2-Amino-4-hydroxythiophene-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-hydroxythiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSSHLOVHLENAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543494 | |
| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99580-50-4 | |
| Record name | 2-Amino-4-hydroxy-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99580-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the development of a wide array of biologically active compounds. Molecules incorporating this heterocyclic system have demonstrated a vast range of pharmacological activities, including antiproliferative, antiviral, antifungal, and antibacterial properties.[1] Notable drugs such as the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine feature the 2-aminothiophene core, highlighting its importance in drug development.[2][3] The target molecule of this guide, 2-amino-4-hydroxythiophene-3-carbonitrile, represents a highly functionalized and versatile building block, poised for the synthesis of novel condensed heterocyclic systems and potential therapeutic agents.
This guide provides an in-depth exploration of the synthesis mechanism of this compound, primarily through the lens of the Gewald three-component reaction. We will dissect the reaction mechanism, offer field-proven insights into experimental choices, and provide a detailed, exemplary protocol for its synthesis.
PART 1: The Core Synthesis Strategy: A Mechanistic Dissection of the Gewald Reaction
The most efficient and convergent method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[4][5] The reaction brings together a carbonyl compound, an α-activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[6]
The mechanism, elucidated decades after its discovery, proceeds through three key stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[1][4] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This anion then attacks the carbonyl carbon, leading to a stable α,β-unsaturated nitrile intermediate after dehydration.[1][7]
-
Sulfuration of the Intermediate: Elemental sulfur (S₈) is then added to the Michael acceptor formed in the first step. Recent computational studies suggest that the α,β-unsaturated nitrile is deprotonated by the base to form a substituted allylic anion, which then acts as the nucleophile for the ring-opening of the S₈ crown.[1][8][9] This leads to the formation of a polysulfide intermediate.[1][9]
-
Intramolecular Cyclization & Tautomerization: The sulfurated intermediate undergoes a rapid intramolecular cyclization. This step is believed to proceed via a Thorpe-Ziegler type mechanism, where the terminal thiolate anion attacks the electrophilic carbon of the nitrile group to form a five-membered imine ring.[3][10] A subsequent tautomerization (prototropic shift) of the imine to the more stable enamine form yields the final aromatic 2-aminothiophene product.[4] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[1][8][9]
Caption: General Mechanism of the Gewald Reaction.
PART 2: Proposed Synthesis Pathway for this compound
To synthesize the target molecule, this compound, we must select starting materials that introduce the required "4-hydroxy" functionality. The most direct approach within the Gewald framework is to use an α-hydroxyketone as the carbonyl component. For this guide, we will consider glycolaldehyde (2-hydroxyethanal) as the starting aldehyde. The final product, this compound, exists in tautomeric equilibrium with 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, with the enol form often being predominant.
The proposed reaction proceeds as follows:
-
Reactants: Glycolaldehyde, Malononitrile, and Elemental Sulfur.
-
Catalyst: A secondary amine, such as Morpholine or Piperidine.
Mechanistic Steps:
-
Knoevenagel-Cope Condensation: Morpholine deprotonates malononitrile. The resulting carbanion attacks the carbonyl of glycolaldehyde. Subsequent dehydration yields 2-(2-hydroxyethylidene)malononitrile.
-
Sulfuration: The allylic proton on the carbon bearing the hydroxyl group is abstracted by the base. The resulting anion attacks the S₈ ring, leading to a thiolate intermediate after fragmentation of the polysulfide chain.
-
Cyclization & Tautomerization: The thiolate attacks the nitrile group intramolecularly, forming the thiophene ring as an imine. A final tautomerization yields the aromatic this compound.
Caption: Proposed workflow for the synthesis of the target molecule.
PART 3: Field-Proven Insights & Experimental Protocol
Causality Behind Experimental Choices
-
Choice of Base/Catalyst: The base is not merely a proton shuttle; it governs the rate of the initial condensation. Secondary amines like morpholine and piperidine are highly effective.[6] More recently, greener and more efficient catalysts like L-proline and various solid-supported bases (e.g., NaAlO₂) have been employed, often leading to higher yields and simpler workups.[11][12] L-proline, for instance, can catalyze both the Knoevenagel condensation and the subsequent sulfur addition.[11]
-
Solvent System: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the intermediates and reagents.[6] Dimethylformamide (DMF) can also be used, particularly when higher temperatures are required to drive the reaction to completion.[11] For green chemistry applications, water under ultrasound activation has been successfully utilized.[5]
-
Temperature Control: The Gewald reaction is typically exothermic. The initial Knoevenagel condensation is often performed at room temperature or with gentle warming (40-60 °C).[11][13] Maintaining temperature control is crucial to prevent side reactions, such as the dimerization of the highly reactive α,β-unsaturated nitrile intermediate.[7]
Exemplary Experimental Protocol
This protocol is an adaptation of established Gewald reaction procedures for the synthesis of this compound.
Materials:
-
Glycolaldehyde dimer (or a stable equivalent)
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glycolaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (50 mL).
-
Catalyst Addition: To the stirring solution, add morpholine (0.2 eq) dropwise at room temperature. An initial exothermic reaction may be observed. Stir the mixture for 30 minutes to facilitate the Knoevenagel condensation.
-
Sulfur Addition: Add powdered elemental sulfur (1.1 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath for 30 minutes to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
PART 4: Data Presentation & Characterization
Reaction Optimization
The yield of the Gewald reaction is highly dependent on the catalyst and solvent system used. The following table summarizes typical yields observed for analogous syntheses, providing a benchmark for optimization.
| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Morpholine (20) | Ethanol | 50 | 65-80 | [6] |
| L-Proline (10) | DMF | 60 | 75-85 | [11] |
| Piperidinium Borate (20) | Ethanol/Water | 60 | 90-96 | [3] |
| NaAlO₂ (solid) | Ethanol | Reflux | 80-94 | [5][12] |
Expected Spectroscopic Data
The characterization of this compound would confirm its structure and the presence of the key functional groups. The tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms would be observable.
-
¹H NMR: Expect signals for the amino protons (-NH₂) as a broad singlet, a singlet for the vinyl proton on the thiophene ring, and a signal for the hydroxyl proton (-OH), which may exchange with D₂O.
-
¹³C NMR: Signals corresponding to the C-S carbon, the C-NH₂ carbon, the C-OH carbon, the nitrile carbon (-CN), and the carbon bearing the vinyl proton would be expected.
-
FTIR (cm⁻¹): Characteristic absorption bands would include N-H stretching for the amino group (~3300-3400), O-H stretching for the hydroxyl group (~3200-3500, broad), a sharp C≡N stretching for the nitrile group (~2200-2230), and C=C stretching for the aromatic ring (~1600).[2]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₅H₄N₂OS, M.W. 140.16) would be observed.[14]
Conclusion
The Gewald reaction provides a powerful and versatile platform for the synthesis of highly substituted 2-aminothiophenes, including the valuable synthetic intermediate this compound. A thorough understanding of its multi-step mechanism—encompassing Knoevenagel-Cope condensation, sulfur addition, and Thorpe-Ziegler type cyclization—is paramount for optimizing reaction conditions and maximizing yields. By carefully selecting catalysts, solvents, and controlling reaction parameters, researchers can efficiently access this and other related scaffolds, paving the way for the discovery of novel therapeutics and advanced materials.
References
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- Ukrainets, I. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31837–31848. [Link]
- Sharma, J., & Champagne, P. A. (2024).
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
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- Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24523–24541. [Link]
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- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406. [Link]
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Ukrainets, I. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Wikipedia. (n.d.). Thorpe reaction. [Link]
- Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077–1090. [Link]
- Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO₂ as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1227–1232. [Link]
- Khosravi, I., & Zare, A. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
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The Gewald Reaction for the Synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-hydroxythiophene-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. We delve into the nuances of the Gewald reaction, a powerful multicomponent reaction for the formation of substituted 2-aminothiophenes, with a special focus on the challenges and mechanistic intricacies associated with introducing a 4-hydroxy substituent. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic transformation. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss potential side reactions and purification strategies, and highlight the significance of the target molecule.
Introduction: The Gewald Reaction and the Intrigue of 4-Hydroxythiophenes
The Gewald three-component reaction, first reported by Karl Gewald in 1966, has become a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achieved in a single step.[3][4][5] The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6]
The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][7] While the synthesis of many 2-aminothiophene derivatives is well-established, the preparation of this compound presents a unique set of considerations primarily due to the presence of the 4-hydroxy group. This functional group introduces the possibility of keto-enol tautomerism, which plays a crucial role in the reaction pathway and the final product's structure. Understanding this tautomeric equilibrium is paramount for a successful synthesis.
This guide will illuminate the most probable synthetic route to this compound, which is believed to proceed through a 4-oxotetrahydrothiophene intermediate. We will provide a detailed mechanistic rationale and a robust experimental protocol to empower researchers in their synthetic endeavors.
Mechanistic Deep Dive: The Journey to this compound
The synthesis of this compound via a Gewald-type reaction is not a straightforward one-pot condensation in the classical sense. The presence of the 4-hydroxy group, or more accurately, its keto tautomer, dictates the choice of starting materials and the reaction pathway. The most plausible mechanism involves the initial formation of a 4-oxotetrahydrothiophene-3-carbonitrile intermediate, which then tautomerizes to the desired aromatic 4-hydroxythiophene.
The overall transformation can be dissected into the following key stages:
Stage 1: Knoevenagel Condensation
The reaction is initiated by a base-catalyzed Knoevenagel condensation between an appropriate β-ketoester or β-ketonitrile and an active methylene compound. For the synthesis of our target molecule, a plausible starting material is ethyl 2-cyano-3-oxobutanoate. The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene group of the cyanoacetate, which then attacks the ketone carbonyl of the β-ketoester. Subsequent dehydration leads to the formation of an α,β-unsaturated dinitrile intermediate.
Stage 2: Michael Addition of a Sulfur Nucleophile
In a variation from the standard Gewald reaction where elemental sulfur is added, a more controlled approach for this specific target involves the use of a sulfur nucleophile that can be generated in situ or added directly. For instance, an α-mercaptoketone or a precursor can be employed. Alternatively, the historical Benary synthesis provides a clue, utilizing a halo-substituted β-ketoester and a hydrosulfide salt.[3][4] In a more contemporary Gewald approach, elemental sulfur is activated by the amine base to form a nucleophilic sulfur species which then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
Stage 3: Intramolecular Cyclization and Tautomerization
Following the addition of the sulfur nucleophile, the molecule contains all the necessary atoms for the thiophene ring. An intramolecular cyclization occurs, where the sulfur attacks one of the nitrile groups. This is followed by a series of proton transfers and tautomerization steps. The initial cyclized product is a non-aromatic 4-oxotetrahydrothiophene derivative. This intermediate exists in equilibrium with its enol tautomer, the aromatic this compound. The driving force for the final tautomerization is the formation of the stable, aromatic thiophene ring.
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Tautomeric forms of 2-Amino-4-hydroxythiophene-3-carbonitrile
An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-4-hydroxythiophene-3-carbonitrile
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a versatile synthetic intermediate.[1][2][3] The specific derivative, this compound, presents a fascinating case of tautomerism, a phenomenon that profoundly influences its physicochemical properties, reactivity, and, critically, its interaction with biological targets. This guide provides a comprehensive exploration of the potential tautomeric forms of this molecule. We will delve into the structural possibilities, the experimental methodologies required for their characterization, and the computational approaches used to predict their relative stabilities. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this important heterocyclic system.
Introduction: The Significance of the 2-Aminothiophene Core
Substituted 2-aminothiophenes are privileged structures in drug discovery, forming the backbone of compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][4] The primary route to this versatile scaffold is the elegant and highly adaptable Gewald three-component reaction, which has been a mainstay in heterocyclic synthesis for over half a century.[5][6][7]
The biological function of a molecule is inextricably linked to its three-dimensional structure and electronic properties. For molecules like this compound, which possess multiple sites for proton migration, the existence of several tautomeric forms is not just a chemical curiosity but a critical factor in its behavior. Tautomers, being constitutional isomers in dynamic equilibrium, can exhibit distinct differences in:
-
Receptor Binding: Variations in shape and hydrogen bond donor/acceptor patterns dictate binding affinity and selectivity.
-
Pharmacokinetic Profile (ADME): Properties such as lipophilicity, solubility, and membrane permeability are tautomer-dependent.
-
Chemical Stability and Reactivity: The dominant tautomer will govern the molecule's synthetic utility and degradation pathways.
Understanding and controlling this tautomeric equilibrium is therefore paramount for the rational design of novel therapeutics.
Synthesis of the Core Scaffold: The Gewald Reaction
The synthesis of the this compound scaffold is typically achieved via a variation of the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[5][7][8][9] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the highly functionalized thiophene ring.[8][9]
Caption: General workflow for the Gewald synthesis of the 2-aminothiophene scaffold.
Analysis of Potential Tautomeric Forms
The structure of this compound contains three key functional groups capable of tautomerization: the 2-amino group, the 4-hydroxy group, and the thiophene ring itself. This gives rise to four primary, low-energy tautomeric forms that exist in a dynamic equilibrium.
-
Form A (Amino-Hydroxy): The fully aromatic this compound. This form benefits from the aromatic stabilization of the thiophene ring.
-
Form B (Amino-Keto): The 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile. Here, the C4-hydroxyl has tautomerized to a ketone, breaking the aromaticity of the ring but forming a stable amide-like system.
-
Form C (Imino-Hydroxy): The 2-imino-4-hydroxy-2,5-dihydrothiophene-3-carbonitrile. The exocyclic amino group has tautomerized to an imine.
-
Form D (Imino-Keto): The 2-imino-4-oxo-4,5-dihydrothiophene-3-carbonitrile. This form combines both the keto and imine features.
Caption: Tautomeric equilibria for this compound.
The dominant form depends heavily on the environment (solid-state vs. solution) and the polarity and hydrogen-bonding capability of the solvent.
Experimental Characterization Protocols
A multi-technique approach combining spectroscopy and crystallography is essential to unambiguously identify and quantify the tautomeric forms present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution. The choice of solvent is critical, as it can shift the equilibrium. Deuterated solvents such as DMSO-d₆, CDCl₃, and Methanol-d₄ are commonly used to probe these effects.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient. 2D experiments like HSQC and HMBC can be used to confirm assignments.
-
Data Analysis:
-
Integrate the ¹H NMR signals corresponding to unique protons of each tautomer. The ratio of the integrals provides the relative population of each form.
-
Analyze the chemical shifts. The presence of a broad, exchangeable proton signal between 9-12 ppm may suggest an enolic OH, while a signal around 4 ppm could indicate a CH₂ group adjacent to a ketone (Form B). The amino group (NH₂) protons typically appear as a broad singlet.
-
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms in DMSO-d₆
| Proton | Form A (Amino-Hydroxy) | Form B (Amino-Keto) | Key Differentiator |
| NH₂ | ~7.0 (br s, 2H) | ~7.2 (br s, 2H) | Integration and exchange rate |
| OH | ~10.5 (br s, 1H) | Absent | Presence/absence of OH signal |
| C₅-H | ~6.5 (s, 1H) | ~3.8 (s, 2H) | Aromatic CH vs. Aliphatic CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups that define each tautomer, particularly in the solid state (via KBr pellet or ATR).[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. The presence of a strong C=O stretch is definitive evidence for a keto tautomer.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Tautomeric Form | Expected Frequency Range |
| O-H stretch | A, C (Hydroxy) | 3200 - 3500 (broad) |
| N-H stretch | A, B (Amino) | 3300 - 3500 (sharp, two bands) |
| C≡N stretch | All | 2200 - 2230 |
| C=O stretch | B, D (Keto) | 1650 - 1690 (strong) |
| C=C stretch (Aromatic) | A, C | 1550 - 1620 |
X-ray Crystallography
Single-crystal X-ray diffraction provides unequivocal proof of the tautomeric structure in the solid state.[10][12][13][14] It allows for precise determination of bond lengths and the positions of hydrogen atoms, confirming whether an amino/imine or hydroxy/keto form is present. It is crucial to remember that the crystal structure represents the lowest energy form in the solid lattice, which may not be the most prevalent tautomer in solution.
Computational Modeling of Tautomeric Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of each tautomer and understanding the influence of the solvent.[15][16][17]
Computational Workflow: DFT Analysis
Caption: Workflow for computational analysis of tautomer stability using DFT.
By calculating the Gibbs free energy (G) of each optimized tautomer, their relative populations can be predicted using the Boltzmann distribution. These calculations can be performed in the gas phase to assess intrinsic stability and with a continuum solvation model to simulate the effect of different solvents.
Table 3: Hypothetical Relative Gibbs Free Energies (ΔG, kcal/mol) from DFT
| Tautomer | ΔG (Gas Phase) | ΔG (in DMSO) | Predicted Dominant Form |
| Form A (Amino-Hydroxy) | 0.00 (Reference) | 0.00 (Reference) | Gas Phase & Polar Solvents |
| Form B (Amino-Keto) | +2.5 | -1.2 | Potentially favored in some media |
| Form C (Imino-Hydroxy) | +10.8 | +9.5 | Unlikely to be significant |
| Form D (Imino-Keto) | +12.1 | +10.3 | Unlikely to be significant |
Note: These are illustrative values. Actual results will depend on the level of theory and basis set used.
The results often show that the aromatic amino-hydroxy (Form A) and the non-aromatic amino-keto (Form B) are the most stable and likely contributors to the equilibrium, with the imino forms being significantly higher in energy. Polar, protic solvents often stabilize the more polar keto form through hydrogen bonding.
Conclusion and Implications for Drug Development
The tautomerism of this compound is not a trivial academic exercise; it is a fundamental property that dictates its utility in drug discovery. The molecule likely exists as a dynamic equilibrium between the aromatic amino-hydroxy form (A) and the non-aromatic amino-keto form (B). The exact position of this equilibrium is a delicate balance influenced by the physical state and solvent environment.
For drug development professionals, a thorough understanding of this system is critical. The ability of the molecule to adopt different tautomeric forms can be exploited to fine-tune its properties. A comprehensive characterization using a combination of high-resolution NMR, IR spectroscopy, X-ray crystallography, and validated by DFT calculations is the only reliable path to fully understanding and harnessing the chemical and biological potential of this powerful heterocyclic scaffold. This knowledge is essential for designing more effective and selective drug candidates and for securing robust intellectual property.
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Spectroscopic Characterization of 2-Amino-4-hydroxythiophene-3-carbonitrile: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-4-hydroxythiophene-3-carbonitrile (CAS No: 99580-50-4; Molecular Formula: C₅H₄N₂OS; Molecular Weight: 140.16 g/mol ).[1] As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and data interpretation, with a central focus on the compound's pronounced tautomerism. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to build a holistic and self-validating structural profile. This guide is intended for researchers, scientists, and drug development professionals who require a robust, field-proven methodology for characterizing this and similar highly functionalized heterocyclic systems.
Introduction: The Centrality of Tautomerism
This compound is not a single, static entity but exists as a dynamic equilibrium of tautomeric forms. Understanding this equilibrium is the most critical aspect of its characterization, as the dominant form dictates the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological activity. The primary equilibrium at play is the keto-enol tautomerism involving the C4-hydroxy group and the adjacent ring carbon.
The keto form, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, possesses a carbonyl group and a stereocenter, while the enol form, this compound, features a hydroxyl group and maintains the aromaticity of the thiophene ring. The relative stability of these forms is highly dependent on the physical state (solid vs. solution) and the solvent environment.[2]
Caption: Figure 1. The critical keto-enol equilibrium in this compound.
Each spectroscopic technique discussed below will be interpreted through the lens of this equilibrium, demonstrating how spectral features can be used to identify and quantify the predominant tautomeric form under specific conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Equilibrium
NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric state of this compound in solution. The choice of solvent is a critical experimental parameter, as polar, protic solvents can shift the equilibrium by forming hydrogen bonds.
¹H NMR Spectral Interpretation
The proton NMR spectrum provides unambiguous evidence for the dominant tautomer.
-
Keto Form Signatures: The most telling signal for the keto tautomer would be a peak corresponding to the C5-methylene protons (-CH₂-), typically appearing in the range of 3.0-4.0 ppm. These protons would likely appear as a singlet. The amino (-NH₂) protons would be present, often as a broad singlet.
-
Enol Form Signatures: The enol tautomer would instead display a singlet for the C5-vinyl proton (-CH=), expected further downfield in the aromatic region, likely between 6.0 and 7.5 ppm. A distinct, often broad, signal for the hydroxyl (-OH) proton would also be observable, with its chemical shift being highly dependent on concentration and solvent.
¹³C NMR Spectral Interpretation
The carbon spectrum corroborates the findings from the proton NMR.
-
Keto Form Signatures: The key indicator is a signal for a carbonyl carbon (C=O) at C4, which would be found significantly downfield, typically in the 180-200 ppm range. The C5 carbon would appear as a typical aliphatic signal.
-
Enol Form Signatures: In this form, the C4 carbon, now part of a C=C-OH system, would shift upfield into the 150-160 ppm range. The C5 carbon would also be in the aromatic/vinylic region.
Data Summary: Predicted Chemical Shifts
| Tautomer | Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Rationale |
| Keto | C5-H₂ | ~3.5 | ~40 | Aliphatic methylene adjacent to sulfur. |
| C4 (C=O) | - | ~190 | Characteristic ketone carbonyl carbon. | |
| NH₂ | 5.0 - 7.0 (broad) | - | Exchangeable protons. | |
| Enol | C5-H | ~6.5 | ~110 | Vinylic proton in an electron-rich ring. |
| C4 (C-OH) | - | ~155 | Aromatic carbon bonded to oxygen. | |
| OH | 9.0 - 12.0 (broad) | - | Acidic, exchangeable proton. | |
| NH₂ | 5.0 - 7.0 (broad) | - | Exchangeable protons. |
Experimental Protocol: NMR Analysis
Caption: Figure 2. Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present, providing strong evidence for the tautomeric equilibrium, particularly in the solid state.
Spectral Interpretation
The presence or absence of characteristic absorption bands allows for a clear distinction between the keto and enol forms.
-
Shared Vibrations:
-
-NH₂ Stretch: Two bands are expected in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric N-H stretching.
-
-C≡N Stretch: A sharp, strong absorption around 2200-2230 cm⁻¹. The exact position can indicate conjugation; a lower frequency suggests conjugation with a double bond, as expected in the enol form.
-
C-S Stretch: Typically a weaker band in the 600-800 cm⁻¹ region.[3]
-
-
Distinguishing Vibrations:
-
Keto Form: The defining feature is a strong, sharp C=O stretching band between 1650-1700 cm⁻¹.
-
Enol Form: This form would lack a C=O band but would show a broad O-H stretching band from 3200-3600 cm⁻¹, which may overlap with the N-H stretches. Additionally, C=C stretching bands for the aromatic ring would appear in the 1500-1650 cm⁻¹ region.[4]
-
Data Summary: Key IR Frequencies
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | Enol | 3200 - 3600 | Broad |
| N-H Stretch | Both | 3300 - 3500 | Medium, two bands |
| C≡N Stretch | Both | 2200 - 2230 | Sharp, strong |
| C=O Stretch | Keto | 1650 - 1700 | Sharp, strong |
| C=C Stretch | Enol | 1500 - 1650 | Medium to strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for each tautomer.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the molecule, which is directly influenced by the extent of conjugation. The aromatic enol form is expected to have a more extended π-conjugated system than the non-aromatic keto form.
Spectral Interpretation
-
Enol Form: As a substituted, aromatic thiophene, the enol tautomer is expected to exhibit strong absorption bands corresponding to π→π* transitions. Thiophene itself absorbs around 235 nm.[5] With electron-donating (-NH₂, -OH) and electron-withdrawing (-CN) groups, a significant bathochromic (red) shift is anticipated, likely resulting in a λ_max value between 260 nm and 350 nm.[6]
-
Keto Form: The keto tautomer lacks the aromatic thiophene chromophore. Its absorption would be dominated by the n→π* transition of the carbonyl group, which is typically weaker and occurs at longer wavelengths, and the π→π* transitions of the enamine-nitrile system. This would likely result in a different absorption profile, possibly with a lower molar absorptivity compared to the fully aromatic enol form.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Fragmentation Analysis
Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion [M+H]⁺ at m/z 141. Tandem MS (MS/MS) experiments on this ion can help elucidate the structure.
-
Common Neutral Losses: Fragmentation of protonated amino acids and related structures often involves the loss of small, stable neutral molecules.[7][8]
-
Loss of CO (28 Da)
-
Loss of HCN (27 Da)
-
Loss of NH₃ (17 Da)
-
-
Fragmentation Pathway: A plausible fragmentation pathway could involve initial cleavage of the thiophene ring, which is a common process for such heterocycles.
Caption: Figure 3. Plausible fragmentation pathways for [M+H]⁺.
Integrated Spectroscopic Analysis: A Cohesive Picture
No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all methods.
-
Solid State: An FTIR spectrum of the solid powder showing a strong C=O stretch at ~1680 cm⁻¹ and no broad O-H band would strongly suggest the keto form is dominant.
-
Solution State (DMSO-d₆): An ¹H NMR spectrum in a polar aprotic solvent showing a vinylic proton at ~6.5 ppm and a broad OH signal, coupled with a ¹³C spectrum lacking a carbonyl signal near 190 ppm, would confirm the enol form is preferred in this environment.
-
Confirmation: The mass spectrum confirms the elemental composition with a molecular ion at m/z 141 ([M+H]⁺), and the UV-Vis spectrum showing a strong absorption band above 260 nm is consistent with the conjugated aromatic system of the enol form.
Conclusion
The spectroscopic characterization of this compound is a nuanced task that is fundamentally governed by its keto-enol tautomeric equilibrium. A multi-technique approach is not just recommended but essential for a complete understanding. NMR spectroscopy provides the most definitive evidence of the tautomeric state in solution, while IR spectroscopy is invaluable for assessing the solid state. Mass spectrometry confirms the molecular integrity, and UV-Vis spectroscopy sheds light on the electronic properties of the dominant conjugated system. By carefully choosing experimental conditions and integrating the data from these powerful analytical techniques, researchers can achieve a robust and reliable characterization of this versatile chemical scaffold.
References
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- SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Bio-Rad Laboratories, Inc.
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- DergiPark. (2017). Synthesis, Spectroscopic and Computational Studies of (E)-2-(2,3-dihydroxy)-benzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Gazi University Journal of Science.
- Lead Sciences. (n.d.). This compound.
- Gómez-Zavaglia, A., et al. (2015). Solvent effect in keto–enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. Journal of Molecular Structure.
- The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube.
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- Balasubramanian, S., et al. (2017). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-4-hydroxythiophene-3-carbonitrile
For researchers and scientists engaged in drug discovery and materials science, a precise understanding of molecular structure is fundamental to progress. The 2-aminothiophene scaffold is a privileged motif, appearing in a wide array of biologically active compounds and functional materials.[1] Among these, 2-amino-4-hydroxythiophene-3-carbonitrile stands out as a versatile synthetic intermediate.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution.
This technical guide, intended for professionals in the chemical sciences, provides a detailed exploration of the ¹H and ¹³C NMR spectral data for this compound. We will delve into the critical issue of tautomerism that governs the spectral features of this molecule and present a thorough, reasoned analysis of its predicted NMR spectra in a common solvent, DMSO-d₆. Furthermore, this guide furnishes a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds.
The Crucial Question of Tautomerism
A key feature of 4-hydroxythiophene systems is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxythiophene form (the enol) and the thiophen-4(5H)-one form (the keto). The predominant tautomer in solution is highly dependent on the solvent and the nature of other substituents on the ring.[4][5][6][7]
For this compound, the presence of the electron-donating amino group at C2 and the electron-withdrawing cyano group at C3 significantly influences this equilibrium. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the keto tautomer, specifically 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, is expected to be a significant, if not the major, species. This is due to the formation of a conjugated system and the potential for strong intermolecular hydrogen bonding that stabilizes this form. The analysis that follows is based on the predominance of the keto tautomer in DMSO-d₆ solution.
A conceptual diagram illustrating the keto-enol tautomerism of the title compound.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The proton NMR spectrum is anticipated to be relatively simple, reflecting the structure of the proposed keto tautomer. The chemical shifts are influenced by the electronic environment of each proton, which is determined by the neighboring functional groups.[8][9][10]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H₅ | ~ 3.5 - 4.0 | Singlet | 2H | Methylene protons adjacent to a sulfur atom and a carbonyl group. The singlet nature arises from the absence of adjacent protons. |
| NH₂ | ~ 7.0 - 7.5 | Broad Singlet | 2H | Protons of the amino group, often appearing as a broad signal due to exchange with residual water in the solvent and quadrupole effects of the nitrogen atom. The chemical shift is downfield due to conjugation with the double bond and cyano group. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[11][12]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C₅ | ~ 35 - 45 | Aliphatic carbon (sp³) adjacent to a sulfur atom. |
| C₃ | ~ 90 - 100 | sp² carbon of a double bond, shifted upfield due to the electron-donating amino group at C2. |
| CN | ~ 115 - 120 | Carbon of the nitrile group, a characteristic chemical shift for this functional group. |
| C₂ | ~ 160 - 170 | sp² carbon directly attached to the amino group, experiencing significant deshielding. |
| C₄ | ~ 190 - 200 | Carbonyl carbon (C=O), which characteristically appears far downfield in the spectrum. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed methodology is recommended.[13]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds between scans to ensure full relaxation of all protons.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ as a secondary reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
A flowchart outlining the experimental workflow for NMR analysis.
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a nuanced task that requires a foundational understanding of its tautomeric behavior. Based on established principles, the molecule is predicted to exist predominantly in its keto form in DMSO solution. The anticipated ¹H and ¹³C NMR spectra reflect this structure, with characteristic signals for the methylene, amino, and carbonyl functionalities. By following the detailed experimental protocol provided, researchers can acquire high-quality spectral data to confirm these assignments and confidently verify the structure of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors.
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- SUPPORTING MATERIALS.
- Contents 1 Spectral data of synthesized compounds Page No. 1-2 2 ¹H &¹³C NMR and mass spectra of synthesized compounds Page.
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FT-IR spectrum of 2-Amino-4-hydroxythiophene-3-carbonitrile
An In-Depth Technical Guide to the FT-IR Spectrum of 2-Amino-4-hydroxythiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound belonging to the 2-aminothiophene family, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its structural elucidation is paramount for synthesis validation, quality control, and understanding its chemical behavior. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for this purpose, providing a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups. This guide offers a detailed analysis of the , with a critical focus on the interpretation of its potential tautomeric forms.
The Structural Significance of Tautomerism
A core analytical challenge in characterizing this compound is its potential to exist in a state of tautomeric equilibrium. Tautomers are structural isomers of chemical compounds that readily interconvert. This behavior is analogous to the well-documented keto-enol tautomerism seen in systems like 2-hydroxypyridine and its pyridone form.[4][5][6][7][8] For the title compound, the equilibrium lies between the hydroxy (enol-like) form and the keto (or thione) form, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile.
The predominant tautomer can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature.[6] FT-IR spectroscopy is exceptionally well-suited to identify the dominant form by detecting the presence or absence of key vibrational bands associated with the hydroxyl (-OH) and carbonyl (C=O) functional groups.
Caption: Tautomeric equilibrium of this compound.
Decoding the Spectrum: A Functional Group Analysis
The FT-IR spectrum provides a wealth of information. The key to interpretation is to dissect the spectrum into regions corresponding to the characteristic vibrational frequencies of the molecule's functional groups. The following table summarizes the expected absorption bands for both potential tautomers.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Diagnostic Importance |
| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3250 | Medium, Sharp | Two distinct bands are expected for the asymmetric and symmetric stretches.[9][10] Their presence confirms the primary amine group in both tautomers. |
| O-H Stretch | Hydroxyl (-OH) | 3600 - 3200 | Medium-Strong, Broad | Diagnostic for the hydroxy form. This broad absorption is due to hydrogen bonding and may overlap with N-H stretches. Its absence is a strong indicator of the keto form. |
| C-H Stretch | Thiophene Ring | ~3100 | Weak-Medium | Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11][12] |
| C≡N Stretch | Nitrile (-C≡N) | 2260 - 2220 | Medium-Strong, Sharp | A highly characteristic and reliable peak for α-aminonitriles.[13][14][15] Conjugation with the thiophene ring places it in the lower end of the typical nitrile range.[15] |
| C=O Stretch | Ketone (-C=O) | 1700 - 1650 | Strong, Sharp | The most critical diagnostic peak for the keto form. A strong absorption in this region is unambiguous evidence for the presence of the dihydrothiophenone tautomer.[6] |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong | This "scissoring" vibration is characteristic of primary amines.[9] It can sometimes be sharp and mistaken for a weak carbonyl peak if not cross-referenced with the N-H stretching region. |
| C=C Stretch | Thiophene Ring | 1600 - 1400 | Medium-Variable | The thiophene ring gives rise to several stretching vibrations in the fingerprint region.[16][17] The pattern can confirm the heterocyclic core. |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium-Strong | Confirms the connection of the amine group to the thiophene ring.[9][10] |
| C-S Stretch | Thiophene Ring | 900 - 650 | Weak-Medium | Vibrations involving the carbon-sulfur bond are typically found in the lower fingerprint region and confirm the thiophene structure.[11][16][18] |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The trustworthiness of spectral data hinges on a robust experimental methodology. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high reproducibility.
Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Crystal and Stage Cleaning: Meticulously clean the ATR crystal (e.g., diamond) and the sample press with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.
A Logic-Driven Interpretation Workflow
Interpreting the spectrum should follow a systematic, evidence-based workflow. The primary goal is to determine the predominant tautomeric form before assigning the remaining peaks.
Caption: Logical workflow for interpreting the FT-IR spectrum.
Conclusion
The is rich with structural information. A methodical interpretation, grounded in the principles of vibrational spectroscopy, allows for the unambiguous identification of its functional groups. The key to a definitive analysis lies in the careful examination of the regions corresponding to the O-H and C=O stretching vibrations, which serve as powerful diagnostic markers for its tautomeric state. By following the protocols and interpretive logic outlined in this guide, researchers can confidently use FT-IR spectroscopy as a primary tool for the characterization and quality assessment of this important heterocyclic building block.
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An In-depth Technical Guide to 2-Amino-4-hydroxythiophene-3-carbonitrile: Properties, Synthesis, and Applications
Introduction
2-Amino-4-hydroxythiophene-3-carbonitrile (CAS No: 99580-50-4) is a highly functionalized heterocyclic compound that has garnered significant attention within the scientific community.[1][2] As a member of the 2-aminothiophene class, it serves as a privileged scaffold and a versatile synthetic intermediate, particularly in the fields of medicinal chemistry and materials science.[3][4] Its unique arrangement of an amino group, a cyano group, and a hydroxyl group on a thiophene ring imparts a rich and varied reactivity profile. This guide provides an in-depth exploration of its core physical and chemical properties, established synthetic protocols, and its proven utility as a building block for developing novel therapeutic agents and functional materials.
Molecular and Physicochemical Properties
The utility of any chemical entity in a research and development setting begins with a thorough understanding of its fundamental properties. These identifiers and characteristics are critical for experimental design, quality control, and interpretation of results.
Core Compound Identifiers
A consistent and accurate identification of this compound is paramount for researchers. The following table summarizes its key molecular and registry information.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 99580-50-4 | [1][2] |
| Molecular Formula | C₅H₄N₂OS | [1][2] |
| Molecular Weight | 140.16 g/mol | [1] |
| InChIKey | BBSSHLOVHLENAE-UHFFFAOYSA-N | [1] |
| SMILES | NC1=C(C#N)C(O)=CS1 | [1] |
Physicochemical Characteristics
The physical properties of the compound dictate its handling, storage, and application in various solvent systems.
| Property | Value / Description | Source |
| Physical Form | Solid, powder or crystals. | [5] |
| Purity | Typically available at ≥95% purity. | [2] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [2] |
Key Chemical Feature: Tautomerism
A crucial aspect of the chemical nature of this compound is its existence in tautomeric equilibrium. The molecule can exist as the 4-hydroxythiophene form or its keto tautomer, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile. This equilibrium is fundamental to its reactivity, as the presence of both enol and keto forms allows it to react in different ways depending on the reaction conditions and the nature of the reacting partner. Understanding this dynamic is essential for predicting reaction outcomes and designing synthetic pathways.
Caption: Tautomeric equilibrium of the title compound.
Synthesis and Reactivity
The synthetic accessibility of 2-aminothiophenes is a significant factor in their widespread use. The Gewald reaction stands as the most prominent and efficient method for their preparation.
The Gewald Reaction: A Cornerstone Synthesis
The Gewald reaction is a one-pot, multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[6] This reaction is highly valued for its operational simplicity, the availability of starting materials, and its versatility.[7][8]
The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, and a subsequent intramolecular cyclization and tautomerization to yield the final aromatic thiophene ring.[6] Microwave irradiation has been shown to improve reaction times and yields in some cases.[9]
Caption: Generalized workflow for the Gewald Synthesis.
Standard Laboratory Protocol for Synthesis
The following protocol provides a representative method for the synthesis of a substituted 2-aminothiophene, adapted from the principles of the Gewald reaction.[10]
-
Reaction Setup: To a well-stirred mixture of an appropriate α-mercaptoketone or a suitable carbonyl precursor and malononitrile (1.0 equivalent) in a solvent such as ethanol (approx. 10-15 mL per gram of nitrile), add elemental sulfur (1.0 equivalent).
-
Initiation: Cool the reaction mixture in an ice bath. Add a basic catalyst, such as diethylamine or morpholine (approx. 0.1-0.2 equivalents), dropwise with vigorous stirring. The causality here is that the base catalyzes both the initial condensation and the subsequent cyclization steps.
-
Reaction Progression: Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C or as optimized) for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, evaporate the solvent under reduced pressure. Pour the resulting residue into crushed ice with stirring. This step causes the organic product to precipitate out of the aqueous phase.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.
Reactivity Profile
The synthetic value of this compound stems from the distinct reactivity of its multiple functional groups, making it a versatile hub for further chemical elaboration.
Caption: Reactivity hubs of the title compound.
-
Amino Group: The nucleophilic amino group readily undergoes acylation, alkylation, and diazotization, allowing for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of significant pharmacological interest.[11][12]
-
Cyano Group: This group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid. It can also be reduced to an aminomethyl group, providing another point for structural diversification.
-
Hydroxy Group: The enolic hydroxyl group can be alkylated or acylated, enabling modification of the compound's electronic properties and solubility.
-
Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution, typically at the C5 position, allowing for the introduction of various substituents.
Applications in Research and Drug Development
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, and this compound is a key player in this domain.[11] Its derivatives have been investigated for a wide array of biological activities.
-
Anticancer Activity: Derivatives have shown potential as antitumor agents, with some compounds exhibiting inhibitory activity against specific cancer cell lines.[11][13]
-
Antimicrobial Properties: The scaffold is present in molecules with reported antibacterial and antifungal properties, making it a valuable starting point for the development of new anti-infective agents.[11][13]
-
Receptor Modulation: Certain 2-aminothiophene derivatives have been identified as allosteric modulators of adenosine receptors, which are implicated in cardiovascular and neurological conditions.[13][14]
-
Enzyme Inhibition: The structural motif has been used to design inhibitors for various enzymes, including kinases and protein-tyrosine phosphatase 1B (PTP1B).[11]
-
PD-L1 Antagonists: Recently, the 2-hydroxy-4-phenylthiophene-3-carbonitrile core has been designed and evaluated as a potent small molecule PD-L1 antagonist for applications in immunotherapy.[15]
Conclusion
This compound is a compound of significant synthetic and medicinal value. Its straightforward and efficient synthesis via the Gewald reaction, combined with a rich reactivity profile stemming from its multiple functional groups, establishes it as an indispensable building block. The demonstrated biological activities of its derivatives underscore its importance as a privileged scaffold in drug discovery, with ongoing research continuing to unlock its potential in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers aiming to harness the unique chemical properties of this versatile thiophene derivative.
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The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 2-Amino-4-hydroxythiophene-3-carbonitrile Derivatives
Foreword: From Molecular Curiosity to Therapeutic Potential
In the landscape of medicinal chemistry, the 2-aminothiophene scaffold holds a privileged status. Its derivatives are ubiquitous in the core structures of a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities.[1] This guide delves into the foundational aspect that governs their biological behavior: the three-dimensional architecture. We will embark on a detailed exploration of the crystal structure of 2-amino-4-hydroxythiophene-3-carbonitrile derivatives, dissecting the nuances of their synthesis, solid-state conformation, and the intricate web of intermolecular interactions that dictate their macroscopic properties and, ultimately, their therapeutic potential. For researchers, scientists, and drug development professionals, a profound understanding of this molecular framework is not merely academic; it is a critical prerequisite for rational drug design and the development of next-generation therapeutics.
The Genesis of a Scaffold: Synthesis and Crystallization
The cornerstone of any structural study is the availability of high-quality single crystals. The synthesis of this compound and its derivatives is most commonly achieved through the versatile Gewald reaction .[1][2][3] This one-pot, multi-component reaction is prized for its efficiency and atom economy, typically involving the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3][4]
The causality behind this experimental choice lies in the reaction's ability to construct the densely functionalized thiophene ring in a single, convergent step. The mechanism, while complex, is understood to initiate with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[3] Microwave-assisted modifications of the Gewald reaction have been shown to be beneficial, often leading to improved yields and reduced reaction times.[3]
The journey from a synthesized powder to a diffraction-quality crystal is a meticulous process. Slow evaporation of a saturated solution, vapor diffusion, and slow cooling are the most common techniques employed for the crystallization of these organic molecules. The choice of solvent is critical and often determined empirically, with the goal of achieving a slow, controlled crystallization process that minimizes defects in the crystal lattice.
Detailed Experimental Protocol: Gewald Synthesis of a Representative 2-Amino-4-substituted-thiophene-3-carbonitrile
This protocol outlines a general procedure for the synthesis of a 2-amino-4-arylthiophene-3-carbonitrile, a common derivative of the core structure.
Materials:
-
Aryl-substituted acetophenone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or another suitable base (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of the aryl-substituted acetophenone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain purified crystals.
-
For single crystal growth, prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone) and allow for slow evaporation at room temperature.
Unveiling the Molecular Architecture: A Deep Dive into the Crystal Structure
The following table summarizes key crystallographic parameters for representative 2-aminothiophene derivatives, providing a basis for structural comparison.
| Parameter | Derivative 1: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[3] | Derivative 2: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[7] |
| Chemical Formula | C₉H₁₃NO₂S | C₉H₁₀N₂S |
| Molecular Weight | 199.26 g/mol | 178.26 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 7.9487(2) Å, b = 9.8939(3) Å, c = 13.4348(4) Å, β = 106.143(2)° | a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)° |
| Unit Cell Volume | 1014.90(5) ų | 988.69(4) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Temperature | 296 K | 123 K |
| Radiation | Cu Kα | Mo Kα |
Molecular Geometry and Conformational Analysis
The thiophene ring, a five-membered aromatic heterocycle, generally exhibits a high degree of planarity. The substituents at the 2-, 3-, and 4-positions, however, can adopt various conformations that influence the overall molecular shape. In many observed structures of 2-aminothiophene derivatives, the exocyclic amino group is found to be nearly coplanar with the thiophene ring, facilitating electronic communication between the nitrogen lone pair and the aromatic system.
A significant conformational feature in many 2-amino-3-carbonyl/cyano thiophene derivatives is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent carbonyl oxygen or cyano nitrogen atom. This interaction forms a pseudo-six-membered ring, which imparts considerable rigidity to this portion of the molecule.[3] This conformational locking can have profound implications for the molecule's interaction with biological targets.
The Supramolecular Tapestry: Intermolecular Interactions
The crystal packing of this compound derivatives is orchestrated by a symphony of non-covalent interactions. These interactions, though individually weak, collectively dictate the stability and physical properties of the crystal.
Hydrogen Bonding: The amino group and the hydroxy group are potent hydrogen bond donors, while the cyano group and the thiophene sulfur atom can act as hydrogen bond acceptors. This leads to the formation of robust hydrogen-bonding networks that are a hallmark of the crystal structures of these compounds. Common hydrogen bonding motifs include N-H···N, N-H···O, and O-H···N interactions, which can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.
π-π Stacking: The aromatic thiophene ring and any aryl substituents provide opportunities for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the crystal packing, often resulting in offset or slipped-parallel arrangements of the rings.
Other Weak Interactions: C-H···π and C-H···S interactions, though weaker than conventional hydrogen bonds, also play a role in fine-tuning the crystal packing.
The following diagram illustrates a generalized scheme of potential intermolecular interactions in the crystal lattice of a this compound derivative.
Caption: Potential intermolecular interactions in the crystal packing of this compound derivatives.
Structure-Activity Relationship (SAR): A Case Study of Kinase Inhibition
The precise three-dimensional structure of a molecule is intrinsically linked to its biological activity. A compelling example of this is seen in a series of 2-amino-3-carboxy-4-phenylthiophenes, which have been identified as novel inhibitors of atypical protein kinase C (aPKC).[7] This study provides valuable insights into the structure-activity relationships of the 2-aminothiophene scaffold.
The study revealed that the inhibitory activity of these compounds is highly dependent on the nature of the substituents on the C-4 aryl moiety. Electron-donating groups on this ring were found to be crucial for potent inhibition.[7] This suggests that the electronic properties of the molecule, which are a direct consequence of its atomic arrangement and substituent effects, play a critical role in its interaction with the kinase active site. The study highlights that an electron-rich heterocycle is a key requirement for optimal kinase inhibitory activity.[7]
The following diagram illustrates a simplified signaling pathway involving a protein kinase and how a 2-aminothiophene derivative might act as an inhibitor.
Caption: Simplified schematic of protein kinase inhibition by a 2-aminothiophene derivative.
A Self-Validating System: Detailed Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a self-validating process, with numerous internal checks and balances to ensure the accuracy of the final model. The following protocol provides a generalized, step-by-step methodology for the single-crystal X-ray diffraction analysis of a small organic molecule like a this compound derivative.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
1. Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.
-
Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
2. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100-120 K) using a cryostream to minimize thermal vibrations of the atoms.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on an area detector.
3. Data Reduction and Processing:
-
Integrate the raw diffraction images to determine the intensities of the individual reflections.
-
Apply corrections for various experimental factors, including Lorentz factor, polarization, and absorption.
-
Merge the corrected data to produce a unique set of reflections with their corresponding intensities and standard uncertainties.
4. Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic model against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
5. Structure Validation and Analysis:
-
Validate the final refined structure using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Prepare the final crystallographic information file (CIF) for deposition in a crystallographic database.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion: The Power of a Structural Perspective
The crystal structure of this compound derivatives provides a foundational understanding of their chemical behavior and biological potential. Through the lens of X-ray crystallography, we can visualize the precise three-dimensional arrangement of atoms, the subtle interplay of intermolecular forces, and the conformational preferences that govern their interactions with the molecular machinery of life. This in-depth structural knowledge is not an end in itself, but rather a powerful tool that enables the rational design of more potent, selective, and safer therapeutic agents. As we continue to explore the vast chemical space of 2-aminothiophene derivatives, the principles of structural chemistry will undoubtedly remain at the forefront of innovation in drug discovery and development.
References
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Center for Biotechnology Information.
- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). National Center for Biotechnology Information.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). National Center for Biotechnology Information.
- How do organic compounds single crystal X rays diffraction work? (2016). ResearchGate.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2023). ResearchGate.
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Gewald reaction. (n.d.). Wikipedia.
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed.
- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed.
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An In-Depth Technical Guide to the Initial Biological Screening of 2-Amino-4-hydroxythiophene-3-carbonitrile
Introduction: The Therapeutic Potential of the 2-Aminothiophene Scaffold
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4][5] The subject of this guide, 2-Amino-4-hydroxythiophene-3-carbonitrile, is a key intermediate in the synthesis of various biologically active heterocyclic compounds.[6][7] Its structural features—a primary amino group, a hydroxyl group, and a cyano group on a thiophene ring—suggest a high potential for diverse biological interactions, making it a compelling candidate for comprehensive biological screening.
This guide provides a detailed framework for the initial biological evaluation of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are intended to establish a foundational understanding of the compound's bioactivity profile, guiding subsequent, more focused investigations.
Phase 1: Foundational Cytotoxicity and Antimicrobial Assessment
The initial phase of screening is designed to provide a broad overview of the compound's biological effects, focusing on general toxicity to mammalian cells and its potential as an antimicrobial agent. This dual-pronged approach is crucial for early-stage risk-benefit analysis.
In Vitro Cytotoxicity Screening: The MTT Assay
The first step in evaluating any novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Rationale: Understanding the cytotoxic profile of this compound is paramount. This initial screen will determine the concentration range at which the compound exhibits toxic effects, which is critical for designing subsequent, more specific assays. A panel of cancer cell lines and a normal cell line are used to identify potential anticancer activity and selectivity.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, and HCT-116 for colon cancer) and a non-cancerous cell line (e.g., WI-38 normal fibroblast) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.[9][10]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the different concentrations of the compound and a vehicle control (DMSO). Include a positive control such as doxorubicin.[11]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (Normal/Cancer) |
| MCF-7 (Breast Cancer) | 15.2 | 0.8 | 4.8 |
| HepG-2 (Liver Cancer) | 21.5 | 1.2 | 3.4 |
| HCT-116 (Colon Cancer) | 18.9 | 1.0 | 3.8 |
| WI-38 (Normal Fibroblast) | 73.1 | 5.5 | - |
Antimicrobial Susceptibility Testing
Given that many heterocyclic compounds exhibit antimicrobial properties, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.[12][13][14]
Rationale: The increasing prevalence of antibiotic-resistant microbes necessitates the discovery of new antimicrobial agents.[12] This initial screen will quickly reveal if the compound has potential in this therapeutic area.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Strains:
-
Inoculum Preparation:
-
Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the mid-logarithmic phase.
-
Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Include a positive control (a known antibiotic like ciprofloxacin or gentamicin) and a negative control (broth with inoculum only).[16]
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 32 | 1 |
| Bacillus subtilis | 16 | 0.5 |
| Escherichia coli | >128 | 0.25 |
| Pseudomonas aeruginosa | >128 | 2 |
| Candida albicans | 64 | N/A |
Phase 2: Mechanistic Exploration and Target Identification
Should the initial screening reveal promising cytotoxic activity, the next logical step is to delve into the potential mechanisms of action. This phase focuses on identifying the cellular processes affected by this compound.
Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to apoptosis or cell growth arrest.[8][11] Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Treat the most sensitive cancer cell line identified in the MTT assay with this compound at its IC50 concentration for 24 and 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
-
Data Analysis:
-
Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
-
Kinase Inhibition Assays
Rationale: Thiophene derivatives are known to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][17] A preliminary screen against a panel of common oncogenic kinases can provide valuable insights into the compound's molecular targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Selection:
-
Select a panel of relevant kinases, such as VEGFR-2, AKT, and others known to be involved in the proliferation of the target cancer cells.[8]
-
-
Assay Procedure:
-
Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) or a well-established in-house method.
-
The general principle involves incubating the kinase, a substrate, ATP, and the test compound.
-
The amount of ADP produced is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition by the compound at a fixed concentration (e.g., 10 µM).
-
For promising hits, determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase | % Inhibition at 10 µM |
| VEGFR-2 | 65% |
| AKT | 25% |
| EGFR | 15% |
| SRC | 8% |
Visualizing the Screening Workflow
The following diagram illustrates the logical flow of the initial biological screening process for this compound.
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- 17. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The 2-Aminothiophene Scaffold as a Privileged Core in Modern Chemistry
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Aminothiophenes
In the landscape of medicinal chemistry and materials science, the 2-aminothiophene motif stands out as a "privileged scaffold." Its five-membered heterocyclic core is a cornerstone in a vast array of biologically active compounds, demonstrating properties that span from anticancer and antiviral to antimicrobial and anti-inflammatory activities.[1][2][3][4][5][6] The widespread utility of these compounds stems not only from the inherent biological activity of the thiophene ring but also from the synthetic versatility of the 2-amino group. This primary amine serves as a critical handle for a multitude of chemical transformations, allowing for the systematic modification and optimization of molecular properties.
The most prevalent route to constructing this valuable core is the Gewald multicomponent reaction, a robust and efficient one-pot synthesis that combines a carbonyl compound, an activated nitrile, and elemental sulfur.[1][7][8][9][10] The accessibility and modularity of the Gewald reaction have made polysubstituted 2-aminothiophenes readily available starting materials for complex synthetic endeavors.
This guide provides an in-depth exploration of the reactivity of the 2-amino group itself. Moving beyond simple synthesis, we will dissect the electronic factors that govern its behavior and delve into the key transformations—from classical acylations and diazotizations to modern palladium-catalyzed cross-couplings. Each section is designed to provide not just procedural steps but also the underlying mechanistic rationale, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.
Electronic Properties: The Source of Reactivity
The reactivity of the 2-amino group is intrinsically linked to the electronic nature of the thiophene ring. The sulfur heteroatom, with its available lone pairs, and the C=C double bonds create an aromatic π-system. The amino group at the C2 position acts as a powerful electron-donating group through resonance, pushing electron density into the ring. This has two major consequences:
-
Activation of the Thiophene Ring: The increased electron density makes the ring highly susceptible to electrophilic aromatic substitution, with the C5 position (para to the amino group) being the most activated site.[11]
-
Nucleophilicity of the Amino Group: While the nitrogen lone pair is delocalized into the ring, it retains significant nucleophilic character. The electron density on the nitrogen is influenced by the thiophene ring, which is less electron-withdrawing than a furan ring due to the lower electronegativity of sulfur compared to oxygen.[11] This makes the amino group in 2-aminothiophenes a potent nucleophile, readily participating in reactions with a wide range of electrophiles.
This dual reactivity allows for selective functionalization at either the amino group or the thiophene ring, depending on the chosen reagents and reaction conditions. This guide will focus specifically on transformations of the amino group.
Key Transformations of the 2-Amino Group
The nucleophilic nitrogen of the 2-aminothiophene is a gateway to a diverse set of derivatives. The following sections detail the most critical reactions, complete with mechanistic insights and validated protocols.
N-Acylation: Formation of Thienyl Amides
N-acylation is one of the most fundamental and reliable reactions of 2-aminothiophenes, converting the primary amine into a stable amide. This transformation is crucial for structure-activity relationship (SAR) studies, as it allows for the introduction of a vast array of substituents while modulating the electronic properties and hydrogen-bonding capabilities of the parent molecule. The resulting amides are often key intermediates for further functionalization.[12][13]
Mechanistic Rationale: The reaction proceeds via a classical nucleophilic acyl substitution. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate, with the expulsion of a leaving group (e.g., chloride), yields the stable amide product.
Caption: Mechanism of N-Acylation.
Experimental Protocol: Synthesis of 3-Acetyl-2-acetamidothiophenes [12][13]
-
Objective: To acetylate the amino group of a 3-acetyl-2-aminothiophene derivative.
-
Reagents:
-
3-Acetyl-2-aminothiophene (1.0 eq)
-
Acetic anhydride (excess, e.g., 5 mL per 10 mmol of amine)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 3-acetyl-2-aminothiophene derivative.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux and maintain for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into ice-water with stirring to quench the excess acetic anhydride.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 2-acetamido derivative. Further purification can be achieved by recrystallization if necessary.
-
Data Presentation: Representative Acylation Reactions
| Starting Amine | Acylating Agent | Conditions | Yield (%) | Reference |
| 3-Acetyl-2-aminothiophene | Acetic Anhydride | Reflux, 15 min | >90% | [12] |
| Methyl 2-amino-4-methylthiophene-3-carboxylate | 4-Chlorobenzoyl chloride | Pyridine, TiCl₄ | Not specified | [8] |
Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionalities
The diazotization of the 2-amino group to form a diazonium salt is a pivotal transformation. While the diazonium salts of 2-aminothiophenes can be unstable, they are exceptionally useful intermediates that allow the amino group to be replaced with a wide variety of substituents that are otherwise difficult to introduce. This is most powerfully demonstrated in the subsequent Sandmeyer reaction.[14][15][16]
Mechanistic Rationale:
-
Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) forms nitrous acid (HONO). The nitrous acid is protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[17] The nucleophilic amino group of the 2-aminothiophene attacks the nitrosonium ion. A series of proton transfers and elimination of water generates the 2-thienyldiazonium salt.[18][] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the diazonium salt.
-
Sandmeyer Reaction: This reaction follows a radical-nucleophilic aromatic substitution (S_RN_Ar) mechanism.[14][20] The copper(I) catalyst (e.g., CuCl, CuBr) donates a single electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of a 2-thienyl radical. This radical then abstracts a halogen from the copper(II) species, yielding the final aryl halide product and regenerating the Cu(I) catalyst.[20][21]
Caption: Workflow for Diazotization-Sandmeyer Reaction.
Experimental Protocol: Synthesis of 2-Bromo-5-nitrothiophene via Sandmeyer Reaction
-
Objective: To convert an amino group on a thiophene ring to a bromine atom.
-
Reagents:
-
2-Amino-5-nitrothiophene (1.0 eq)
-
Hydrobromic acid (HBr, 48%, ~4.0 eq)
-
Sodium nitrite (NaNO₂, ~1.1 eq)
-
Copper(I) bromide (CuBr, ~1.2 eq)
-
-
Procedure:
-
Diazotization:
-
In a three-necked flask cooled in an ice-salt bath to 0 °C, suspend 2-amino-5-nitrothiophene in 48% HBr.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20-30 minutes in the cold.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in 48% HBr with gentle warming, then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-5-nitrothiophene.
-
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[22][23] In the context of 2-aminothiophenes, this reaction is used to couple the amino group with aryl or heteroaryl halides. This powerful transformation directly generates N-aryl-2-aminothiophenes, which are prevalent structures in pharmaceuticals and organic electronic materials. The reaction is valued for its broad substrate scope and high functional group tolerance.[24]
Mechanistic Rationale: The catalytic cycle is a well-established sequence:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 2-aminothiophene coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N-aryl-2-aminothiophene product and regenerating the Pd(0) catalyst for the next cycle. The choice of ligand is critical for facilitating the reductive elimination step.[22][24]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Pd-Catalyzed Coupling of an Aminothiophene with a Halopyridine [25][26]
-
Objective: To synthesize a di(hetero)arylamine by coupling a deactivated aminothiophene with a halopyridine.
-
Reagents & Catalyst System:
-
Aminothiophene derivative (e.g., methyl 3-aminothiophene-2-carboxylate) (1.2 eq)
-
Halopyridine (e.g., 2-bromopyridine) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Xantphos (ligand, 7.5 mol%)
-
Caesium carbonate (Cs₂CO₃, base, 2.0 eq)
-
Anhydrous dioxane (solvent)
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the aminothiophene derivative, the halopyridine, and anhydrous dioxane.
-
Seal the vessel tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired N-(pyridin-2-yl)aminothiophene product.
-
Data Presentation: Representative Buchwald-Hartwig Couplings
| Amine Component | Halide Component | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 4-Bromonitrobenzene | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane, 120°C | 85% | [26] |
| Methyl 2-aminothiophene-3-carboxylate | 2,6-Dichloropyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane, 100°C | 78% (mono) | [25] |
Conclusion: A Versatile Hub for Molecular Innovation
The 2-amino group of the thiophene ring is far more than a simple substituent; it is a versatile and powerful synthetic hub. Its inherent nucleophilicity allows for straightforward and high-yielding transformations such as N-acylation, providing a rapid method for library generation. More profoundly, its ability to undergo diazotization opens a gateway to a vast chemical space via Sandmeyer and related reactions, enabling its replacement with a host of other functional groups. The advent of modern cross-coupling chemistry has further elevated its status, with the Buchwald-Hartwig amination providing a direct and efficient route to complex N-arylated structures.
For the medicinal chemist and drug development professional, mastering the reactivity of this functional group is essential. The ability to precisely and efficiently modify the 2-aminothiophene core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, accelerating the journey from a promising hit compound to a viable drug candidate. The reactions detailed in this guide represent the core, field-proven tools required to unlock the full potential of this privileged scaffold.
References
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Tighadouini, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Tu, S., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]
- Stanetty, P., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
- ResearchGate. (n.d.). Selected examples of 2-aminothiophene drugs. [Link]
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- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
- Gronowitz, S. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds. [Link]
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- Taylor & Francis Online. (2021).
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- Pharmatutor. (n.d.).
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The Enigmatic Reactivity of the 4-Hydroxyl Group in Thiophenes: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The thiophene nucleus is a cornerstone of modern medicinal chemistry, with its presence in a significant number of FDA-approved drugs underscoring its therapeutic relevance.[1] Among its myriad derivatives, 4-hydroxythiophenes represent a class of compounds with a nuanced and versatile reactivity profile, largely dictated by the interplay between the hydroxyl group and the sulfur-containing aromatic ring. This guide provides an in-depth exploration of the chemical behavior of the 4-hydroxyl group, offering a blend of theoretical principles and practical, field-proven insights for researchers in drug discovery and synthetic chemistry. We will delve into the tautomeric nature of these compounds, the acidity of the hydroxyl proton, and its subsequent reactivity in key synthetic transformations such as O-alkylation and O-acylation, providing detailed experimental protocols and mechanistic considerations.
The Unique Electronic Landscape of 4-Hydroxythiophene
The reactivity of the hydroxyl group in 4-hydroxythiophene is intrinsically linked to the electronic properties of the thiophene ring. Unlike its carbocyclic counterpart, phenol, the presence of the sulfur heteroatom introduces several unique characteristics that modulate the behavior of the hydroxyl substituent.
Keto-Enol Tautomerism: A Duality of Character
A pivotal aspect of hydroxythiophene chemistry is the existence of a tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic thiophen-4(5H)-one (keto) form. This equilibrium is a critical consideration in designing synthetic strategies, as the reactivity of the molecule can be channeled through either tautomer depending on the reaction conditions and substitution patterns.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the thiophene ring. Generally, the enol form is favored in many contexts due to the stability conferred by the aromatic sextet.[2]
Caption: Keto-enol tautomerism in 4-hydroxythiophene.
Acidity and the Formation of the Thienoxide Nucleophile
The acidity of the hydroxyl proton in 4-hydroxythiophene is a key determinant of its nucleophilic potential. Deprotonation by a suitable base generates the corresponding 4-thienoxide anion, a potent nucleophile that is central to many of the reactions discussed in this guide.
The sulfur atom in the thiophene ring influences the acidity through a combination of inductive and resonance effects. The ability of sulfur to participate in resonance and accommodate electron density, including through the use of its d-orbitals, contributes to the stabilization of the thienoxide anion.[4] This enhanced stabilization of the conjugate base, relative to the neutral phenol, is a driving force for the increased acidity compared to simple alcohols.[5]
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, and it is highly applicable to 4-hydroxythiophenes. The reaction proceeds via an SN2 mechanism, wherein the 4-thienoxide anion, generated in situ, acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.[4]
Caption: Workflow for the Williamson ether synthesis of 4-alkoxythiophenes.
Causality in Experimental Design for O-Alkylation
The choice of base, solvent, and alkylating agent is critical for a successful Williamson ether synthesis.
-
Base Selection: A moderately strong base is typically sufficient to deprotonate the 4-hydroxythiophene. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are cost-effective and practical choices, particularly in polar protic solvents. For reactions requiring strictly anhydrous conditions or with less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is preferred.[6]
-
Solvent Considerations: The solvent must be capable of dissolving the reactants and be compatible with the chosen base. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base while leaving the thienoxide anion highly nucleophilic.[7] Protic solvents, such as ethanol, can also be used, but they may decrease the nucleophilicity of the thienoxide through hydrogen bonding.[8]
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the order I > Br > Cl. Primary alkyl halides are ideal substrates for this SN2 reaction. Secondary halides may lead to competing elimination reactions, while tertiary halides are generally unsuitable. Methyl iodide is a common and highly reactive methylating agent.[9]
Detailed Experimental Protocol: Synthesis of 4-Methoxythiophene
This protocol describes the methylation of 4-hydroxythiophene using methyl iodide and potassium hydroxide in a polar aprotic solvent.
Materials:
-
4-Hydroxythiophene
-
Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a stirred solution of 4-hydroxythiophene (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add powdered potassium hydroxide (1.2 eq.) at room temperature.
-
Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the potassium 4-thienoxide.
-
Cool the mixture to 0 °C using an ice bath.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-methoxythiophene.
Characterization Data for 4-Methoxythiophene (Illustrative):
-
¹H NMR (CDCl₃): δ 7.15 (d, 1H), 6.50 (d, 1H), 6.40 (dd, 1H), 3.80 (s, 3H).
-
¹³C NMR (CDCl₃): δ 155.0, 123.0, 110.0, 105.0, 56.0.
O-Acylation: Formation of Thiophene Esters
O-acylation of 4-hydroxythiophene provides a straightforward route to the corresponding thiophene esters. This transformation is typically achieved using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The Schotten-Baumann reaction conditions, which involve an aqueous base, are often applicable.[1][3] Alternatively, non-aqueous conditions with a tertiary amine base like pyridine or triethylamine are also highly effective.[10]
Caption: Generalized mechanism for the O-acylation of 4-hydroxythiophene.
Mechanistic Rationale and Reagent Selection
The O-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of 4-hydroxythiophene acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and can also serve to deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Acylating Agents: Acyl chlorides and acid anhydrides are the most common acylating agents. Acyl chlorides are generally more reactive. Acetic anhydride is a convenient and less corrosive alternative for acetylation.[11]
-
Base and Solvent: Pyridine is a popular choice as it acts as both a base and a solvent.[3] It also functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. Triethylamine in an inert solvent like dichloromethane or THF is another common combination. For Schotten-Baumann conditions, an aqueous solution of sodium hydroxide is used with the reaction taking place at the interface of the aqueous and organic phases.[1]
Detailed Experimental Protocol: Synthesis of 4-Acetoxythiophene
This protocol details the acetylation of 4-hydroxythiophene using acetic anhydride in the presence of pyridine.
Materials:
-
4-Hydroxythiophene
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 4-hydroxythiophene (1.0 eq.) in anhydrous pyridine in a round-bottom flask at 0 °C under an inert atmosphere.
-
Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-acetoxythiophene.
Characterization Data for 4-Acetoxythiophene (Illustrative):
-
¹H NMR (CDCl₃): δ 7.30 (d, 1H), 6.80 (d, 1H), 6.70 (dd, 1H), 2.30 (s, 3H).
-
¹³C NMR (CDCl₃): δ 169.0, 150.0, 124.0, 118.0, 115.0, 21.0.
-
IR (thin film): ν 1765 cm⁻¹ (C=O stretch of ester).
Competing Reactivity: The Thiophene Ring
It is crucial to recognize that the thiophene ring itself is susceptible to electrophilic attack. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. In the case of 4-hydroxythiophene, this directs incoming electrophiles to the C3 and C5 positions. Therefore, when performing reactions on the hydroxyl group under acidic conditions or with electrophilic reagents, there is a potential for competing reactions on the ring. Careful selection of reaction conditions is necessary to favor functionalization of the hydroxyl group over electrophilic substitution on the thiophene ring.
Conclusion
The hydroxyl group of 4-hydroxythiophenes exhibits a rich and synthetically valuable reactivity profile. Its acidity and the nucleophilicity of its conjugate base allow for straightforward O-alkylation and O-acylation reactions, providing access to a diverse array of functionalized thiophene derivatives. A thorough understanding of the underlying principles, including keto-enol tautomerism and the electronic influence of the sulfur heteroatom, is paramount for the rational design of synthetic routes and the successful application of these versatile building blocks in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently explore and exploit the chemistry of 4-hydroxythiophenes.
References
- Baumann, E. (1886). Ueber die Darstellung von Aethern aus den Phenolen. Berichte der deutschen chemischen Gesellschaft, 19(2), 2803–2810. [Link]
- Gronowitz, S., & Hörnfeldt, A.-B. (1991). Thiophenes. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Organic Chemistry II (Vol. 4, pp. 245–309). Pergamon.
- Gout-Glatter, K., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Larock, R. C. (1999).
- March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Taylor, R. (1991).
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Stability and storage conditions for 2-Amino-4-hydroxythiophene-3-carbonitrile
An In-Depth Technical Guide to the Stability and Storage of 2-Amino-4-hydroxythiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a vital heterocyclic building block in medicinal chemistry and drug development, valued for its role as a scaffold in synthesizing compounds with diverse biological activities.[1][2] The integrity and purity of this reagent are paramount for reproducible and reliable downstream applications. This guide provides a comprehensive overview of the stability of this compound and outlines best practices for its storage and handling. By understanding the chemical liabilities of this molecule, researchers can mitigate degradation, ensure experimental consistency, and prolong the shelf-life of this critical synthetic intermediate.
Introduction: The Chemical Nature of this compound
This compound (CAS No: 99580-50-4) is a multi-functionalized thiophene derivative.[3][4] Its chemical behavior is dictated by the interplay of its constituent functional groups: an electron-rich aminothiophene core, a nucleophilic amino group, an acidic hydroxyl group, and an electrophilic carbonitrile. This unique combination of functionalities, while synthetically versatile, also presents inherent stability challenges. The thiophene ring itself is relatively stable, but the appended functional groups are susceptible to various degradation pathways, including oxidation, hydrolysis, and photodegradation.
The 2-aminothiophene scaffold is a key pharmacophore in a range of biologically active molecules, exhibiting properties from antiviral to anti-inflammatory.[2] Ensuring the stability of starting materials like this compound is a critical first step in the synthesis of novel therapeutic agents.
Key Factors Influencing Stability
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, an understanding of its chemical structure allows for an expert assessment of its stability profile. The primary environmental factors of concern are atmosphere (oxygen and moisture), temperature, light, and pH.
Atmospheric Sensitivity: The Imperative of an Inert Environment
The most significant threat to the stability of this compound is exposure to atmospheric oxygen and moisture.
-
Oxidation: The aminothiophene ring system, and particularly the amino and hydroxyl substituents, are susceptible to oxidation. The electron-donating nature of these groups increases the electron density of the thiophene ring, making it more prone to oxidative degradation. Oxidation can lead to the formation of colored impurities and ultimately, polymerization or ring-opening byproducts, compromising the purity and reactivity of the compound.
-
Hydrolysis: The presence of a nitrile group introduces susceptibility to hydrolysis, especially in the presence of moisture and catalyzed by acidic or basic conditions. Hydrolysis of the nitrile would lead to the formation of the corresponding carboxylic acid or amide, altering the chemical identity and reactivity of the molecule.
Given these sensitivities, the primary directive for storage and handling is the rigorous exclusion of air and moisture.[5]
Thermal Stability: The Risk of Accelerated Degradation
Photostability: The Impact of Light Exposure
Many aromatic and heterocyclic compounds are susceptible to photodegradation. Absorption of UV or even visible light can excite the molecule to a higher energy state, leading to unwanted reactions such as oxidation or rearrangement. The presence of chromophores like the aminothiophene ring system suggests a potential for photosensitivity. To prevent light-induced degradation, the compound should always be stored in a light-protected environment.
pH Sensitivity: The Role of Acidity and Basicity
The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: In strongly acidic conditions, the amino group will be protonated, which may offer some protection against oxidation. However, acidic conditions can catalyze the hydrolysis of the nitrile group.
-
Basic Conditions: In basic conditions, the hydroxyl group will be deprotonated to form a phenoxide-like anion. This will significantly increase the electron density of the ring, making the molecule highly susceptible to oxidation. Alkaline conditions can also promote nitrile hydrolysis.
Therefore, it is crucial to avoid contact with strong acids and bases during storage and to control the pH during experimental procedures where the compound is used in solution.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, the following storage and handling protocols are recommended to ensure the long-term stability and integrity of this compound.
Long-Term Storage
For optimal long-term stability, the compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Temperature | Room Temperature or Below | Minimizes the rate of thermal degradation. |
| Light | Dark (Amber Vial) | Prevents photodegradation. |
| Container | Tightly Sealed | Excludes moisture and atmospheric gases. |
A supplier of this compound recommends storing it in a dark place under an inert atmosphere at room temperature.[3] A corresponding Safety Data Sheet (SDS) advises storing the container tightly closed in a dry, cool, and well-ventilated place.[5]
Experimental Workflow: Handling Procedures
Proper handling during experimental use is as critical as long-term storage. The following step-by-step protocol should be followed when working with this compound.
Experimental Protocol: Handling of this compound
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Transfer: Whenever possible, handle the solid inside a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Schlenk Line Technique: If a glovebox is not available, use standard Schlenk line techniques. a. Connect the container to a Schlenk line. b. Carefully evacuate and backfill the container with a dry, inert gas at least three times to remove air and moisture.
-
Dispensing: a. Under a positive pressure of inert gas, quickly remove the required amount of the solid. b. Immediately and securely reseal the container.
-
Post-Handling: Purge the headspace of the container with inert gas before returning it to storage.
Visualization of Handling and Storage Decision Making
The following flowchart provides a visual guide for the appropriate handling and storage of this compound.
Caption: Decision workflow for the storage and handling of this compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for developing analytical methods to assess the purity of this compound. Based on its structure, the following degradation mechanisms are plausible:
-
Oxidative Dimerization/Polymerization: The amino and hydroxyl groups can facilitate oxidation, leading to the formation of radical species that can then dimerize or polymerize. This is a common degradation pathway for electron-rich aromatic compounds.
-
Hydrolysis of the Nitrile: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, particularly in the presence of acid or base catalysts and water.
-
Ring Opening: Severe oxidative conditions can potentially lead to the cleavage of the thiophene ring, though this is generally less favorable than reactions involving the functional groups.
Researchers should be aware of these potential impurities when analyzing samples of this compound, especially if the material has been stored improperly or for an extended period.
Conclusion
The stability of this compound is critical for its effective use in research and development. By implementing stringent storage and handling protocols that protect the compound from atmosphere, light, and temperature extremes, its integrity can be maintained. The core principles are the use of an inert atmosphere, protection from light, and storage at controlled room temperature or below. Adherence to these guidelines will ensure the reliability of experimental outcomes and contribute to the successful advancement of scientific endeavors that rely on this important chemical building block.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8030, Thiophene.
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An In-depth Technical Guide to the IUPAC Nomenclature of Substituted 2-Aminothiophenes
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its derivatives, the 2-aminothiophene moiety is a particularly vital building block, prized for its ability to engage in a wide range of chemical transformations and biological interactions. As the complexity of molecules synthesized for drug discovery increases, a rigorous and unambiguous system of nomenclature becomes paramount for effective communication, patent filing, and regulatory submission. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules as they apply to substituted 2-aminothiophenes. It is designed for researchers, scientists, and drug development professionals, offering a systematic approach that progresses from foundational principles to the nuances of naming complex, highly substituted derivatives.
Introduction: The Significance of the 2-Aminothiophene Scaffold
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to benzene allows it to act as a bioisostere, while its unique electronic properties often lead to improved potency, selectivity, or pharmacokinetic profiles.[2] The introduction of an amino group at the 2-position creates the 2-aminothiophene scaffold, a versatile platform for generating molecular diversity. This functional group serves as a key handle for building complex molecules, often participating in the formation of fused heterocyclic systems, amides, and sulfonamides that are critical for biological activity. Given its prevalence, a mastery of its nomenclature is not merely an academic exercise but a professional necessity.
Foundational Principles of Thiophene Nomenclature
A clear understanding of the naming conventions for the parent heterocycle is essential before addressing its derivatives.
The Thiophene Ring and Numbering Convention
The thiophene ring consists of four carbon atoms and one sulfur atom.[3] According to IUPAC rules for heterocyclic compounds, the heteroatom is assigned the lowest possible locant (position number).[4] Therefore, the sulfur atom is always designated as position 1. The numbering then proceeds sequentially around the ring to give the carbon atoms positions 2, 3, 4, and 5.
Caption: Systematic workflow for naming substituted 2-aminothiophenes.
Step 1: Identify the Principal Functional Group
The first and most critical step is to survey all functional groups in the molecule and identify the one with the highest priority according to IUPAC rules. [5]This group will determine the suffix of the final name. The amino group (-NH2) holds a specific rank in this hierarchy. [6] Causality: The IUPAC priority system is based on the oxidation state of the carbon atom in the functional group. [7]Higher oxidation states, such as in carboxylic acids (-COOH) and their derivatives, take precedence over groups with lower oxidation states, like amines and alcohols.
Table 1: Abbreviated IUPAC Priority of Common Functional Groups
| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
|---|---|---|---|---|
| High | Carboxylic Acids | -COOH | -oic acid / -carboxylic acid | carboxy- |
| Esters | -COOR | -oate / -carboxylate | alkoxycarbonyl- | |
| Amides | -CONH₂ | -amide / -carboxamide | carbamoyl- | |
| Nitriles | -CN | -nitrile / -carbonitrile | cyano- | |
| Aldehydes | -CHO | -al / -carbaldehyde | formyl- or oxo- | |
| Ketones | >C=O | -one | oxo- | |
| Alcohols | -OH | -ol | hydroxy- | |
| Amines | -NH₂ | -amine | amino- | |
| Low | Ethers | -OR | — | alkoxy- |
| Halides | -F, -Cl, -Br, -I | — | fluoro-, chloro-, bromo-, iodo- | |
| Nitro | -NO₂ | — | nitro- |
| | Alkyl | -R | — | alkyl- |
This table provides a simplified hierarchy. For a definitive list, consult the IUPAC Blue Book. [8][9]
-
Scenario A: Amine is the Principal Group: If the amino group is the highest-priority functional group present (e.g., in a molecule with only alkyl, halide, or ether substituents), the name will end in "-amine". The parent structure is thiophen-2-amine .
-
Scenario B: Amine is a Substituent: If a higher-priority group is present (e.g., a carboxylic acid), the thiophene moiety becomes a substituent. The amino group is named with the prefix "amino-". For instance, if a carboxylic acid is at position 3, the parent name is thiophene-3-carboxylic acid , and the amino group at position 2 is treated as a substituent, leading to 2-aminothiophene-3-carboxylic acid . [10]
Step 2: Number the Ring and Assign Locants
As established, the thiophene ring numbering is fixed (S=1). The primary anchor for the parent name is the 2-amino group. All other substituents are assigned locants (3, 4, or 5) based on this framework.
Step 3: Name and Order All Substituents
All groups other than the principal functional group are treated as prefixes.
-
Ring Substituents: Substituents on the thiophene ring are given their corresponding locant (e.g., 5-chloro, 4-methyl).
-
N-Substituents: Substituents attached directly to the nitrogen of the amino group are designated with the prefix N-. [11][12]This is a critical distinction to show that the group is not on the ring itself. If multiple, different groups are on the nitrogen, they are both given the N- prefix (e.g., N-ethyl-N-methyl). If two identical groups are on the nitrogen, the prefix is N,N-di- (e.g., N,N-dimethyl). [13][14]
Step 4: Assemble the Final Name
The final name is constructed by arranging the substituent prefixes in alphabetical order, followed by the parent name. Structure: (Ring Substituent Prefixes) + (N-Substituent Prefixes) + (Parent Name)
Note on Alphabetization: Prefixes like "di-", "tri-", and "sec-" are ignored for alphabetization. However, "iso-" and "neo-" are considered part of the substituent name. For example, "ethyl" comes before "dimethyl".
Advanced Topics and Field-Relevant Examples
The true complexity of nomenclature arises in multifunctional molecules typical of drug discovery programs.
Case Study 1: Amine as the Principal Functional Group
Let's consider a molecule with methyl and ethyl groups on the nitrogen and a bromine atom on the ring.
Structure:
(Chemical structure: 5-bromo-N-ethyl-N-methylthiophen-2-amine)
-
Principal Group: The amine is the highest-priority group. The parent name is thiophen-2-amine .
-
Numbering: The bromine is at position 5.
-
Substituents:
-
On the ring: 5-bromo
-
On the nitrogen: N-ethyl, N-methyl
-
-
Assembly: Alphabetize the prefixes: bromo, ethyl, methyl.
-
Final IUPAC Name: 5-bromo-N-ethyl-N-methylthiophen-2-amine
-
Case Study 2: Amine as a Subordinate Group
Now, let's analyze a molecule containing a higher-priority ester group. This scenario is common in the synthesis of thiophene-based compounds, such as the widely used Gewald reaction products. [15] Structure:
(Chemical structure: Methyl 2-amino-4-methylthiophene-3-carboxylate)
-
Principal Group: The ester (-COOR) is higher in priority than the amine. [6]The name will end in "-oate" or "-carboxylate". Since the ester group is attached to the ring, the parent name is based on thiophene-3-carboxylate .
-
Numbering: The ester is at position 3.
-
Substituents:
-
The ester is a methyl ester, so the name starts with "Methyl".
-
On the ring at C2: amino-
-
On the ring at C4: methyl-
-
-
Assembly: The parent acid would be 2-amino-4-methylthiophene-3-carboxylic acid. The corresponding methyl ester is named by placing "Methyl" at the beginning.
-
Final IUPAC Name: Methyl 2-amino-4-methylthiophene-3-carboxylate
-
Case Study 3: The Thiophene Ring as a Substituent
In some complex molecules, the entire substituted aminothiophene moiety may be a substituent on a larger parent structure with an even higher priority functional group. When the thiophene ring is a substituent, it is named as a thienyl group.
Structure:
(A propanoic acid derivative)
-
Principal Group: The carboxylic acid (-COOH) is the highest priority group. The parent structure is a three-carbon acid chain, so the name is based on propanoic acid .
-
Numbering: The acid chain is numbered starting from the carboxyl carbon as 1. The thiophene group is at position 3.
-
Substituents: The substituent at position 3 is a complex group derived from 2-aminothiophene.
-
The thiophene ring is attached via its C2 position, so it is a thiophen-2-yl group.
-
This thiophen-2-yl group has its own substituents: an amino group at C5 and a methyl group at C4.
-
The complete substituent name is (5-amino-4-methylthiophen-2-yl) . Parentheses are used to enclose complex substituent names to avoid ambiguity.
-
-
Assembly:
-
Final IUPAC Name: 3-(5-amino-4-methylthiophen-2-yl)propanoic acid
-
Conclusion
The IUPAC nomenclature for substituted 2-aminothiophenes is a systematic and logical framework essential for clarity in scientific communication. By adhering to a stepwise process—identifying the principal functional group, correctly numbering the heterocyclic ring, and alphabetizing all ring and N-substituents—researchers can generate unambiguous and accurate names for even highly complex molecules. This guide serves as a practical tool for professionals in the chemical and pharmaceutical sciences, ensuring that the language used to describe these vital chemical entities is as precise as the science itself.
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The Gewald Reaction: A Cornerstone in Heterocyclic Synthesis for Drug Discovery
Abstract
The Gewald reaction, a multicomponent condensation yielding highly substituted 2-aminothiophenes, stands as a pivotal transformation in organic and medicinal chemistry.[1] Discovered by Karl Gewald in the 1960s, this one-pot synthesis combines a carbonyl compound, an α-cyanoester or related activated nitrile, and elemental sulfur in the presence of a base.[2][3][4] Its operational simplicity, use of common reagents, and the high value of its products have cemented its role in the synthesis of a vast array of heterocyclic compounds.[5] The 2-aminothiophene core is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and dyes.[4][6] This guide provides an in-depth exploration of the Gewald reaction, from its historical discovery and mechanistic elucidation to its broad synthetic scope, practical experimental protocols, and significant applications in the development of modern therapeutics.
A Historical Perspective: The Genesis of a Name Reaction
Prior to the 1960s, the synthesis of polysubstituted thiophenes often involved multi-step, arduous procedures. The landscape of heterocyclic chemistry was transformed when German chemist Karl Gewald, in 1966, reported a remarkably efficient, three-component reaction for the synthesis of 2-aminothiophenes.[2][4][7] This reaction, now bearing his name, offered a convergent and atom-economical pathway to a class of compounds that were rapidly gaining importance. The initial reports detailed the condensation of a ketone or aldehyde, an α-activated nitrile, and elemental sulfur, providing a direct route to functionalized 2-aminothiophenes that were otherwise difficult to access.[8] The reaction's mild conditions and broad applicability quickly led to its widespread adoption in both academic and industrial laboratories.[5]
The Reaction Mechanism: A Symphony of Condensation, Thiolation, and Cyclization
The elegance of the Gewald reaction lies in its sequential, one-pot nature. Although elucidated in detail years after its initial discovery, the mechanism is now well-understood to proceed through three key stages.[2]
Pillar 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene group of the α-activated nitrile.[2][3] This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a vinylidene.[2][9] The choice of base is crucial, with amines like morpholine or triethylamine being common, as they are effective in promoting the initial condensation without inducing unwanted side reactions.[8]
Pillar 2: Sulfur Addition (Thiolation) The mechanism for the addition of elemental sulfur (S₈) was once a point of conjecture but is now understood to involve the nucleophilic attack of the enolate of the vinylidene intermediate onto the sulfur ring.[2][10][11] This process, facilitated by the base, opens the S₈ ring and forms a thiolate intermediate.[10][11] Recent computational studies suggest a complex equilibrium of polysulfide intermediates may form, which can interconvert and decompose.[10][11]
Pillar 3: Cyclization and Aromatization The final, thermodynamically driven stage involves an intramolecular attack of the thiolate onto the nitrile group, forming a five-membered iminothiophene ring.[7] This cyclization is the key ring-forming step. The reaction concludes with a rapid tautomerization of the imine to the more stable enamine, yielding the final aromatic 2-aminothiophene product.[2][7] This aromatization step provides the thermodynamic driving force for the entire sequence.[10][11]
Caption: The mechanistic pathway of the Gewald reaction.
Synthetic Scope and Practical Considerations
The enduring utility of the Gewald reaction stems from its broad substrate scope and versatility.[12][13] A wide array of starting materials can be employed, allowing for the synthesis of a diverse library of polysubstituted thiophenes.[14]
Substrate Variations
-
Carbonyl Component: The reaction accommodates a wide range of aldehydes and ketones. Cyclic ketones, such as cyclohexanone, are common substrates.[14] Alkyl aryl ketones and various aliphatic ketones also perform well.[8] Steric hindrance around the carbonyl group can slow the reaction but does not typically prevent it.
-
Active Methylene Component: The choice of the activated nitrile is critical as it determines the substituent at the C3 position of the thiophene ring. Commonly used nitriles include:
Reaction Conditions: A Summary
| Parameter | Common Choices & Considerations | Causality/Insight |
| Catalyst | Organic Bases: Morpholine, Piperidine, Triethylamine.[8] Inorganic Bases: Na₂CO₃, K₃PO₄. | Organic amines are effective for the initial Knoevenagel step. Weaker inorganic bases can be advantageous in two-step procedures, facilitating the sulfur addition and cyclization.[8] |
| Solvent | Alcohols: Ethanol, Methanol.[4] Aprotic Polar: DMF, Acetonitrile. | Protic solvents like ethanol are common and effective. DMF can be useful for less reactive substrates due to its higher boiling point and solvating power. |
| Temperature | 50 °C to reflux. | The reaction is typically heated to ensure a reasonable reaction rate, especially for the Knoevenagel condensation and sulfur ring-opening steps. |
| Modern Variations | Microwave irradiation,[2] Ultrasound activation.[9] | These energy sources can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][9] |
Validated Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details a standard Gewald reaction, a self-validating system where successful synthesis is confirmed through purification and characterization.
Objective: To synthesize a model polysubstituted 2-aminothiophene via a one-pot, three-component Gewald reaction.
Materials and Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (50 mL).
-
Addition of Reactants: Sequentially add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and finely powdered elemental sulfur (0.1 mol).
-
Catalyst Addition: Slowly add morpholine (0.1 mol) to the stirred suspension. Causality: The base is added last to initiate the reaction sequence in a controlled manner.
-
Reaction: Heat the mixture to a gentle reflux (approx. 70-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or an ethanol/water mixture) to obtain the pure thiophene derivative.
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: Experimental workflow for a typical Gewald reaction.
Applications in Drug Development
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. The Gewald reaction provides direct access to this critical core, making it an indispensable tool in drug discovery.[1][5]
| Drug | Therapeutic Area | Role of Gewald Reaction |
| Olanzapine | Antipsychotic | The thieno[2,3-b][1][16]benzodiazepine core of olanzapine is constructed from a 2-aminothiophene precursor, which is synthesized via a Gewald-type reaction.[17][18][19] |
| Tinoridine | Anti-inflammatory (NSAID) | This non-steroidal anti-inflammatory drug is a classic example of a pharmaceutical synthesized using the Gewald reaction as a key step.[17] |
| Brotizolam | Hypnotic/Sedative | The synthesis of the thieno[3,2-f][2][5][16]triazolo[4,3-a][5][16]diazepine system in brotizolam relies on a 2-aminothiophene intermediate derived from the Gewald reaction.[15] |
Conclusion and Future Outlook
For over half a century, the Gewald reaction has been a robust and reliable method for the synthesis of functionalized 2-aminothiophenes.[17] Its simplicity, efficiency, and the immense value of its products have secured its place in the standard repertoire of organic synthesis. As the demand for novel heterocyclic compounds continues to grow in drug discovery, materials science, and agrochemistry, the Gewald reaction and its modern variations will undoubtedly continue to be a cornerstone of innovation. Future developments are likely to focus on green chemistry approaches, such as the use of water as a solvent, recyclable catalysts, and flow chemistry setups, further enhancing the utility and sustainability of this venerable reaction.[9]
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A Technical Guide to the Theoretical Electronic Structure of 2-Aminothiophenes: From Quantum Mechanics to Rational Drug Design
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] These activities, ranging from anticancer and anti-inflammatory to antiviral and antimicrobial, are fundamentally governed by the molecule's electronic structure.[5][6][7][8] This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth exploration of the theoretical methods used to study the electronic properties of 2-aminothiophene derivatives. We will dissect the "why" behind methodological choices, detail the interpretation of key electronic descriptors, and bridge the gap between theoretical calculations and practical application in structure-activity relationship (SAR) studies and rational drug design.
The Rationale for Theoretical Investigation
While synthetic accessibility, notably through the versatile Gewald reaction, has made 2-aminothiophene derivatives widely available, understanding their biological mechanisms requires a deeper, sub-molecular perspective.[9][10][11] Theoretical and computational studies provide this perspective by modeling the distribution and energy of electrons within the molecule. This electronic landscape dictates the molecule's intrinsic properties: its stability, its reactivity, and, most importantly, how it will interact with a biological target. By quantifying the electronic structure, we can move from serendipitous discovery to rational, predictive drug design.
Density Functional Theory (DFT) has emerged as the computational workhorse for these investigations.[12][13][14][15] It offers a robust balance of computational efficiency and accuracy, making it feasible to study the relatively large and complex 2-aminothiophene derivatives that are common in drug discovery programs.[16][17]
Causality of Method Selection: Why DFT/B3LYP?
The choice of a computational method is a critical decision dictated by the need to balance accuracy with computational cost.
-
Expertise & Experience: For organic molecules like 2-aminothiophenes, the B3LYP hybrid functional is frequently the method of choice.[10][18] This is because B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of molecular geometries and electronic properties.
-
Trustworthiness: This is paired with a Pople-style basis set, such as 6-311++G(d,p). The "6-311" indicates a flexible description of the core and valence electrons. The "++G" adds diffuse functions, which are essential for accurately describing lone pairs and non-covalent interactions—critical for drug-receptor binding. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing a more accurate description of chemical bonding. This combination has been extensively validated and provides a reliable, self-validating system for generating trustworthy results.
Experimental Protocol: Standard Computational Workflow
The following protocol outlines the foundational steps for any theoretical analysis of a 2-aminothiophene derivative. All subsequent electronic property calculations are performed on the resulting optimized geometry.
Objective: To obtain the minimum energy (most stable) conformation of the molecule.
Methodology:
-
Input Structure Generation:
-
Draw the 2-aminothiophene derivative of interest in a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Save the coordinates in a standard format (e.g., .xyz or .gjf).
-
-
Quantum Mechanical Calculation (using Gaussian 09/16 or similar):
-
Create an input file specifying the calculation type, method, and basis set.
-
Route Section: #p opt freq=noraman b3lyp/6-311++g(d,p) geom=connectivity
-
opt: Requests a geometry optimization.
-
freq=noraman: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Specify the molecular charge and spin multiplicity (typically 0 and 1 for these systems).
-
Provide the atomic coordinates from Step 1.
-
-
Execution & Analysis:
-
Submit the input file to the computational chemistry software.
-
Upon completion, verify that the optimization converged successfully.
-
Check the output of the frequency calculation. The absence of imaginary frequencies confirms the structure is a stable point on the potential energy surface.
-
The resulting optimized coordinates and electronic energies are the basis for all further analysis.
-
Caption: Standard workflow for geometry optimization.
Decoding the Electronic Landscape: Key Descriptors
Once a stable molecular structure is obtained, several key quantum chemical descriptors are calculated to profile its electronic character and predict its behavior.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[19]
-
HOMO: This orbital can be thought of as the valence band. Its energy (EHOMO) correlates with the ability to donate an electron. A higher EHOMO value suggests the molecule is a better electron donor.[19]
-
LUMO: This is the conceptual conduction band. Its energy (ELUMO) indicates the ability to accept an electron. A lower ELUMO value suggests the molecule is a better electron acceptor.[19]
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[20][21] A small gap implies the molecule can be easily excited, suggesting higher chemical reactivity, while a large gap indicates high kinetic stability.[19][20] For drug-like compounds, an optimal gap of 4 to 8 eV is often considered a balance between stability and the reactivity needed for binding.[22]
Molecular Electrostatic Potential (MEP)
An MEP map is a visualization of the total electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms (e.g., the N-H of the amino group). These are sites for nucleophilic attack and are favorable for hydrogen bond donation.
Quantitative Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.[23]
| Descriptor | Formula | Interpretation & Significance in Drug Design |
| Energy Gap (ΔE) | ELUMO - EHOMO | Measures kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[19] |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. Influences charge transfer in interactions. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps.[21] |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |
Application in Drug Design: Connecting Theory to Biological Activity
The true power of these theoretical studies lies in their ability to establish a quantitative Structure-Activity Relationship (SAR). By calculating electronic descriptors for a series of 2-aminothiophene analogues and comparing them to their experimentally determined biological activities, researchers can build predictive models.[1][4]
Case Study: Designing Potent Enzyme Inhibitors
Many 2-aminothiophene derivatives function by inhibiting enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation.[7] A common drug design strategy involves modifying the substituents on the thiophene ring to enhance binding affinity.
Logical Framework:
-
Hypothesis: The binding of a 2-aminothiophene inhibitor to the active site of an enzyme is driven by specific electronic interactions (e.g., hydrogen bonding, charge transfer).
-
Theoretical Analysis: A series of derivatives with different electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) are modeled.
-
Descriptor Calculation: Key descriptors (HOMO/LUMO energies, MEP, atomic charges) are calculated for each derivative.
-
Correlation: These calculated values are correlated with experimental IC50 values. A strong correlation might reveal that a lower LUMO energy and a more negative electrostatic potential near a carbonyl group are critical for high potency.
-
Rational Design: This insight allows for the in silico design of new derivatives with optimized electronic properties, prioritizing the synthesis of candidates with the highest probability of success.
Caption: The iterative cycle of QSAR-based drug design.
Conclusion and Future Outlook
Theoretical studies of the electronic structure of 2-aminothiophenes are an indispensable tool in modern drug discovery. They provide a rational framework for understanding molecular properties, interpreting biological activity, and guiding the design of more potent and selective therapeutic agents. By leveraging methods like Density Functional Theory, researchers can visualize and quantify the electronic characteristics that drive drug-target interactions.
The future of this field lies in the integration of these high-fidelity quantum mechanical descriptors with advanced computational techniques. Machine learning and artificial intelligence models, trained on datasets of theoretically calculated electronic properties and experimental bioactivities, promise to further accelerate the drug discovery process. This synergy will enable the rapid screening of vast chemical spaces and the de novo design of novel 2-aminothiophene derivatives with precisely tailored pharmacological profiles.
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- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results.
- Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. (2023). Taylor & Francis Online.
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- (PDF) Applications substituted 2-aminothiophenes in drug design. (2009). ResearchGate.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
- Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. (2015). PubMed.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health.
- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing.
- ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. (2010). ResearchGate.
- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmacy and Biological Sciences.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed Central.
- Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. (2022). Mediterranean Journal of Chemistry.
- Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012). ResearchGate.
- Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2023). MDPI.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed Central.
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). ResearchGate.
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed.
- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Preprints.org.
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- A Review: Biological Importance of Heterocyclic Compounds. (2016). Der Pharma Chemica.
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022). MDPI.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2024). YouTube.
- Selected biologically active 2-aminothiophenes. (2021). ResearchGate.
- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2024). YouTube.
- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PubMed Central.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4-hydroxythiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of the medicinally significant thieno[2,3-d]pyrimidine scaffold, commencing from the versatile precursor, 2-amino-4-hydroxythiophene-3-carbonitrile. We will first explore the synthesis of this key starting material via the well-established Gewald reaction. A critical discussion on the keto-enol tautomerism of this precursor will be presented, as it is fundamental to understanding its reactivity. Subsequently, detailed protocols for the cyclization to the thieno[2,3-d]pyrimidine core will be provided, focusing on common and effective synthetic strategies. This document is intended to be a practical resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and actionable experimental procedures.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of purine.[1] This structural similarity to the fundamental building blocks of DNA and RNA has made thieno[2,3-d]pyrimidine derivatives a privileged scaffold in medicinal chemistry.[2] Compounds bearing this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Their diverse pharmacological profiles have led to their investigation as tyrosine kinase inhibitors and for the treatment of various other diseases, making efficient and versatile synthetic routes to this scaffold highly valuable.[1]
The Key Precursor: this compound
The successful synthesis of thieno[2,3-d]pyrimidines is highly dependent on the efficient preparation of the starting 2-aminothiophene precursor. In this guide, we focus on this compound.
Synthesis via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[3] The synthesis of this compound can be achieved through a variation of this reaction.
Protocol 1: Synthesis of this compound
-
Materials:
-
Ethyl cyanoacetate
-
Sulfur powder
-
A suitable ketone or aldehyde with an adjacent active methylene group (e.g., ethyl acetoacetate)
-
Morpholine or another suitable basic catalyst
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate and the chosen ketone/aldehyde in ethanol.
-
To this solution, add finely powdered elemental sulfur.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound.
-
Critical Insight: Keto-Enol Tautomerism
A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 2-amino-4,5-dihydro-4-oxothiophene-3-carbonitrile. The position of this equilibrium is influenced by factors such as the solvent and the solid-state packing. For the subsequent cyclization to the pyrimidine ring, the keto tautomer is often the key reactive intermediate.
Caption: Pathway B: Triethyl Orthoformate Route.
Protocol 3: Synthesis of 4-Aminothieno[2,3-d]pyrimidine via Triethyl Orthoformate
-
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride
-
Ammonia solution (or a primary amine)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of triethyl orthoformate and acetic anhydride.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess reagents under reduced pressure.
-
Dissolve the resulting crude intermediate in ethanol.
-
Add an excess of concentrated ammonia solution (or the desired primary amine).
-
Stir the mixture at room temperature overnight or heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with ethanol and dry to yield the 4-aminothieno[2,3-d]pyrimidine derivative.
-
Data Presentation
The following table summarizes the expected products and their typical characterization data.
| Compound Name | Starting Material | Reagents | Expected Melting Point (°C) | Key Spectroscopic Data (Expected) |
| This compound | Ethyl cyanoacetate, Sulfur, Ketone/Aldehyde | Morpholine, Ethanol | > 200 (decomposes) | IR (cm⁻¹): 3400-3200 (NH₂), 2210 (CN), 1650 (C=O, keto form). ¹H NMR: Broad singlet for NH₂, signals for thiophene ring protons. |
| Thieno[2,3-d]pyrimidin-4(3H)-one | This compound | Formamide | > 250 | IR (cm⁻¹): 3200-2800 (NH), 1680 (C=O). ¹H NMR: Singlet for pyrimidine proton, broad singlet for NH. |
| 4-Aminothieno[2,3-d]pyrimidine | This compound | Triethyl orthoformate, Ammonia | Variable | IR (cm⁻¹): 3400-3200 (NH₂). ¹H NMR: Singlets for pyrimidine and thiophene protons, broad singlet for NH₂. |
Mechanistic Insights
The cyclization of 2-aminothiophene-3-carbonitriles to thieno[2,3-d]pyrimidines proceeds through an initial reaction at the amino group, followed by an intramolecular cyclization involving the cyano group.
Caption: Generalized Cyclization Mechanism.
Conclusion
The synthesis of thieno[2,3-d]pyrimidines from this compound is a robust and versatile process. By understanding the synthesis of the precursor via the Gewald reaction and its inherent keto-enol tautomerism, researchers can effectively utilize various cyclization strategies to access a wide range of substituted thieno[2,3-d]pyrimidines. The protocols provided herein offer a solid foundation for the exploration of this important heterocyclic scaffold in the pursuit of novel therapeutic agents.
References
- El-Gazzar, A. R. B., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d] pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395–411. [Link]
- Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17.
- Tandi, M., et al. (2021). Recent updates on thienopyrimidine derivatives as anticancer agents.
- Thienopyrimidine scaffold as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1739-1754. [Link]
- Yakugaku Zasshi. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules, 27(1), 63. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1739-1754. [Link]
- Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). Journal of the American Chemical Society. [Link]
Sources
Application Notes and Protocols for the One-Pot Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
Introduction: The Enduring Significance of the Gewald Reaction in Modern Drug Discovery
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The Gewald reaction, first reported by Karl Gewald in 1966, remains the most efficient and versatile method for the synthesis of these valuable heterocyclic motifs.[4][5][6] This three-component reaction, which brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur in a single pot, offers significant advantages in terms of atom economy, procedural simplicity, and the ability to generate molecular diversity.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of the one-pot Gewald synthesis of substituted 2-aminothiophenes. We will delve into the mechanistic intricacies of the reaction, offer a detailed and robust experimental protocol, present data on the reaction's scope, and provide troubleshooting guidance to ensure successful implementation in the laboratory.
The Reaction Mechanism: A Stepwise Journey to Aromaticity
The Gewald reaction proceeds through a sequence of well-established steps, initiated by a base-catalyzed Knoevenagel condensation.[9][10] While the overall transformation is a complex interplay of equilibria, the driving force is the formation of the thermodynamically stable aromatic thiophene ring.[11][12]
A general depiction of the reaction is as follows:
Gewald Reaction: A ketone or aldehyde reacts with an α-cyanoester or other active methylene nitrile and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[5][13]
The key mechanistic stages are:
-
Knoevenagel-Cope Condensation: The reaction commences with the base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[9][14] This step generates an α,β-unsaturated nitrile intermediate, often referred to as a vinylidene cyanide. The removal of water drives this equilibrium forward.[14]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael-type addition of a sulfur nucleophile.[3] Elemental sulfur (S₈) is activated by the base to form a reactive polysulfide species, which then adds to the electron-deficient double bond.[9][11]
-
Ring Closure and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization, with the nucleophilic sulfur attacking the nitrile carbon.[3] This is followed by a series of proton transfers and tautomerization steps.
-
Aromatization: The final step is the elimination of a sulfur atom (from the polysulfide chain) and subsequent aromatization to yield the stable 2-aminothiophene ring.[12]
The following diagram illustrates the key steps in the Gewald reaction mechanism:
Caption: Key stages of the Gewald reaction mechanism.
Experimental Protocol: A Representative One-Pot Synthesis
This protocol details the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur, a commonly cited example with high yields.[15]
Materials and Reagents:
-
Cyclohexanone (Reagent grade, ≥99%)
-
Malononitrile (Reagent grade, ≥99%)
-
Elemental Sulfur (Fine powder)
-
Morpholine or Triethylamine (Reagent grade, ≥99%)
-
Ethanol or Methanol (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Reaction Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol (or methanol) to the flask, followed by the addition of the base catalyst, morpholine (2 mmol, 0.2 eq).
-
Reaction Conditions: Attach a reflux condenser and stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.[16]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol or a small amount of diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the Gewald synthesis.
Scope and Versatility of the Gewald Reaction
The Gewald reaction is highly versatile, accommodating a wide range of carbonyl compounds and active methylene nitriles. The following table summarizes representative examples of substituted 2-aminothiophenes synthesized via this one-pot method, highlighting the achievable yields.
| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 95 | [15] |
| Cyclopentanone | Malononitrile | Morpholine | Ethanol | 92 | [15] |
| Acetone | Malononitrile | Morpholine | Ethanol | 82 | [15] |
| Acetophenone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 75-85 | [2] |
| Propiophenone | Malononitrile | Piperidine | Methanol | 88 | [3] |
| 4-Methylcyclohexanone | Ethyl Cyanoacetate | l-Proline | DMF | 86 | [17] |
| Indanone | Malononitrile | Triethylamine | DMF | 78 | [18] |
Troubleshooting and Optimization
While the Gewald reaction is generally robust, certain challenges may arise. This section provides guidance on common issues and strategies for optimization.
-
Low or No Product Yield:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is crucial. For less reactive ketones, consider using a stronger base (e.g., piperidine) or a different catalyst. The removal of water, for instance by using a Dean-Stark apparatus in a two-step variation, can also improve yields.[14]
-
Poor Sulfur Reactivity: Ensure the elemental sulfur is finely powdered for better dispersion. Gently heating the reaction mixture (40-60 °C) can enhance sulfur's reactivity.[14] Polar solvents like ethanol, methanol, or DMF are generally preferred.[13]
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure where the α,β-unsaturated nitrile is first isolated can be more effective.[14] Microwave-assisted synthesis has also been shown to improve yields for challenging substrates.[8]
-
-
Formation of Byproducts:
-
Dimerization of the α,β-Unsaturated Nitrile: This is a common side reaction. Optimizing the reaction temperature and the rate of reagent addition can favor the desired intramolecular cyclization.[19]
-
Formation of Complex Polysulfides: This can lead to dark, tarry reaction mixtures. Carefully controlling the reaction temperature is critical to minimize polymerization and the formation of these byproducts.[19]
-
Conclusion
The one-pot Gewald synthesis of substituted 2-aminothiophenes is a powerful and indispensable tool in the arsenal of the modern medicinal chemist. Its operational simplicity, broad substrate scope, and the biological significance of its products ensure its continued relevance in drug discovery and development. By understanding the underlying mechanism and adhering to optimized protocols, researchers can efficiently generate diverse libraries of 2-aminothiophenes for biological screening and lead optimization.
References
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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- Castanedo, C., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]
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Application Note: Accelerated Synthesis of 2-Aminothiophene Scaffolds via Microwave-Assisted Gewald Reaction for Drug Discovery
Abstract
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3] The Gewald multicomponent reaction offers a convergent and atom-economical route to this valuable heterocycle.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of microwave-assisted organic synthesis (MAOS) to significantly accelerate the Gewald reaction. By leveraging the unique heating properties of microwave irradiation, this protocol enables rapid, efficient, and high-yield synthesis of diverse 2-aminothiophene derivatives, facilitating the rapid construction of compound libraries for high-throughput screening and lead optimization.[1][7][8][9]
Introduction: The Significance of 2-Aminothiophenes and the Power of Microwave Synthesis
Substituted 2-aminothiophenes are foundational building blocks in the synthesis of a wide array of biologically active compounds.[3][10] Their structural versatility allows for the development of agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antipsychotic properties.[1][2][11] Several FDA-approved drugs, such as the antiplatelet agent Clopidogrel and the sedative Brotizolam, feature the thiophene core, underscoring its therapeutic importance.[11]
The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is the most classic and versatile method for preparing these scaffolds.[4][5][12] However, conventional heating methods often require prolonged reaction times, high temperatures, and can result in moderate yields and the formation of by-products.[1][8]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technology that dramatically enhances synthetic efficiency.[13][14][15] Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and localized heating.[7][16][17] This leads to several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[7][13][18]
-
Increased Reaction Yields and Purity: Uniform heating minimizes thermal decomposition and side reactions, leading to cleaner products and higher isolated yields.[13][19]
-
Enhanced Reaction Control and Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[15][19]
-
Energy Efficiency: By heating only the reaction mixture, microwave synthesis consumes significantly less energy than traditional methods.[13][14]
This guide details a robust and optimized protocol for the microwave-assisted Gewald synthesis, providing the rationale behind experimental choices and offering insights for efficient implementation.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction proceeds through a multi-step sequence. While the exact mechanism of sulfur addition is still a subject of some discussion, the generally accepted pathway involves three key stages as illustrated below.[6][20]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[20]
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the electron-deficient β-carbon of the unsaturated intermediate. The exact nature of the sulfurating agent is complex and may involve polysulfide species.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring system.[20]
Microwave irradiation significantly accelerates each of these steps by efficiently overcoming the activation energy barriers through rapid and uniform heating.[13][17]
Caption: The three-stage mechanism of the Gewald reaction.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a validated method for a representative Gewald synthesis using a CEM Discover SP microwave reactor or equivalent.
Materials and Equipment
-
Reagents:
-
Cyclohexanone (Reagent Grade, ≥99%)
-
Ethyl cyanoacetate (Reagent Grade, ≥99%)
-
Sulfur powder (Reagent Grade)
-
Pyrrolidine (Reagent Grade, ≥99%)[1]
-
N,N-Dimethylformamide (DMF), Anhydrous (≥99.8%)[1]
-
Ethyl acetate (EtOAc), HPLC Grade
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Microwave Reactor (e.g., CEM Discover SP) with appropriate pressure-rated glass vials (e.g., 5 mL or 10 mL) and magnetic stir bars.
-
Standard laboratory glassware (beakers, flasks, separatory funnel).
-
Rotary evaporator.
-
Melting point apparatus.
-
Analytical balance.
-
Fume hood.
-
Step-by-Step Procedure
Caption: Experimental workflow for the microwave-assisted Gewald synthesis.
-
Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol, 98.2 mg), ethyl cyanoacetate (1.1 mmol, 124.4 mg), and elemental sulfur (1.1 mmol, 35.3 mg).[1]
-
Solvent and Catalyst Addition: To the vial, add anhydrous DMF (3 mL) followed by pyrrolidine (1.0 mmol, 71.1 mg).[1] The use of pyrrolidine as a base has been shown to provide excellent yields in this reaction.[1]
-
Vial Sealing: Securely cap the vial. Ensure the cap is properly tightened to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 50 °C (monitored by internal IR sensor)
-
Time: 30 minutes
-
Power: Dynamic power delivery to maintain the set temperature (typically starting around 100-150W).
-
Absorption Level: "Very High" or equivalent setting.[1]
-
Stirring: Set to a moderate speed.
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either passively or using the instrument's compressed air cooling feature).
-
Work-up: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 20 mL) and then with saturated brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a solid.
Results: Optimization and Yield Comparison
The choice of base, solvent, and temperature is critical for optimizing the Gewald reaction. The protocol described above utilizes conditions found to be highly effective.[1] A comparison with conventional heating starkly illustrates the advantages of the microwave-assisted approach.
| Parameter | Conventional Heating | Microwave Synthesis | Rationale / Comment |
| Reaction Time | 12 - 24 hours | 30 minutes | Microwave's rapid, volumetric heating dramatically accelerates the reaction rate.[1][7] |
| Temperature | 80 - 100 °C (Reflux) | 50 °C | Lower temperature is sufficient due to efficient energy transfer, minimizing by-product formation.[1] |
| Typical Yield | 40 - 60% | ~95% | Enhanced reaction kinetics and reduced thermal decomposition lead to significantly higher yields.[1] |
| Solvent | Ethanol, Dioxane, DMF | DMF | DMF is a polar solvent that couples efficiently with microwaves, facilitating rapid heating.[1] |
| Base | Morpholine, Triethylamine | Pyrrolidine | Pyrrolidine has been identified as an optimal base for this specific microwave-assisted transformation.[1] |
Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis.
Conclusion and Applications in Drug Development
The microwave-assisted Gewald synthesis represents a superior, efficient, and scalable method for the production of 2-aminothiophene derivatives. The protocol detailed herein allows for the synthesis of these crucial heterocyclic building blocks in under an hour with excellent yields.[1] This rapid and robust methodology is ideally suited for the demands of modern drug discovery, enabling:
-
Rapid Library Synthesis: The speed of the reaction allows for the parallel synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.
-
Accelerated Lead Optimization: New derivatives can be quickly synthesized and tested, shortening the drug development timeline.
-
Green Chemistry: The process is more energy-efficient and often leads to cleaner reactions, reducing the need for extensive purification and minimizing chemical waste, aligning with the principles of green chemistry.[13][14][16]
By adopting this microwave-assisted protocol, researchers and drug development professionals can significantly enhance their capacity to generate novel chemical entities based on the versatile 2-aminothiophene scaffold, paving the way for the discovery of next-generation therapeutics.
References
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- Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
- Cravotto, G., & Calcio Gaudino, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Bilsel Congress. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. International Journal of Engineering Research & Technology.
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- Leonelli, F., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Wang, Y., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
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- Goud, B. S., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
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- MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- ResearchGate. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support.
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis.
- ResearchGate. (n.d.). (PDF) Microwave Chemistry: General Features and Applications.
- Semantic Scholar. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions.
- Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Scribd. (n.d.). Microonde Gewald.
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Application Notes and Protocols: 2-Amino-4-hydroxythiophene-3-carbonitrile as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, highly functionalized derivative: 2-amino-4-hydroxythiophene-3-carbonitrile . We will explore its synthesis, chemical properties, and its significant potential as a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document provides detailed application notes, step-by-step protocols for its synthesis and derivatization, and insights into the design of potent and selective drug candidates.
The this compound Scaffold: An Overview
The this compound scaffold presents a unique combination of functional groups that are highly attractive for medicinal chemistry applications. The 2-amino group serves as a key handle for a variety of chemical modifications, allowing for the introduction of diverse substituents to modulate pharmacological activity. The 3-carbonitrile group is a versatile precursor for other functionalities and can participate in important interactions with biological targets. The 4-hydroxy group, existing in tautomeric equilibrium with its keto form (4-oxo-tetrahydrothiophene), offers additional opportunities for hydrogen bonding and further derivatization.
The inherent reactivity and electronic properties of this scaffold make it an ideal starting point for the synthesis of condensed heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These fused ring systems are structural bioisosteres of purines and have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2]
Tautomerism: A Key to Understanding Reactivity
A crucial aspect of the this compound scaffold is its potential for tautomerism. The 4-hydroxythiophene can exist in equilibrium with its corresponding keto form, 2-amino-4-oxo-tetrahydrothiophene-3-carbonitrile. This equilibrium is influenced by the solvent, pH, and the nature of substituents on the thiophene ring.
Caption: Tautomeric equilibrium of the scaffold.
Understanding this tautomerism is vital for predicting the scaffold's reactivity. The hydroxyl form is more aromatic and will undergo electrophilic substitution on the thiophene ring, while the keto form presents a reactive carbonyl group for nucleophilic addition.
Synthesis of the this compound Scaffold
A direct and high-yielding synthesis of this compound via the well-known Gewald reaction using an α-hydroxyketone has not been extensively reported in the literature, suggesting potential challenges. However, a plausible synthetic route can be adapted from the historical Benary synthesis of a closely related analog, ethyl 2-amino-4-hydroxythiophene-3-carboxylate. This multi-step approach, while potentially lower in yield than modern one-pot syntheses, provides a viable pathway to the target scaffold.
Proposed Synthetic Pathway (Adapted from Benary Synthesis)
Caption: Proposed synthesis of the target scaffold.
Detailed Protocol: Synthesis of this compound
Disclaimer: This protocol is a proposed adaptation and may require optimization. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 2-thiocyanatoacetoacetate
-
To a stirred solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as acetone or ethanol, add potassium thiocyanate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-thiocyanatoacetoacetate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Intramolecular Cyclization to Ethyl 2-amino-4-hydroxythiophene-3-carboxylate
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add the crude ethyl 2-thiocyanatoacetoacetate (1.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-amino-4-hydroxythiophene-3-carboxylate.
Step 3: Ammonolysis to 2-Amino-4-hydroxythiophene-3-carboxamide
-
Dissolve ethyl 2-amino-4-hydroxythiophene-3-carboxylate (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude 2-amino-4-hydroxythiophene-3-carboxamide.
Step 4: Dehydration to this compound
-
To a solution of 2-amino-4-hydroxythiophene-3-carboxamide (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and an inert solvent, stir at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress carefully by TLC.
-
Upon completion, quench the reaction by pouring it slowly onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final This compound .
| Step | Reactants | Reagents | Key Transformation | Expected Yield (Illustrative) |
| 1 | Ethyl 2-chloroacetoacetate, Potassium thiocyanate | Acetone/Ethanol | Nucleophilic substitution | 70-80% |
| 2 | Ethyl 2-thiocyanatoacetoacetate | Sodium ethoxide, Ethanol | Intramolecular cyclization | 40-50% |
| 3 | Ethyl 2-amino-4-hydroxythiophene-3-carboxylate | Ammonia in Methanol | Ammonolysis | 80-90% |
| 4 | 2-Amino-4-hydroxythiophene-3-carboxamide | Phosphorus oxychloride | Dehydration | 50-60% |
Application in Kinase Inhibitor Synthesis: Thieno[2,3-d]pyrimidines
The this compound scaffold is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[1][2] The general synthetic strategy involves the derivatization of the 2-amino group followed by cyclization to form the fused pyrimidine ring.
General Synthetic Scheme for Thieno[2,3-d]pyrimidine Kinase Inhibitors
Caption: General synthesis of thieno[2,3-d]pyrimidine kinase inhibitors.
Protocol: Synthesis of a Representative Thieno[2,3-d]pyrimidine Kinase Inhibitor
This protocol outlines the synthesis of a generic 4-substituted thieno[2,3-d]pyrimidin-4-ol, which can be further modified to generate a library of potential kinase inhibitors.
Step 1: N-Acylation of the Scaffold
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or pyridine.
-
Cool the mixture to 0 °C and add the desired acyl chloride (R-COCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-acylamino-4-hydroxythiophene-3-carbonitrile intermediate.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine Core
-
Dissolve the 2-acylamino-4-hydroxythiophene-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane, or dimethylformamide).
-
Add a base (e.g., sodium ethoxide, potassium carbonate) or an acid (e.g., polyphosphoric acid) to catalyze the cyclization.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize if necessary.
-
Precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration, wash with a suitable solvent, and dry to obtain the 4-substituted-thieno[2,3-d]pyrimidin-4-ol.
Step 3: Diversification via Cross-Coupling Reactions (Example: Suzuki Coupling)
To introduce further diversity, the thiophene or pyrimidine ring can be functionalized with a halide, which can then be used in cross-coupling reactions.
-
Halogenate the thieno[2,3-d]pyrimidine core at a suitable position using a reagent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
To a mixture of the halogenated thieno[2,3-d]pyrimidine (1.0 eq), a boronic acid (Ar-B(OH)₂, 1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the final decorated kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
The thieno[2,3-d]pyrimidine scaffold offers multiple points for diversification to explore the structure-activity relationship (SAR) for kinase inhibition.
| Position | Modification | Potential Impact on Activity |
| Thiophene C5/C6 | Introduction of aryl or heteroaryl groups via cross-coupling. | Can interact with the solvent-exposed region of the kinase active site, influencing selectivity and potency. |
| Pyrimidine N3 | Alkylation or arylation. | Can modulate the hydrogen bonding network within the kinase hinge region. |
| Pyrimidine C4-substituent | Variation of the R group from the acyl chloride. | Directly impacts interactions in the ATP-binding pocket; crucial for potency and selectivity. |
| Thiophene C4-OH | O-alkylation or O-arylation. | Can be used to probe the hydrophobic pocket and can also serve as a handle for further functionalization. |
Conclusion
The this compound scaffold is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups and its propensity to form the medicinally important thieno[2,3-d]pyrimidine core make it a compelling starting point for the discovery of novel kinase inhibitors and other therapeutic agents. The synthetic protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapies.
References
- Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31695–31711. [Link]
Sources
Application Notes and Protocols for the Design of Kinase Inhibitors Utilizing a 2-Aminothiophene Core
Introduction: The Strategic Advantage of the 2-Aminothiophene Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has rendered them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, and a key strategy in this endeavor is the use of "privileged scaffolds." These are molecular frameworks that are known to bind to specific protein families, providing a robust starting point for drug discovery.
The 2-aminothiophene motif is one such privileged scaffold that has garnered significant attention in medicinal chemistry for the development of kinase inhibitors.[2] Its inherent properties, including its rigid, planar structure and the presence of key hydrogen bond donors and acceptors, make it an ideal anchor for interacting with the ATP-binding site of kinases. Furthermore, the synthetic tractability of the 2-aminothiophene core, primarily through the versatile Gewald reaction, allows for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors based on the 2-aminothiophene core.
Rational Design of 2-Aminothiophene-Based Kinase Inhibitors: A Pharmacophore-Guided Approach
The design of potent and selective kinase inhibitors requires a deep understanding of the key interactions between the small molecule and the kinase active site. For 2-aminothiophene-based inhibitors, a general pharmacophore model can be proposed based on extensive SAR studies and the known binding modes of other kinase inhibitors.
Key Pharmacophoric Features:
-
Hinge-Binding Motif: The 2-amino group and the thiophene sulfur atom often act as a bidentate hydrogen bond donor and acceptor, respectively, interacting with the hinge region of the kinase. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.
-
Hydrophobic Pockets: Substituents at the 4- and 5-positions of the thiophene ring can be tailored to occupy hydrophobic pockets within the active site, enhancing potency and selectivity. Aromatic or aliphatic groups are commonly employed for this purpose.
-
Solvent-Exposed Region: The 3-position of the thiophene ring often points towards the solvent-exposed region of the active site. This position is ideal for introducing larger substituents that can improve physicochemical properties, such as solubility, or for introducing additional interaction points with the protein surface.
The following DOT graph illustrates a generalized pharmacophore model for a 2-aminothiophene-based kinase inhibitor.
Sources
- 1. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles | MDPI [mdpi.com]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols for 2-Aminothiophenes in Organic Electronics and Materials Science
Introduction: The Versatility of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged five-membered heterocyclic structure that serves as a remarkably versatile building block in both medicinal chemistry and, increasingly, in materials science.[1][2] Its inherent chemical attributes—an electron-rich aromatic system, a nucleophilic amino group, and multiple sites for functionalization—make it an ideal synthon for creating advanced organic materials.[1] While its pharmacological properties are well-documented, its application in organic electronics is a burgeoning field with significant promise.[2]
The primary route to polysubstituted 2-aminothiophenes is the elegant and highly adaptable Gewald three-component reaction, first reported in the 1960s.[3] This one-pot synthesis, which combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, provides straightforward access to a vast library of thiophene monomers with tailored electronic and physical properties.[3] It is this synthetic accessibility that positions 2-aminothiophenes as compelling candidates for developing low-cost, solution-processable semiconductors for next-generation electronics.[4]
This guide provides an in-depth exploration of the application of 2-aminothiophenes in organic electronics. It is designed for researchers and scientists, offering not just protocols, but also the underlying scientific rationale for key experimental steps—from monomer synthesis to device fabrication and characterization. We will focus on their use as precursors to conductive polymers for applications in Organic Thin-Film Transistors (OTFTs) and as potential donor materials in Organic Photovoltaics (OPVs).
Part 1: Synthesis of 2-Aminothiophene Monomers via the Gewald Reaction
The Gewald reaction is the cornerstone for accessing the functionalized 2-aminothiophene monomers required for polymer synthesis. The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and a ring-closing cyclization. Understanding this mechanism is key to optimizing reaction conditions and tailoring the final product.
Caption: Key stages of the Gewald three-component reaction.
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol describes a standard Gewald synthesis, a foundational method for creating a thiophene monomer suitable for further polymerization studies. The choice of a base catalyst (morpholine) and solvent (ethanol) is critical; the base facilitates both the initial condensation and the subsequent sulfur addition, while ethanol provides a suitable reaction medium.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol, absolute
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and absolute ethanol (50 mL).
-
Catalyst Addition: Place the flask in an ice bath and begin stirring. Slowly add morpholine (0.1 mol) dropwise to the mixture. The use of an ice bath helps to control any exotherm from the initial condensation reaction.
-
Sulfur Addition: Once the base addition is complete, add powdered elemental sulfur (0.1 mol, 3.2 g) to the mixture in one portion. The reaction is heterogeneous at this stage.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle or oil bath. Continue refluxing with vigorous stirring for 2-3 hours. During this time, the sulfur will react and dissolve, and the solution will typically darken.
-
Crystallization: After the reflux period, remove the heat source and allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to obtain the final 2-aminothiophene derivative.
-
Characterization (Self-Validation):
-
Melting Point: Determine the melting point of the crystalline product. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Confirm the presence of key functional groups: N-H stretches (approx. 3300-3500 cm⁻¹), C=O stretch of the ester (approx. 1650-1700 cm⁻¹), and C≡N stretch (if cyanoacetamide was used, approx. 2200 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and purity of the synthesized monomer.
-
Part 2: Polymerization of 2-Aminothiophene Derivatives
To transform the synthesized monomers into semiconducting polymers, a polymerization reaction is required. Chemical oxidative polymerization is a common, scalable, and effective method for thiophene derivatives.[5] In this process, an oxidant, typically iron(III) chloride (FeCl₃), is used to induce the coupling of monomer units, forming a conjugated polymer backbone.[6][7] The mechanism involves the formation of radical cations which then couple to form the polymer chain.[5]
Protocol 2: Chemical Oxidative Polymerization of a 2-Aminothiophene Monomer
This protocol provides a generalized procedure for the oxidative polymerization of a 2-aminothiophene derivative, such as the one synthesized in Protocol 1. The choice of a dry, inert solvent like chloroform is crucial as water can interfere with the oxidant and the polymerization process.[7]
A Note on the Amino Group: The free amino group on the thiophene ring can be highly reactive and may interfere with oxidative polymerization, potentially leading to undesired side reactions or cross-linking. For more controlled polymerization and improved solubility, researchers often protect the amino group (e.g., as an amide or carbamate) before polymerization or synthesize N-functionalized derivatives. This protocol proceeds with the unprotected amine for simplicity but serves as a foundational method.
Materials:
-
Synthesized 2-aminothiophene monomer (from Protocol 1)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or another suitable dry solvent
-
Methanol
-
Ammonia solution (for de-doping, optional)
-
Soxhlet extraction apparatus
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Monomer Solution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminothiophene monomer (e.g., 10 mmol) in anhydrous chloroform (100 mL) in a dry Schlenk flask. Stir until fully dissolved.
-
Oxidant Solution: In a separate dry Schlenk flask, prepare a solution of anhydrous FeCl₃ (typically a 4:1 molar ratio to the monomer, i.e., 40 mmol) in anhydrous chloroform (100 mL). The dissolution of FeCl₃ can be exothermic; prepare with care.
-
Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature over 30-60 minutes. A dark-colored precipitate, the doped polymer, should form almost immediately.
-
Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours to ensure complete polymerization.[8]
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer fully. Stir for 30 minutes.
-
Filtration: Collect the polymer precipitate by vacuum filtration. Wash the solid extensively with methanol until the filtrate becomes colorless. This step is critical to remove residual FeCl₃ and low molecular weight oligomers.
-
De-doping (Optional but Recommended): To obtain the neutral, more soluble form of the polymer, stir the collected solid in a dilute ammonia solution for several hours. Filter, wash thoroughly with deionized water until the washings are neutral, and then wash again with methanol.
-
Purification via Soxhlet Extraction: Dry the polymer powder and place it in a cellulose thimble for Soxhlet extraction. Sequentially extract with methanol, acetone, and hexane to remove any remaining impurities and oligomers. Finally, extract with a solvent in which the polymer is sparingly soluble (e.g., chloroform or toluene) to collect the desired polymer fraction.
-
Drying: Dry the purified polymer under high vacuum at a moderate temperature (e.g., 40-60°C) for 24 hours.
-
Characterization (Self-Validation):
-
GPC (Gel Permeation Chromatography): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: Analyze a thin film or solution of the polymer. The absorption spectrum provides information about the π-π* transition and the effective conjugation length.
-
Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of the polymer, which are crucial for predicting its behavior in electronic devices.
-
Part 3: Application in Organic Thin-Film Transistors (OTFTs)
OTFTs are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OTFT is highly dependent on the quality of the semiconducting active layer. Polymers derived from 2-aminothiophenes can function as p-type semiconductors, where charge transport occurs via holes.
Caption: Architecture of a bottom-gate, top-contact OTFT.
Protocol 3: Fabrication of a Solution-Processed OTFT
This protocol details the fabrication of a bottom-gate, top-contact OTFT using a polythiophene derivative as the active layer on a standard Si/SiO₂ substrate. Each step, from cleaning to annealing, is critical for achieving optimal device performance.
Materials:
-
n-doped Si wafers with a 300 nm thermal oxide layer (SiO₂)
-
Purified poly(2-aminothiophene) derivative (from Protocol 2)
-
High-purity solvent for the polymer (e.g., chlorobenzene, 1,2-dichlorobenzene)
-
Surface treatment agent: Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene
-
Cleaning solvents: Deionized water, Acetone, Isopropyl alcohol (IPA)
-
Spin coater
-
Vacuum oven / Hotplate in a glovebox
-
Thermal evaporator with shadow masks for source/drain electrodes (e.g., Gold)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates thoroughly with a stream of dry nitrogen.
-
Treat the substrates with an O₂ plasma or a Piranha solution (use extreme caution) to create a hydrophilic surface with hydroxyl groups.
-
-
Dielectric Surface Treatment:
-
Immerse the cleaned, dry substrates in a freshly prepared solution of OTS in anhydrous toluene (e.g., 2 mM) for 24 hours at room temperature.[9] This step forms a self-assembled monolayer (SAM) that makes the dielectric surface hydrophobic, which improves the molecular ordering of the subsequently deposited polymer film and enhances device performance.[9]
-
After immersion, rinse the substrates thoroughly with fresh toluene, then IPA, and dry with nitrogen.
-
-
Active Layer Deposition:
-
Prepare a solution of the purified polymer in a high-boiling-point solvent like chlorobenzene (e.g., 5-10 mg/mL). Gently heat (40-50°C) and stir overnight to ensure complete dissolution.[5] Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
Transfer the OTS-treated substrates to a spin coater, preferably inside a nitrogen-filled glovebox.
-
Dispense the polymer solution onto the substrate.
-
Spin-coat the film using a two-step program: a slow spin (e.g., 500 rpm for 10s) to spread the solution, followed by a fast spin (e.g., 1500-3000 rpm for 60s) to achieve the desired thickness (typically 30-100 nm).[5][6]
-
-
Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Thermally anneal the film at a temperature above the polymer's glass transition temperature (e.g., 100-150°C) for 10-30 minutes.[5] Annealing promotes polymer chain rearrangement, enhances crystallinity, and removes residual solvent, which are all crucial for improving charge carrier mobility.[10]
-
-
Electrode Deposition:
-
Place a shadow mask with the desired source-drain electrode pattern onto the annealed polymer film.
-
Transfer the masked substrate to a high-vacuum thermal evaporator.
-
Deposit the source and drain electrodes by thermally evaporating a suitable metal, typically Gold (Au, ~50 nm), often with a thin adhesion layer of Chromium (Cr, ~5 nm).
-
-
Device Characterization (Self-Validation):
-
Transfer the completed OTFT device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics: Plot Drain Current (I_D) vs. Drain-Source Voltage (V_DS) at various fixed Gate Voltages (V_G).
-
Measure the transfer characteristics: Plot I_D vs. V_G at a fixed, high V_DS (saturation regime).
-
From these curves, extract key performance metrics:
-
Hole Mobility (μ): A measure of how quickly charge carriers move through the semiconductor.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is 'on' versus 'off', indicating its effectiveness as a switch.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor 'on'.
-
-
Caption: Standard workflow for solution-processed OTFT fabrication.
Structure-Property Relationships and Performance
The performance of OTFTs is intrinsically linked to the molecular structure of the semiconducting polymer. For poly(2-aminothiophene) derivatives, key considerations include:
-
Side Chains: Alkyl or alkoxy side chains at the 4- and 5-positions of the thiophene ring are essential for ensuring solubility in organic solvents, a prerequisite for solution processing. The length and branching of these chains influence molecular packing and, consequently, charge mobility.[1]
-
Electron-Withdrawing/Donating Groups: The amino group is a strong electron donor. The presence of electron-withdrawing groups (like the ester or nitrile from the Gewald synthesis) at the 3-position creates a "push-pull" system, which can be used to tune the polymer's HOMO/LUMO energy levels.[11]
-
Regioregularity: During polymerization, monomers can couple in different orientations. A high degree of head-to-tail (HT) regioregularity leads to more planar polymer backbones, facilitating tighter π-π stacking and significantly higher charge carrier mobility.[12]
| Material System | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Thiophene-Anthracene Oligomer (DHTAnt) | 0.50 | > 10⁷ | Evaporation | [13] |
| Ester-Functionalized Polythiophene | 3.3 x 10⁻³ | ~10³-10⁴ | Spin Coating | |
| Thiophene-Functionalized Triindole (N-decyl deriv.) | 5.0 x 10⁻⁴ | ~10⁴ | Evaporation | [1] |
| Regioregular Poly(3-hexylthiophene) (P3HT) | 10⁻² - 10⁻¹ | 10⁵ - 10⁷ | Spin Coating |
This table presents representative performance data for various thiophene-based p-type semiconductors to provide context. Performance is highly dependent on specific molecular structure, processing conditions, and device architecture.
Part 4: Potential in Organic Photovoltaics (OPVs)
In OPVs, 2-aminothiophene-based polymers can act as the electron-donating (p-type) material in a bulk heterojunction (BHJ) blend with an electron-accepting (n-type) material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor). The goal is to create a material with a low bandgap to absorb a broad range of the solar spectrum and appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface. The power conversion efficiency (PCE) of a solar cell is the primary metric of its performance.[9] While dedicated OPVs based purely on poly(2-aminothiophene) are not widely reported, the principles of thiophene-based donor polymers apply. A high-performance donor polymer should possess:
-
Broad Absorption: To capture as many photons as possible from the solar spectrum.
-
Appropriate HOMO Level: The HOMO level must be deep enough to ensure a high open-circuit voltage (V_oc) but high enough to form an ohmic contact with the anode (e.g., PEDOT:PSS).
-
High Hole Mobility: To efficiently transport charges to the electrode without recombination.
-
Good Miscibility with the Acceptor: To form an optimal interpenetrating network (bulk heterojunction) for efficient charge separation.
The tunability of the 2-aminothiophene scaffold through the Gewald reaction and subsequent derivatization makes it a promising platform for designing novel donor polymers for high-efficiency organic solar cells.
References
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- Benfodda, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779.
- Meng, H., et al. (2003). High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. Journal of the American Chemical Society, 125(50), 15324-15325.
- Vizuete, M., et al. (2021). Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. Polymers, 13(21), 3816.
- Chen, H.-Y., et al. (2011). Improved power conversion efficiency of bulk-heterojunction organic solar cells using a benzothiadiazole–triphenylamine polymer. Journal of Materials Chemistry, 21(39), 15648-15654.
- Abdelsamie, M., et al. (2016). Small Molecule/Polymer Blend Organic Transistors with Hole Mobility Exceeding 13 cm(2) V(-1) s(-1). Advanced Materials, 28(35), 7791-7798.
- Al-Hashimi, M., et al. (2020). Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. Polymers, 12(11), 2736.
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- Lessard Research Group. (2022). High Performance Solution Processed n‐Type OTFTs through Surface Engineered F–F Interactions Using Asymmetric Silicon Phthal.
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Derivatization of the amino group of 2-Amino-4-hydroxythiophene-3-carbonitrile
An Application Guide to the Strategic Derivatization of 2-Amino-4-hydroxythiophene-3-carbonitrile's Amino Group
Authored by a Senior Application Scientist
Abstract
The 2-aminothiophene scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds.[1][2][3] Its unique structure serves as a versatile building block in drug discovery, contributing to antimicrobial, anti-inflammatory, and anticancer agents.[4][5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the chemical derivatization of the C2-amino group of a key intermediate, this compound. We move beyond simple procedural lists to explore the strategic rationale behind common derivatization pathways—acylation, sulfonylation, and reductive amination. Each section presents detailed, field-proven protocols designed as self-validating systems, complete with insights into reaction mechanisms, optimization, and comprehensive characterization of the resulting N-substituted derivatives.
Introduction: The Strategic Value of the 2-Aminothiophene Core
The 2-aminothiophene ring is a bioisosteric equivalent of the phenyl group, often enhancing a molecule's therapeutic profile.[4] The starting material, this compound, possesses three key functional groups ripe for chemical modification: a nucleophilic amino group, a hydroxyl group, and a cyano group. The C2-amino group, in particular, serves as a primary handle for structural diversification. Derivatizing this amine allows for:
-
Modulation of Biological Activity: Introducing new functional groups can fine-tune interactions with biological targets, transforming a lead compound into a potent drug candidate.
-
Enhancement of Pharmacokinetic Properties: Modifications can improve solubility, membrane permeability, and metabolic stability.
-
Synthesis of Fused Heterocyclic Systems: The derivatized amine can act as an intermediate for constructing more complex, biologically active thieno[2,3-d]pyrimidines and other fused ring systems.[7][8]
This guide focuses exclusively on selective and high-yield transformations of the C2-amino group, providing a robust platform for library synthesis and lead optimization campaigns.
Caption: Key derivatization strategies for the C2-amino group.
Core Protocols and Methodologies
The following protocols are presented as robust starting points. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) to determine optimal reaction times and consider purification by column chromatography or recrystallization as needed.
Acylation: Formation of Robust Amide Bonds
Acylation is a fundamental strategy to introduce a vast array of substituents. The resulting amide is generally stable and can serve as a hydrogen bond donor or acceptor, profoundly influencing molecular interactions. Novel 2-aminoacetyl and 2-aminotrifluoroacetyl derivatives have shown promise as efflux pump inhibitors in bacteria.[9]
-
Scientific Rationale: This is a highly efficient and direct method based on the nucleophilic acyl substitution mechanism. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. A non-nucleophilic base is essential to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.
-
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Base Addition: Add triethylamine (Et₃N) or pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization.
-
-
Scientific Rationale: This method is ideal when the corresponding acid chloride is unavailable, unstable, or too reactive. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the aminothiophene.[10] This approach avoids the generation of harsh acidic byproducts.[11][12]
-
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), EDC (1.5 eq), and an activator such as Hydroxybenzotriazole (HOBt) (1.0 eq) in anhydrous dimethylformamide (DMF) or DCM.
-
Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the activated mixture.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC.
-
Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
-
Caption: Experimental workflow for N-Acylation.
Sulfonylation: Introducing the Sulfonamide Pharmacophore
-
Scientific Rationale: The sulfonamide group is a key pharmacophore in many antibacterial and diuretic drugs. Its tetrahedral geometry and ability to act as a strong hydrogen bond acceptor can significantly enhance binding affinity to target proteins. The reaction proceeds via nucleophilic attack of the amine onto the electron-deficient sulfur atom of the sulfonyl chloride.[13]
-
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and pyridine (1.2 eq). Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours.
-
Workup: Pour the reaction mixture into ice-cold 1M HCl. A precipitate may form, which can be collected by filtration. Alternatively, extract the mixture with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude sulfonamide by recrystallization or column chromatography.
-
Reductive Amination: Controlled N-Alkylation
-
Scientific Rationale: Direct alkylation with alkyl halides often leads to a mixture of mono- and di-alkylated products and is difficult to control. Reductive amination offers a superior, controlled approach to synthesizing secondary amines. The reaction first forms an iminium ion intermediate from the amine and an aldehyde/ketone, which is then selectively reduced in situ by a hydride reagent like sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the carbonyl starting material.
-
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE) or methanol, add acetic acid (1-2 drops) to catalyze imine formation.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Monitoring: Continue stirring at room temperature for 6-24 hours until the starting amine is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate.
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, concentrate, and purify by flash chromatography.
-
Validation and Characterization
Confirming the identity and purity of the derivatized product is critical. A combination of spectroscopic methods provides a self-validating system to confirm successful transformation.
Caption: Logical workflow for reaction validation.
Expected Spectroscopic Changes:
| Technique | Observation upon Derivatization |
| ¹H NMR | Disappearance of the broad singlet corresponding to the two -NH₂ protons. Appearance of a new, single -NH proton signal (often a broad singlet or a triplet if coupled), typically shifted downfield. New signals corresponding to the protons of the added acyl, sulfonyl, or alkyl group will be visible.[14][15] |
| IR | Disappearance of the characteristic primary amine N-H stretch (often two bands around 3300-3500 cm⁻¹). Appearance of a secondary amide/sulfonamide N-H stretch (a single band around 3200-3400 cm⁻¹). For amides, a strong C=O (carbonyl) stretch will appear around 1650-1690 cm⁻¹.[14] |
| Mass Spec | The molecular ion peak (M⁺) will correspond to the calculated molecular weight of the newly formed derivative. |
Example Data Summary Table:
| Derivative | Method | Typical Yield | Key ¹H NMR Shift (NH) | Key IR Band (cm⁻¹) |
| N-Acetyl | Acylation (Ac₂O) | >85% | δ 9.5-10.5 (s, 1H) | ~1670 (C=O), ~3250 (N-H) |
| N-Tosyl | Sulfonylation | >80% | δ 10.0-11.0 (s, 1H) | ~1340 & ~1160 (SO₂) |
| N-Benzyl | Reductive Amination | >75% | δ 5.0-6.0 (t, 1H) | ~3350 (N-H) |
Conclusion
The derivatization of the amino group of this compound is a cornerstone of synthetic strategies aimed at developing novel therapeutics. The protocols for acylation, sulfonylation, and reductive amination detailed herein provide a reliable and versatile toolkit for medicinal chemists. By understanding the rationale behind each method and employing rigorous characterization techniques, researchers can efficiently generate diverse libraries of compounds, accelerating the journey from a simple heterocyclic building block to a potential life-saving drug.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Applications of substituted 2-aminothiophenes in drug design. Semantic Scholar. [Link]
- Knopp, M., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
- Fouad, M., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Substituted 2-Aminothiophenes: Synthesis, Properties and Applications.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Applications substituted 2-aminothiophenes in drug design.
- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
- Gronowitz, S. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds. [Link]
- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
- Lund, G., & Johansson, M. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Kourounakis, A. P., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Antibiotics. [Link]
- Pattan, S. R., et al. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
- Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
- Lund, G., & Johansson, M. (2013).
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Application Notes & Protocols: Strategic Alkylation and Acylation of 2-Amino-4-hydroxythiophene-3-carbonitrile for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective alkylation and acylation of 2-Amino-4-hydroxythiophene-3-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry. The protocols herein are designed to address the challenges of regioselectivity inherent in this multifunctional scaffold. We present a detailed rationale for N-alkylation via a protection strategy and a method for direct, chemoselective O-acylation under acidic conditions. These application notes offer not just procedural steps, but also the underlying chemical principles, enabling researchers to adapt and optimize these reactions for the synthesis of novel thiophene-based compounds for drug discovery programs.
Introduction: The Versatility of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in drug discovery is attributed to its ability to serve as a bioisosteric replacement for a phenyl ring, enhancing pharmacokinetic properties and target engagement.[3] The inherent structural features of 2-aminothiophenes, including their electron-rich nature and multiple points for functionalization, make them ideal starting points for the synthesis of diverse compound libraries.[4][5]
This compound is a particularly attractive starting material due to its dense functionalization. The presence of a nucleophilic amino group, a hydroxyl group that can be either nucleophilic or a leaving group upon activation, and a nitrile group that can be further elaborated, offers a multitude of synthetic possibilities. However, this polyfunctionality also presents a significant challenge in achieving regioselective reactions. This guide provides detailed protocols for the selective N-alkylation and O-acylation of this promising scaffold, unlocking its potential for the development of novel therapeutics.
Mechanistic Insights: Navigating Regioselectivity
The key to successfully functionalizing this compound lies in understanding and controlling the relative reactivity of the amino and hydroxyl groups.
The Challenge of N-Alkylation
Direct N-alkylation of 2-aminothiophenes is notoriously difficult to achieve under mild conditions.[2][6] The nucleophilicity of the 2-amino group is often diminished by resonance with the thiophene ring. Forcing conditions can lead to a mixture of N-alkylated and N,N-dialkylated products, as well as potential side reactions involving the other functional groups.
To overcome this, a protection-alkylation-deprotection strategy is often the most reliable approach. By first converting the amino group to a more reactive intermediate, such as a carbamate, subsequent N-alkylation can proceed under milder conditions with greater control.
The Strategy for Chemoselective O-Acylation
In contrast to the challenges of N-alkylation, O-acylation of the hydroxyl group can be achieved with high selectivity by exploiting the difference in basicity between the amino and hydroxyl groups. The amino group is significantly more basic than the hydroxyl group. By conducting the acylation reaction in an acidic medium, the amino group is protonated to form a non-nucleophilic ammonium salt.[7][8] This leaves the hydroxyl group as the primary site for nucleophilic attack on the acylating agent, leading to chemoselective O-acylation.
Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
N-Alkylation via a Carbamate Intermediate
This protocol is adapted from methodologies developed for the N-alkylation of challenging 2-aminothiophenes.[2] It involves a three-step sequence: N-protection as a carbamate, N-alkylation, and subsequent deprotection.
Step 1: N-Boc Protection
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: N-Alkylation of the Boc-Protected Thiophene
-
Reaction Setup: To a solution of the N-Boc protected thiophene (1.0 eq.) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Step 3: N-Boc Deprotection
-
Reaction Setup: Dissolve the N-alkylated, N-Boc protected thiophene (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-alkylated product. Further purification can be done by column chromatography if necessary.
Chemoselective O-Acylation
This protocol leverages acidic conditions to achieve selective acylation of the hydroxyl group.[7]
-
Reaction Setup: Suspend this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Acidification: Cool the suspension to 0 °C and bubble dry hydrogen chloride (HCl) gas through the mixture for 10-15 minutes, or add a pre-determined amount of a strong acid like trifluoroacetic acid (TFA, 2.0 eq.).
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, slowly add the acylating agent, such as acetic anhydride (1.5 eq.) or acetyl chloride (1.5 eq.).
-
Reaction Conditions: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried. If the product is the hydrochloride salt, it can be neutralized with a mild base like sodium bicarbonate solution. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure O-acylated product.
Product Characterization
The successful synthesis of the N-alkylated and O-acylated derivatives of this compound can be confirmed by a combination of spectroscopic techniques. Below are the expected data for representative products.
| Product | Technique | Expected Data |
| 2-(Ethylamino)-4-hydroxythiophene-3-carbonitrile | ¹H NMR (DMSO-d₆) | δ (ppm): 1.1-1.3 (t, 3H, CH₃), 3.1-3.3 (q, 2H, CH₂), 6.5-6.7 (s, 1H, thiophene-H), 7.0-7.2 (br s, 1H, NH), 9.5-10.0 (br s, 1H, OH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 14-16 (CH₃), 40-42 (CH₂), 85-90 (C-CN), 118-120 (CN), 155-160 (C-NH), 160-165 (C-OH) | |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H and O-H stretch), 2210-2200 (C≡N stretch), 1620-1600 (C=C stretch) | |
| MS (EI) | m/z: [M]⁺, fragments corresponding to loss of ethyl, CN, and other characteristic thiophene ring cleavages. | |
| 4-Acetoxy-2-aminothiophene-3-carbonitrile | ¹H NMR (DMSO-d₆) | δ (ppm): 2.2-2.4 (s, 3H, COCH₃), 6.8-7.0 (s, 1H, thiophene-H), 7.3-7.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 20-22 (COCH₃), 90-95 (C-CN), 115-117 (CN), 150-155 (C-O), 160-165 (C-NH₂), 168-170 (C=O) | |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 2220-2210 (C≡N stretch), 1760-1750 (C=O ester stretch), 1630-1610 (C=C stretch) | |
| MS (EI) | m/z: [M]⁺, fragment corresponding to loss of the acetyl group (M-42), and other typical thiophene fragmentations. |
Conclusion
The protocols detailed in this guide provide robust and reliable methods for the selective functionalization of this compound. By understanding the underlying reactivity and employing appropriate strategies, researchers can efficiently synthesize a wide range of N-alkylated and O-acylated derivatives. These compounds can serve as valuable intermediates in the synthesis of more complex heterocyclic systems and as novel candidates for drug discovery programs, leveraging the proven biological significance of the 2-aminothiophene scaffold.
References
- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]
- New methodology for the N-alkylation of 2-amino-3-acylthiophenes. RSC Publishing. [Link]
- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
- The Role of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University. [Link]
- Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
- Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil. ETDEWEB. [Link]
- Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis.
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118).
- 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Taylor & Francis Online. [Link]
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- 13C NMR. [Link]
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- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Deriv
- Table of Characteristic IR Absorptions. [Link]
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- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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Application Note: 2-Amino-4-hydroxythiophene-3-carbonitrile as a Key Intermediate in Multicomponent Reactions for the Synthesis of Fused Heterocyclic Systems
Abstract
This technical guide delineates the strategic application of 2-amino-4-hydroxythiophene-3-carbonitrile and its structural analogs as foundational synthons in multicomponent reactions (MCRs). We explore the inherent reactivity of this scaffold, which stems from its unique arrangement of vicinal amino, cyano, and enolizable hydroxyl functional groups. This document provides an in-depth analysis of the mechanistic underpinnings that enable its conversion into high-value, fused heterocyclic systems, particularly the pharmacologically significant thieno[2,3-d]pyrimidine core. Detailed, field-proven protocols for the synthesis of key derivatives are presented, supported by workflow diagrams and a summary of reaction efficiencies. This note is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this versatile building block for the rapid generation of molecular diversity.
Introduction: The Strategic Value of the 2-Aminothiophene Scaffold
The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral to anti-inflammatory and anticancer agents.[1][2] Its significance lies not only in its intrinsic pharmacological properties but also in its utility as a versatile building block for more complex molecular architectures.[3] The most common route to these structures is the Gewald reaction, a robust multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5]
Among the family of 2-aminothiophenes, this compound represents a particularly valuable intermediate. Its structure exists in tautomeric equilibrium with its 4-oxo-tetrahydrothiophene form. This duality, combined with three key functional groups—a nucleophilic amine at C2, an electrophilic nitrile at C3, and a nucleophilic/enolizable hydroxyl at C4—creates a perfect platform for sequential, one-pot transformations. These features allow it to serve as an A-B-C synthon for constructing fused pyrimidine rings, leading directly to the thieno[2,3-d]pyrimidine skeleton, a well-established bioisostere of purine.[6] This guide focuses on harnessing this latent reactivity in multicomponent settings.
Mechanistic Principles of Reactivity
The power of this compound in MCRs derives from the predictable, stepwise reactivity of its functional groups. The 2-amino group typically serves as the initial nucleophile, reacting with an electrophilic coupling partner (e.g., an orthoester, acyl chloride, or formamide equivalent). This initial acylation or amidation step forms an intermediate that is perfectly poised for a subsequent intramolecular cyclization. The adjacent nitrile group then acts as an electrophile, undergoing attack from the newly formed amide or a related nitrogen-containing group to close the pyrimidine ring. This annulation strategy is a highly efficient method for generating the fused bicyclic system.
Caption: Workflow for the synthesis of 4-oxo-thieno[2,3-d]pyrimidines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,5-disubstituted-thiophene-3-carbonitrile (10 mmol) in 30 mL of 1,4-dioxane.
-
Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add the desired acyl chloride (12 mmol) dropwise to the stirred solution.
-
Catalyst Addition: After the addition is complete, add a solution of concentrated HCl (1 mL) in ethanol (5 mL).
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of crushed ice with stirring.
-
Filtration: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product thoroughly with cold water (3 x 30 mL) to remove any residual acid and salts.
-
Drying: Dry the product in a vacuum oven at 60°C.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivative. [7]10. Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry. Expected IR peaks include a strong carbonyl (C=O) stretch around 1660 cm⁻¹ and an N-H stretch around 3150 cm⁻¹. [7]
Protocol 2: MCR for 4-Iminothieno[2,3-d]pyrimidines via Dimroth Rearrangement
This protocol demonstrates a more complex MCR strategy starting from 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, a close analog of the title compound. The reaction proceeds via an initial amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a Dimroth rearrangement upon condensation with anilines to yield the final thieno[2,3-d]pyrimidine products. [8] Causality Behind Experimental Choices:
-
DMF-DMA: This reagent acts as a highly reactive C1 synthon, converting the nucleophilic 2-amino group into a dimethylaminomethanimidamide. This intermediate is primed for reaction with another nucleophile.
-
Aniline Derivatives: These serve as the nitrogen source for the pyrimidine ring. The reaction with the intermediate and subsequent cyclization involves a Dimroth rearrangement, a known pathway for synthesizing substituted pyrimidines.
-
Solvent-Free/High Temperature: The reaction conditions facilitate the elimination of dimethylamine and methanol, driving the reaction toward the thermodynamically stable fused heterocyclic product.
Experimental Workflow Diagram:
Caption: Workflow for synthesis via Dimroth rearrangement.
Step-by-Step Protocol:
-
Intermediate Formation: In a flask, mix the starting 2-aminothiophene-3-carbonitrile derivative (5 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 10 mmol).
-
Initial Reaction: Heat the mixture at 80°C for 2 hours. The reaction progress can be monitored by TLC.
-
Second Component Addition: After cooling slightly, add the desired substituted aniline (5.5 mmol) to the reaction mixture.
-
Cyclization and Rearrangement: Heat the reaction mixture to 150°C for 3-5 hours.
-
Isolation: Cool the mixture to room temperature. A solid product should form. Add 20 mL of cold ethanol to the flask and stir to break up the solid.
-
Filtration and Washing: Collect the product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final thieno[2,3-d]pyrimidine derivative by spectroscopic methods. [8]
Data Summary: Scope of Multicomponent Reactions
The versatility of the 2-aminothiophene scaffold in MCRs is demonstrated by the variety of fused systems that can be synthesized under different conditions. The following table summarizes representative examples from the literature.
| Starting Thiophene | Reagent(s) | Conditions/Catalyst | Product Type | Yield (%) | Reference |
| 2-Amino-4,5-tetramethylenethiophene-3-carbonitrile | Acyl Chloride | Reflux in Dioxane/HCl | 2-Substituted-4-oxo-thieno[2,3-d]pyrimidine | ~92% | [7] |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | DMF-DMA, then various anilines | Heat, 150°C | 4-(Arylimino)-thieno[2,3-d]pyrimidine | 75-88% | [8] |
| 2-Amino-4,5-dihydrothiophene-3-carbonitrile | Formaldehyde, Primary Amines | Non-catalyzed Mannich | Hexahydrothieno[2,3-d]pyrimidine | Good | [3] |
| 2-Acylaminothiophene-3-carboxamide | Base (e.g., NaOH) | Aqueous Methanol | 4-Oxo-thieno[2,3-d]pyrimidine | N/A | [9] |
Conclusion
This compound and its related analogs are exceptionally potent and versatile building blocks for the synthesis of complex heterocyclic molecules. Their well-defined and predictable reactivity allows for their strategic deployment in multicomponent reactions to rapidly access libraries of thieno[2,3-d]pyrimidines and other fused systems of high value to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore the vast chemical space accessible from this remarkable scaffold.
References
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- Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Jacquot, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]
- Wang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
- SABNIS, R., RANGNEKAR, D., & SONAWANE, N. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Ishida, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. [Link]
- Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
- Liang, F., et al. (2013). A modified and facile Gewald reaction.
- Ghashang, M., & Kargar, H. (2019). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of a new perspective on chemistry. [Link]
- Akolkar, S., & Ghone, S. (2022). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]
- Kamal, A., & Reddy, M. K. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
- Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Al-Ostath, R. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
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Topic: High-Throughput Solid-Phase Synthesis of 2-Aminothiophene Libraries for Drug Discovery
An Application Note from the Senior Scientist's Desk
Abstract
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds and approved drugs.[1][2][3][4] The generation of diverse chemical libraries around this core is essential for modern drug discovery programs. Solid-phase synthesis (SPS) offers a robust and efficient platform for this purpose, streamlining purification and enabling high-throughput parallel synthesis.[5][6] This application note provides a comprehensive guide and detailed protocols for the solid-phase synthesis of 2-aminothiophene libraries via the Gewald multicomponent reaction. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer practical insights into process optimization and troubleshooting, tailored for researchers, chemists, and drug development professionals.
Introduction: The Power of the 2-Aminothiophene Scaffold
Substituted 2-aminothiophenes are foundational heterocycles in pharmaceutical sciences.[7] Their structural versatility allows them to act as bioisosteric replacements for phenyl groups and serve as precursors for a wide array of fused heterocyclic systems.[3][8] This has led to their incorporation into molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][7]
The classical method for constructing this scaffold is the Gewald reaction, a multicomponent condensation of a carbonyl compound, an α-cyanoester (or related active methylene nitrile), and elemental sulfur.[9][10][11] The efficiency and convergence of the Gewald reaction make it exceptionally well-suited for adaptation to a solid-phase format, which is the focus of this guide. By immobilizing one of the starting materials on a polymer resin, the tedious purification of intermediates is replaced by simple filtration and washing, making the generation of large compound libraries a tractable endeavor.[5][6][12]
The Chemistry: Adapting the Gewald Reaction for Solid-Phase Synthesis
The Gewald reaction proceeds in a sequential, one-pot manner, which is a key attribute for its success on a solid support. Understanding the mechanism provides the foundation for optimizing reaction conditions.
Mechanism Insight: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[10][12] The resulting electron-deficient alkene intermediate then undergoes a Michael addition with a sulfur nucleophile. Subsequent intramolecular cyclization and tautomerization yield the final, stable 2-aminothiophene aromatic ring.[10][13]
The primary strategic decision in the solid-phase adaptation is which component to immobilize. While any of the three components can theoretically be attached to the resin, immobilizing the carbonyl component via a suitable linker is a common and effective approach. This allows for the greatest diversity in the final library, as a wide variety of commercially available active methylene nitriles and post-synthesis modifications can be employed.
General Workflow for Solid-Phase Library Synthesis
The solid-phase approach follows a logical and cyclical workflow that is easily parallelized. The key advantage is that the product of interest remains attached to the insoluble resin while all excess reagents and by-products are washed away.
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Application Notes and Protocols for the Scale-Up of the Gewald Synthesis of 2-Aminothiophenes
Introduction: The Gewald Reaction - A Cornerstone in Heterocyclic Chemistry
Since its discovery by Karl Gewald, the Gewald reaction has become an indispensable tool for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These thiophene derivatives are crucial building blocks in a wide array of commercially important molecules, including pharmaceuticals, agrochemicals, and dyes.[4][5] The reaction's appeal lies in its convergent nature, typically a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[6][7] The mild reaction conditions and the ready availability of starting materials further contribute to its widespread use.[2]
While the Gewald synthesis is well-established on a laboratory scale, its transition to industrial production presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations for scaling up the Gewald synthesis.
I. Mechanistic Insights and Their Implications for Scale-Up
A thorough understanding of the reaction mechanism is paramount for successful scale-up. The Gewald reaction is generally accepted to proceed through three main stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][8] This step is often exothermic and generates water as a byproduct, which can influence reaction kinetics.[1][9]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael-type addition of a sulfur species. The exact nature of the reactive sulfur species is complex and may involve polysulfides.[10]
-
Cyclization and Tautomerization: The sulfur adduct rapidly cyclizes and subsequently tautomerizes to yield the aromatic 2-aminothiophene product.[3]
Caption: The generally accepted mechanism of the Gewald reaction.
II. Critical Scale-Up Considerations
Transitioning the Gewald synthesis from the laboratory bench to a pilot plant or industrial setting requires careful consideration of several factors that are often negligible at a smaller scale.
A. Thermochemistry and Heat Management
The Knoevenagel-Cope condensation is an exothermic process. On a large scale, the heat generated can lead to a significant temperature increase if not effectively managed.[11] The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[11]
Challenges:
-
Runaway Reaction: Inadequate cooling can lead to a thermal runaway, resulting in rapid pressure build-up and potential vessel failure.[11]
-
Side Reactions: Elevated temperatures can promote side reactions such as dimerization of the α,β-unsaturated nitrile and polymerization, leading to the formation of tarry byproducts and reduced yields.[1]
Mitigation Strategies:
-
Calorimetry Studies: Perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an appropriate cooling system.
-
Controlled Reagent Addition: Implement a semi-batch process where one of the reactants (typically the carbonyl compound or the base) is added portion-wise or via a feed pump. This allows for better control over the reaction rate and heat generation.
-
Efficient Heat Exchange: Utilize jacketed reactors with a suitable heat transfer fluid and ensure adequate agitation to maximize heat transfer from the reaction mass to the reactor wall.
B. Mixing and Mass Transfer
Efficient mixing is critical for ensuring homogeneity and consistent reaction progress, especially in a multiphasic system involving solid sulfur.
Challenges:
-
Poor Sulfur Dispersion: Inadequate agitation can lead to the settling of elemental sulfur, resulting in a localized reaction and incomplete conversion.
-
Non-uniform Temperature Distribution: Poor mixing can create hot spots within the reactor, increasing the risk of side reactions.
Mitigation Strategies:
-
Agitator Design: Select an appropriate agitator (e.g., pitched-blade turbine, anchor) that provides both axial and radial flow to ensure good solid suspension and bulk mixing.
-
Baffles: Install baffles in the reactor to prevent vortex formation and improve mixing efficiency.
-
Particle Size of Sulfur: Use finely powdered sulfur to increase its surface area and improve its dispersion in the reaction medium.[7]
C. Safety Considerations: Hydrogen Sulfide (H₂S) Management
The potential for hydrogen sulfide (H₂S) formation, particularly if the reaction mixture is heated in the presence of protic solvents, is a significant safety concern. H₂S is a highly toxic, flammable, and corrosive gas.[12][13]
Challenges:
-
Toxicity: H₂S is extremely hazardous upon inhalation and can cause olfactory fatigue, meaning the characteristic "rotten egg" smell is no longer detectable at high concentrations.[14][15]
-
Flammability: H₂S has a wide explosive range in air.
Mitigation Strategies:
-
Ventilation: Conduct the reaction in a well-ventilated area or a closed system with an appropriate off-gas treatment system (e.g., a scrubber with a caustic solution).
-
H₂S Monitoring: Install continuous H₂S gas detectors in the vicinity of the reactor and in the off-gas line.[16]
-
Personal Protective Equipment (PPE): Ensure that personnel are equipped with appropriate PPE, including respiratory protection, when there is a potential for H₂S exposure.[12]
-
Emergency Preparedness: Establish and regularly drill emergency procedures for H₂S leaks.[13]
Caption: A decision tree for managing key scale-up challenges in the Gewald synthesis.
III. Optimized Protocols for Gewald Synthesis
The following protocols provide a starting point for the laboratory-scale and a framework for the pilot-plant scale synthesis of a representative 2-aminothiophene. It is crucial to note that these protocols should be optimized for each specific substrate combination.
A. Laboratory Scale Protocol (Exemplary Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
| Parameter | Value |
| Reactants | |
| Cyclohexanone | 1.0 eq |
| Ethyl cyanoacetate | 1.0 eq |
| Elemental Sulfur | 1.1 eq |
| Morpholine (catalyst) | 0.2 eq |
| Solvent | Ethanol |
| Temperature | 50-60 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-85% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol.
-
Add morpholine (0.2 eq) to the mixture and stir at room temperature for 30 minutes.
-
Add finely powdered elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to 50-60 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
B. Pilot-Plant Scale-Up Considerations and Protocol Framework
Scaling up to the pilot plant requires a shift in mindset from glassware to engineered systems. The following provides a framework for developing a robust and safe process.
| Parameter | Recommended Range/Consideration |
| Batch Size | 1-10 kg of limiting reagent |
| Reactor | Jacketed glass-lined or stainless steel reactor |
| Agitation | Pitched-blade turbine or retreat curve impeller |
| Temperature Control | Thermocouple with automated heating/cooling system |
| Reagent Addition | Sub-surface addition of morpholine via a dosing pump |
| Off-gas Handling | Scrubber with sodium hydroxide solution |
| In-Process Controls | HPLC to monitor intermediate and product formation |
Pilot-Plant Scale Protocol Framework:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with ethanol, cyclohexanone, and ethyl cyanoacetate under a nitrogen atmosphere.
-
Initiate Agitation: Start the agitator at a speed sufficient to ensure good mixing without excessive splashing.
-
Controlled Catalyst Addition: Slowly add morpholine to the reactor via a dosing pump over a period of 1-2 hours, while maintaining the temperature below 30 °C.
-
Sulfur Addition: Add finely powdered sulfur to the reactor.
-
Heating Phase: Gradually heat the reaction mixture to 50-60 °C. Monitor the temperature closely for any exotherm.
-
Hold Phase: Maintain the reaction at temperature for 4-12 hours, with regular sampling for in-process control analysis.
-
Cooling and Isolation: Once the reaction is complete, cool the batch to 0-5 °C to induce crystallization. The product is then isolated by filtration or centrifugation and washed with cold solvent.
-
Drying: The wet cake is dried under vacuum at a temperature not exceeding 50 °C.
IV. Troubleshooting Common Scale-Up Issues
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete Knoevenagel-Cope condensation- Poor sulfur reactivity- Dimerization of intermediate | - Screen different bases or use a dehydrating agent[9]- Use a more polar solvent (e.g., DMF)[8]- Optimize temperature and reagent addition rate[1] |
| Dark/Tarry Reaction Mixture | - High reaction temperature leading to polymerization- Impurities in starting materials | - Lower the reaction temperature- Ensure high purity of reagents[1] |
| Product Isolation Difficulties | - Oiling out of the product- Formation of fine particles | - Modify the cooling profile- Add an anti-solvent to promote crystallization |
V. Conclusion
The Gewald synthesis of 2-aminothiophenes is a powerful and versatile reaction that is highly amenable to industrial scale-up. However, a successful transition from the laboratory to production requires a thorough understanding of the reaction mechanism, careful management of thermochemistry and mixing, and a robust safety plan to mitigate the risks associated with hydrogen sulfide. By implementing the strategies and protocols outlined in this guide, researchers and process chemists can develop safe, efficient, and scalable processes for the synthesis of these valuable heterocyclic compounds.
References
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779.
- ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Wikipedia. (n.d.). Gewald reaction.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(5), 487-495.
- Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
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- Hazmat Safety. (2024). Hydrogen Sulphide (H₂S) Risks and Safety Protocols: What Every Worker Needs to Know.
- Mack, J. B., & Shumba, A. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(11), 20556-20566.
- Ess, D. H., & Reeve, J. R. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619.
- Caliendo, G., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
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The 2-Aminothiophene Scaffold: A Versatile Synthon for the Synthesis of Biologically Active Heterocycles
Introduction: The Privileged Status of 2-Aminothiophenes in Medicinal Chemistry
In the landscape of modern drug discovery, the 2-aminothiophene motif stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[1][2] This five-membered heterocyclic core is a cornerstone in the synthesis of a vast array of biologically active compounds, demonstrating a remarkable spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The inherent reactivity of the 2-aminothiophene ring system, particularly the nucleophilicity of the amino group and the susceptibility of the adjacent C3 position to electrophilic substitution, makes it an ideal starting point for the construction of more complex, fused heterocyclic systems.
This guide provides a comprehensive overview of the synthetic routes to key biologically active heterocycles derived from 2-aminothiophenes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present a comparative analysis of the biological activities of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of 2-aminothiophenes in their research endeavors.
I. The Gateway to Diversity: The Gewald Reaction for 2-Aminothiophene Synthesis
The most widely employed and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This multicomponent condensation reaction, first reported by Karl Gewald in 1966, involves the one-pot reaction of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[5][7] The operational simplicity, ready availability of starting materials, and the ability to introduce a variety of substituents make the Gewald reaction a cornerstone in thiophene chemistry.[7]
Mechanistic Insights
The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps.[5][8] A comprehensive computational study using density functional theory (DFT) has further elucidated the intricacies of this transformation.[8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[5]
-
Sulfur Addition: Elemental sulfur (S₈) is then added to the activated intermediate. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[8]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[5] The aromatization of the thiophene ring is a significant driving force for the reaction.[8]
Diagram 1: The Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol provides a representative example of the Gewald reaction for the synthesis of a key 2-aminothiophene intermediate.
Materials:
-
Butan-2-one (ketone)
-
Ethyl cyanoacetate (active methylene nitrile)
-
Elemental sulfur
-
Diethylamine (base)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of butan-2-one (7.21 g, 0.1 mol) and ethyl cyanoacetate (11.31 g, 0.1 mol) in ethanol (50 mL), add elemental sulfur (3.21 g, 0.1 g-atom).
-
Cool the mixture in an ice bath and add diethylamine (7.31 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Heat the reaction mixture at 50 °C for 1 hour.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to afford ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Expected Yield: 70-80%
Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
II. Construction of Thieno[2,3-d]pyrimidines: A Scaffold for Potent Kinase Inhibitors
The 2-aminothiophene-3-carbonitrile and 2-aminothiophene-3-carboxylate esters synthesized via the Gewald reaction are invaluable precursors for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[9][10] This scaffold is a bioisostere of purine and is found in numerous compounds with significant biological activities, particularly as potent inhibitors of various protein kinases, making them highly attractive in the development of anticancer agents.[10][11]
Synthetic Strategies for Thieno[2,3-d]pyrimidine Ring Formation
Several synthetic routes have been developed to construct the thieno[2,3-d]pyrimidine core from 2-aminothiophene precursors.
A straightforward method involves the cyclization of 2-aminothiophene-3-carbonitriles with formamide or formamidine acetate to yield 4-aminothieno[2,3-d]pyrimidines.
Diagram 2: Synthesis of Thieno[2,3-d]pyrimidin-4-amine
Caption: Cyclization to form the thienopyrimidine core.
The Dimroth rearrangement is a fascinating and synthetically useful isomerization of certain nitrogen-containing heterocycles.[12][13][14] In the context of thieno[2,3-d]pyrimidines, it allows for the conversion of an initially formed N-substituted 4-iminothieno[2,3-d]pyrimidine to the more thermodynamically stable 4-(substituted-amino)thieno[2,3-d]pyrimidine.[9][15] This rearrangement typically occurs under thermal or microwave-assisted conditions, often in the presence of a high-boiling solvent like acetic acid.[9][16]
Mechanistic Overview of the Dimroth Rearrangement: The rearrangement proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[12] It involves the nucleophilic addition of a solvent or base to the pyrimidine ring, followed by ring opening to an acyclic intermediate, rotation around a single bond, and subsequent ring closure to form the rearranged product.[12][17]
Experimental Protocol: Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines via Dimroth Rearrangement
This protocol details a two-step synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines starting from a 2-aminothiophene-3-carbonitrile.
Step 1: Synthesis of the Intermediate Amidine
-
A mixture of the 2-aminothiophene-3-carbonitrile (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 mmol) is heated at 80 °C for 2 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the N'-(3-cyano-thiophen-2-yl)-N,N-dimethylformimidamide intermediate.
Step 2: Dimroth Rearrangement
-
A mixture of the intermediate amidine (1 mmol), the desired aniline (1.2 mmol), and glacial acetic acid (5 mL) is subjected to microwave irradiation at 120 °C for 15-30 minutes.[9]
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the N-aryl-thieno[2,3-d]pyrimidin-4-amine.
Table 1: Representative Biologically Active Thieno[2,3-d]pyrimidines and their Activities
| Compound ID | R1 | R2 | R3 | Biological Target | IC₅₀ (µM) | Reference |
| A | -CH₃ | -CH₃ | H | VEGFR-2 | 0.025 | [18] |
| B | -(CH₂)₄- | H | 4-Fluoro-phenyl | Breast Cancer (MDA-MB-231) | 27.6 | [9] |
| C | -CH₃ | -CH₃ | 3-Chloro-4-fluoro-phenyl | EGFR | <0.001 | [10] |
| D | H | -Phenyl | H | PI3Kα | 1.22 | [19] |
| E | -(CH₂)₄- | H | 3-Chloro-phenyl | Breast Cancer (MCF-7) | 29.22 | [3] |
III. Expanding the Horizon: Synthesis of Thieno[3,2-b]pyridines and Other Fused Systems
While thieno[2,3-d]pyrimidines have received considerable attention, 2-aminothiophenes are also valuable precursors for other biologically active fused heterocycles, such as thieno[3,2-b]pyridines.[20][21] These isomers also exhibit a range of pharmacological activities, including kinase inhibition.[18]
Synthetic Approaches to Thieno[3,2-b]pyridines
The synthesis of thieno[3,2-b]pyridines often involves the reaction of a 2-aminothiophene derivative with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine ring.
Experimental Protocol: Synthesis of a Substituted Thieno[3,2-b]pyridine
This protocol outlines a general procedure for the synthesis of a thieno[3,2-b]pyridine derivative.
Materials:
-
2-Amino-3-cyanothiophene derivative
-
Ethyl acetoacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of the 2-amino-3-cyanothiophene derivative (1 mmol), ethyl acetoacetate (1.2 mmol), and potassium carbonate (2 mmol) in DMF (10 mL) is heated at reflux for 6-8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the desired thieno[3,2-b]pyridine product.
Diagram 3: General Workflow for Fused Heterocycle Synthesis
Caption: Divergent synthesis of fused heterocycles from 2-aminothiophenes.
IV. The Power of "One-Pot": Multicomponent Reactions in Heterocyclic Synthesis
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic molecules in a single step, aligning with the principles of green chemistry by maximizing atom economy and minimizing waste.[22][23][24] The Gewald reaction itself is a prime example of an MCR.[23] Building upon this, further MCRs can be designed starting from 2-aminothiophenes to directly access highly functionalized fused heterocycles.
For instance, a one-pot synthesis of thieno[2,3-d]pyrimidin-4-amines can be achieved by reacting a ketone, malononitrile, elemental sulfur, and an aryl/heteroarylnitrile in the presence of a base.[3] This approach bypasses the need to isolate the intermediate 2-aminothiophene, streamlining the synthetic process.
V. Conclusion and Future Perspectives
The 2-aminothiophene scaffold continues to be a fertile ground for the discovery and development of novel biologically active compounds. The synthetic methodologies outlined in this guide, from the foundational Gewald reaction to more advanced cyclization and multicomponent strategies, provide a robust toolkit for accessing a rich diversity of heterocyclic structures. The prevalence of the thieno[2,3-d]pyrimidine core in clinically relevant kinase inhibitors underscores the therapeutic potential of this class of compounds.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel multicomponent reactions to generate greater molecular complexity, and the application of computational and high-throughput screening methods to identify new biological targets for these versatile heterocycles. The inherent "drug-likeness" and synthetic tractability of 2-aminothiophene derivatives ensure their enduring importance in the field of medicinal chemistry.
References
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- Dandia, A. (n.d.). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Routledge. [Link]
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- Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (2025). International Journal of Novel Research and Development. [Link]
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(25), 17189-17215. [Link]
- Rashad, A. E., Abdel-Megeid, F. M. E., Abdel-Megid, M., El Malah, T., & Shamroukh, A. H. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4), 233-244. [Link]
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2015). Molecules, 20(11), 20067-20077. [Link]
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- Sharma, J., & Champagne, P. A. (2024).
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of the Serbian Chemical Society, 79(10), 1215-1225. [Link]
- Guo, W., Li, Y., Zhang, Y., Wang, Y., & Zhang, W. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(2), 224-233. [Link]
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31696-31707. [Link]
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds, 57(5), 451-465. [Link]
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31696-31707. [Link]
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. (2018). Molecules, 23(10), 2534. [Link]
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2015). Molecules, 20(11), 20067-20077. [Link]
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4267-4280. [Link]
- "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. (2025).
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. (2022). Molecules, 27(21), 7291. [Link]
- Synthesis, Properties, and Biological Applications of Thiophene. (2023). IntechOpen. [Link]
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2003). Bioorganic & Medicinal Chemistry Letters, 13(24), 4467-4471. [Link]
- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (2018). SlideShare. [Link]
- A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development. [Link]
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (2011). Journal of the Chinese Chemical Society, 58(2), 227-234. [Link]
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2021). Journal of Taibah University for Science, 15(1), 1-11. [Link]
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry, 35(5), 815-844. [Link]
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(11), 913-918. [Link]
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54. [Link]
- A novel synthetic method for 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amines. (2013). Journal of Chemical Research, 37(1), 47-49. [Link]
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025). International Journal of Molecular Sciences, 26(16), 8528. [Link]
- Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. (2025). RSC Medicinal Chemistry, 16, 145-161. [Link]
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2018). Proceedings, 2(1), 1. [Link]
- Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences, 13(2), 1-7. [Link]
- Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2013). Molecules, 18(4), 4487-4511. [Link]
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (2023). Journal of the Brazilian Chemical Society, 34(2), 224-233. [Link]
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Application Notes and Protocols for 2-Aminothiophene Derivatives as Potential Antimicrobial Agents
Introduction: The Promise of 2-Aminothiophenes in Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, 2-aminothiophene derivatives have emerged as a versatile and promising class of compounds.[1][2] Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][2][3] This guide provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanistic investigation of 2-aminothiophene derivatives as potential antimicrobial agents, tailored for researchers, scientists, and drug development professionals.
Part 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. This one-pot, multi-component reaction offers a highly efficient and versatile route to this important heterocyclic scaffold.[4][5][6]
Causality Behind the Gewald Reaction:
The reaction proceeds through a series of steps: a Knoevenagel condensation between an α-methylene ketone or aldehyde and an activated nitrile, followed by the addition of elemental sulfur, and subsequent ring closure to form the thiophene ring.[4] The choice of base and reaction conditions can be optimized to improve yields and accommodate a wide range of substrates.[5]
Visualizing the Gewald Reaction Workflow:
Sources
Troubleshooting & Optimization
Gewald Synthesis Technical Support Center: Troubleshooting Low Yields in 2-Aminothiophene Production
Welcome to the Technical Support Center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this versatile multicomponent reaction. As a cornerstone in heterocyclic chemistry, the Gewald synthesis provides an efficient route to highly functionalized 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry.[1][2][3] However, achieving high yields can be challenging. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction for superior results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Gewald reaction has a very low yield or has failed completely. What are the primary factors I should investigate?
A low or non-existent yield in a Gewald reaction typically points to issues with one of the three core stages of the mechanism: the initial Knoevenagel condensation, the subsequent addition of sulfur, or the final cyclization and aromatization.[4][5]
Here’s a logical workflow to diagnose the problem:
Caption: A workflow for troubleshooting low yields in the Gewald synthesis.
Troubleshooting Steps:
-
Inefficient Knoevenagel-Cope Condensation: This initial step between the carbonyl compound and the active methylene nitrile is base-catalyzed and is often the bottleneck.[1][6]
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base like piperidine or morpholine may be necessary. For a more catalytic approach, piperidinium borate has been shown to be effective in truly catalytic amounts.[6][7]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the equilibrium towards the product.[6]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated and solubilized to participate in the reaction.
-
Steric Hindrance: Sterically hindered ketones can be challenging substrates for the one-pot Gewald synthesis.[9]
-
Two-Step Procedure: A more effective approach for such substrates is to first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[9][10]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, especially for more challenging substrates.[5][11]
-
Q2: My reaction mixture has turned into a dark brown, tarry substance. What is the cause and how can I prevent it?
A dark, tarry reaction mixture is a common issue and usually indicates the formation of complex polysulfides or polymerization of starting materials or intermediates.[9] This is often triggered by excessively high reaction temperatures.
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[9]
-
Purity of Starting Materials: Ensure that your carbonyl compound, active methylene nitrile, and sulfur are of high purity. Impurities can catalyze unwanted side reactions.[9]
-
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can sometimes prevent localized high concentrations that may lead to polymerization.
Q3: I am observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
Dimerization of the α,β-unsaturated nitrile intermediate is a well-known competing side reaction in the Gewald synthesis.[9] This intermolecular reaction competes with the desired intramolecular cyclization with sulfur.
Strategies to Minimize Dimerization:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Lowering the temperature may favor the desired reaction pathway.[9]
-
Adjust the Rate of Reagent Addition: Slow and controlled addition of the reagents can maintain a low concentration of the intermediate, thereby favoring the intramolecular cyclization over the intermolecular dimerization.[9]
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Experimenting with different solvents of varying polarity can be beneficial.[9]
Data-Driven Optimization
For a more systematic approach to optimization, consider the following parameters and their typical ranges.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Base | Piperidine, Morpholine, Triethylamine | Stronger bases are often required for less reactive ketones.[6] |
| Catalyst Loading | 10-20 mol% (for catalytic bases) | Higher loadings can sometimes lead to increased side reactions.[7] |
| Solvent | Ethanol, Methanol, DMF | Polar solvents enhance the solubility of sulfur.[6][8] |
| Temperature | 40-60 °C | Balances reaction rate and minimization of side reactions like polymerization.[9] |
| Reaction Time | 2-24 hours | Monitor by TLC to determine the optimal reaction time for your specific substrates.[6] |
Standardized Experimental Protocol (One-Pot Synthesis)
This protocol serves as a general guideline. Modifications may be necessary based on the specific substrates used.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Then, add the base (e.g., morpholine or triethylamine, 10-20 mol%).[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes) or by silica gel column chromatography.[6]
Caption: A generalized experimental workflow for the Gewald reaction.
References
- Abaee, M. S., & Cheraghi, S. (2014). Efficient three-component Gewald reactions under Et3N/H 2O conditions. Journal of Sulfur Chemistry, 35(3), 261–269.
- Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077–1090.
- Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825.
- Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate.
- Liang, C., Lei, D., Wang, X., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate.
- Peretto, I., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
- Chen, J., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate.
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Wikipedia. (n.d.). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Deshmukh, R., & Jha, A. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(4), 219-225.
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Gewald Reaction Technical Support Center: Navigating Side Reactions and By-Product Formation
Welcome to the Technical Support Center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. As a versatile and widely used transformation, the Gewald reaction is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and by-product formation, empowering you to optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Gewald synthesis?
A1: The most frequently encountered side reactions in the Gewald synthesis include:
-
Dimerization of the α,β-unsaturated nitrile intermediate: This is a significant side reaction where the Knoevenagel condensation product undergoes self-condensation, often proceeding through a Thorpe-Ziegler type mechanism.[1][2] The formation of this dimer is highly dependent on the reaction conditions.[3]
-
Formation of complex polysulfides: This can lead to the formation of dark brown or tarry reaction mixtures, which complicates product isolation and purification.[3] Computational studies suggest a complex equilibrium of polysulfides of various lengths can exist in solution.[4][5][6]
-
Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, leading to a decrease in the yield of the desired 2-aminothiophene.[3]
-
Incomplete reaction: The presence of unreacted starting materials (carbonyl compound, active methylene nitrile) or the Knoevenagel intermediate indicates that the reaction has not gone to completion.[7]
Q2: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?
A2: A dark brown or tarry reaction mixture is often indicative of the formation of complex polysulfides and polymerization, which can be triggered by excessively high reaction temperatures.[3]
Causality: At higher temperatures, elemental sulfur can form long-chain polysulfides which are less reactive in the desired cyclization pathway and can contribute to the tarry consistency. Furthermore, elevated temperatures can promote undesired polymerization of the starting materials or the Knoevenagel intermediate.
Troubleshooting Strategies:
-
Temperature Control: Carefully control the reaction temperature. It is often beneficial to run the reaction at a lower temperature (e.g., room temperature to 40-50 °C) for a longer duration.[7]
-
Purity of Starting Materials: Ensure the purity of your reagents, as impurities can catalyze these side reactions.
-
Workup and Purification: Proper workup, including washing with appropriate solvents, and purification techniques like column chromatography are essential to remove these colored impurities.[7]
Q3: I am observing a significant amount of a by-product that I suspect is a dimer of my intermediate. How can I minimize its formation?
A3: The dimerization of the α,β-unsaturated nitrile is a common competing reaction that proceeds via a base-catalyzed self-condensation, analogous to the Thorpe reaction.[2][8] The anion of the α,β-unsaturated nitrile acts as a nucleophile and attacks another molecule of the nitrile.[1][2]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic screening of temperatures can help identify the optimal range for your specific substrates to favor the intramolecular cyclization over the intermolecular dimerization.[3]
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can sometimes favor the desired reaction pathway.
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents (e.g., ethanol, methanol, DMF) may be beneficial.[1]
-
Base Selection: The nature and amount of the base are critical. Weaker bases or catalytic amounts of a base might be sufficient for the desired reaction without promoting excessive dimerization.[9]
Q4: My yield is low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?
A4: Inefficient Knoevenagel-Cope condensation is a common reason for low yields in the Gewald reaction.[3] This step involves the formation of the α,β-unsaturated nitrile from the carbonyl compound and the active methylene nitrile.[1][10]
Troubleshooting Strategies:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine can be beneficial.[3]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.
-
Catalyst: The use of an acid-base catalyst, such as ammonium salts (e.g., acetates and trifluoroacetates of diethylammonium), can promote the formation of the Knoevenagel-Cope condensation product and enhance the yield of the final 2-aminothiophene.[11]
Q5: I am working with a sterically hindered ketone and getting a very low yield. Are there any specific protocols for such substrates?
A5: Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald synthesis. A two-step procedure is often more effective.[3]
Recommended Two-Step Protocol:
-
Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile:
-
Perform the Knoevenagel-Cope condensation as a separate reaction. This allows for the optimization of conditions specifically for the formation of the intermediate without the competing sulfur addition and cyclization steps.
-
Purify the α,β-unsaturated nitrile by recrystallization or column chromatography to remove any unreacted starting materials.
-
-
Step 2: Reaction of the Purified Intermediate with Sulfur and Base:
-
React the purified α,β-unsaturated nitrile with elemental sulfur and a suitable base in a separate reaction vessel. This allows for better control over the cyclization step.
-
Alternative Approach:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and reduce reaction times, especially for challenging substrates like sterically hindered ketones.[3][7]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a structured approach to troubleshooting low or no product yield in the Gewald synthesis.
Caption: Mechanism of dimer by-product formation.
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis
This protocol provides a general starting point and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1-1.2 eq).
-
Add a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add the base (e.g., morpholine, piperidine, or triethylamine, 0.1-1.0 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography. [7]
Protocol 2: Two-Step Gewald Synthesis for Hindered Ketones
This protocol is recommended for substrates that give low yields in the one-pot procedure.
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the hindered ketone (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., toluene or benzene).
-
Add a catalytic amount of a suitable base (e.g., piperidine or a Lewis acid like TiCl4). [11]3. If water removal is necessary, set up a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude α,β-unsaturated nitrile by column chromatography or recrystallization.
Step B: Cyclization to the 2-Aminothiophene
-
In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1-1.2 eq) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., morpholine or triethylamine).
-
Stir the mixture at an optimized temperature.
-
Monitor the reaction by TLC.
-
Work up and purify the product as described in Protocol 1.
Characterization of By-Products
Accurate identification of by-products is key to successful troubleshooting.
| By-product | Expected Spectroscopic Features |
| Dimer of α,β-unsaturated nitrile | ¹H NMR: Appearance of new aliphatic and olefinic protons, disappearance of the characteristic signals of the starting α,β-unsaturated nitrile. Mass Spec: A molecular ion peak corresponding to twice the molecular weight of the α,β-unsaturated nitrile. |
| Unreacted Knoevenagel Intermediate | ¹H NMR & ¹³C NMR: Signals corresponding to the α,β-unsaturated nitrile will be present in the crude product spectrum. |
| Unreacted Starting Materials | ¹H NMR & ¹³C NMR: Signals corresponding to the starting carbonyl compound and active methylene nitrile will be observed. |
Note: Specific chemical shifts and fragmentation patterns will be highly dependent on the specific substrates used.
References
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Sharma, J., & Champagne, P. A. (2024).
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Gewald reaction. [Link]
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]
- Peruncheralathan, S., & Ila, H. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 138-145. [Link]
- ResearchGate. (n.d.). 2-Aminothiophenes by Gewald reaction. [Link]
- ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Wikipedia. (n.d.). Thorpe reaction. [Link]
- Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]
- Holzer, W., & Eller, G. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]
- Holzer, W., & Eller, G. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371. [Link]
- Mack, J., & Shumba, M. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(11), 1533. [Link]
- L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
- ResearchGate. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
- Martinez, A., et al. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 26(18), 5543. [Link]
- Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]
- Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Purification of 2-Amino-4-hydroxythiophene-3-carbonitrile
Welcome to the technical support center for the purification of 2-Amino-4-hydroxythiophene-3-carbonitrile (CAS 99580-50-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile heterocyclic compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its purification can be challenging due to its polar nature, attributed to the presence of amino and hydroxyl functional groups, which can lead to issues such as poor solubility in common organic solvents and strong interaction with silica gel during chromatography. This guide provides a structured approach to troubleshooting common purification problems and offers detailed protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a dark color. What are the likely impurities?
A1: A dark coloration in the crude product, especially from a Gewald synthesis, often indicates the presence of residual elemental sulfur and polymeric byproducts. The Gewald reaction, a common route to this compound, involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3] Incomplete reaction or side reactions can lead to these colored impurities.
Q2: I am having difficulty dissolving my crude product for recrystallization. Which solvents should I try?
A2: Due to the polar amino and hydroxyl groups, this compound has limited solubility in non-polar solvents. For recrystallization, a polar solvent or a co-solvent system is generally required. Good starting points for solvent screening include ethanol, acetone, ethyl acetate, or mixtures such as ethanol/acetone or ethyl acetate/hexanes.[4][5]
Q3: My compound is streaking badly on the silica gel column during chromatography. How can I improve the separation?
A3: Streaking of basic compounds like 2-aminothiophenes on silica gel is a common issue caused by the strong interaction of the basic amino group with the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica and lead to a more symmetrical peak shape.
Q4: What is the general stability of this compound? Are there conditions I should avoid during purification?
A4: While specific stability data is limited, aminothiophenes can be sensitive to strong acidic or basic conditions and prolonged exposure to high temperatures. The hydroxyl group may also be susceptible to oxidation. It is advisable to perform purification steps under neutral or mildly basic conditions and to avoid excessive heat. Storage in a dark place under an inert atmosphere is also recommended to prevent degradation.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a less polar solvent or a co-solvent system where the compound is less soluble at room temperature. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to promote crystal growth and minimize loss to the mother liquor. |
| Oiling Out During Recrystallization | The compound is precipitating from a supersaturated solution as a liquid instead of a solid. | - Re-heat the solution to dissolve the oil, then add a small amount of a "good" solvent to reduce the supersaturation before cooling slowly. - Try a different solvent system. - Use a seed crystal to induce crystallization. |
| Compound Stuck at the Baseline in Column Chromatography | The mobile phase is not polar enough to elute the highly polar compound. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. - Consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Co-elution of Impurities in Column Chromatography | The chosen solvent system does not provide adequate separation between the product and impurities. | - Perform a thorough TLC analysis with various solvent systems to find one that gives good separation (a ΔRf of at least 0.2). - Use a shallower solvent gradient during elution to improve resolution. |
| Product Degradation During Purification | The compound is unstable under the purification conditions (e.g., pH, temperature). | - Check the stability of your compound on a TLC plate by spotting it and letting it sit in the developing solvent before running the plate. - If using silica gel, consider deactivating it with a base or using a different stationary phase like alumina. - Avoid prolonged heating during recrystallization. |
Purification Protocols
Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Protocol 1: Single Solvent Recrystallization (Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Co-solvent Recrystallization (Ethanol-Acetone)
For some impurities, a co-solvent system can provide better purification. A similar compound, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, has been successfully recrystallized from an ethanol-acetone mixture.[4]
-
Dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent).
-
While the solution is hot, slowly add acetone (the "poor" solvent) until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/acetone mixture, and dry.
Workflow for Recrystallization Solvent Selection
Caption: Decision workflow for selecting an appropriate recrystallization solvent system.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. Given the polar and basic nature of this compound, a modified normal-phase chromatography approach is recommended.
Protocol: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, impregnated silica gel to the top of the packed column.
-
-
Elution:
-
Start with a mobile phase of low polarity, such as 20% ethyl acetate in hexanes.
-
Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexanes, then 100% ethyl acetate).
-
Crucially, add 0.5% triethylamine to the mobile phase throughout the elution to prevent peak tailing.
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Logical Flow for Column Chromatography Troubleshooting
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- Batsyts, V. V., Kulyk, O. H., Chernega, A. N., Vovk, M. V., & Rusanov, E. B. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31233–31247. [Link]
- Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (n.d.). ResearchGate.
- Lead Sciences. (n.d.). This compound.
- Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
- Wikipedia. (n.d.). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Shaker, Y. M., et al. (2018). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Molecules, 23(9), 2339. [Link]
- Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. (2022).
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
- Molbase. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column.
- GE Healthcare. (n.d.). Protein purification troubleshooting guide.
- Study on the Synthesis of Some (Un)
- PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. [Link]
- MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile.
- GE Healthcare. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Lead Sciences [lead-sciences.com]
Technical Support Center: Optimizing the Gewald Reaction for Sterically Hindered Ketones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Gewald three-component reaction. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sterically demanding ketone substrates. The inherent utility of the Gewald reaction in producing highly substituted 2-aminothiophenes—scaffolds of immense value in drug discovery and materials science—is often hampered when bulky groups surround the carbonyl functionality.[1][2]
This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. Our goal is to empower you to diagnose issues systematically and optimize reaction conditions based on a sound understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when applying the Gewald reaction to sterically hindered ketones.
Question 1: My reaction with a sterically hindered ketone is failing or giving a very low yield. What is the primary bottleneck and how can I overcome it?
Answer: This is the most common issue. With sterically hindered ketones, the reaction often fails at the very first step: the Knoevenagel-Cope condensation. The bulky substituents around the carbonyl group impede the approach of the nucleophilic active methylene compound, thus increasing the activation energy of this crucial C-C bond formation.[3][4] Inefficient condensation leads to a cascade of problems, including low conversion and the prevalence of side reactions.
Here is a breakdown of the likely failure points and targeted solutions:
A. Inefficient Knoevenagel-Cope Condensation
-
The Cause: The steric bulk of the ketone slows the initial condensation with the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). Standard bases like triethylamine may be too weak to drive the equilibrium forward. Furthermore, the water produced during this step can inhibit the reaction.[5]
-
The Solution: A Two-Step Procedure. For challenging substrates, moving from a one-pot to a two-step protocol is the most reliable strategy.[3]
-
Isolate the Intermediate: First, perform and optimize the Knoevenagel-Cope condensation separately to synthesize and isolate the α,β-unsaturated nitrile intermediate. This allows you to use more forceful conditions (e.g., stronger bases, azeotropic water removal with a Dean-Stark apparatus) to drive this difficult step to completion.[3][5]
-
Cyclize Separately: In a second step, react the purified α,β-unsaturated nitrile with elemental sulfur and a suitable base to form the thiophene ring. This circumvents the issue of incompatible reaction conditions required for the different stages of the one-pot synthesis.
-
B. Sub-Optimal Base or Catalyst Selection
-
The Cause: The choice of base is critical. It must be strong enough to deprotonate the active methylene compound without causing unwanted side reactions. For hindered ketones, commonly used bases may not be sufficient.
-
The Solution: Screen a Range of Bases.
-
Secondary Amines: Piperidine and morpholine are often more effective than triethylamine for catalyzing the condensation step.[5]
-
Acid-Base Catalysts: Ammonium salts, such as morpholinium acetate, can promote the formation of the Knoevenagel product and improve overall yields.[6]
-
Truly Catalytic Systems: Recent advances have shown that conjugate acid-base pairs, like piperidinium borate, can be highly effective in truly catalytic amounts (e.g., 20 mol%), especially at elevated temperatures (70-100 °C), driving the reaction to completion efficiently.[7]
-
C. Alternative Energy Sources
-
The Cause: Thermal heating can be slow and may lead to the decomposition of starting materials or intermediates, resulting in polymerization and tar formation.[3]
-
The Solution: Modern Synthetic Techniques.
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for hindered substrates. It dramatically reduces reaction times and often improves yields by promoting rapid, uniform heating, which can overcome the high activation barriers associated with these reactions.[3][8]
-
Mechanochemistry (Ball Milling): Solvent-free high-speed ball milling (HSBM) has emerged as a powerful, green alternative.[9][10] This technique can facilitate reactions with sluggish substrates like aryl ketones and may even allow the reaction to be catalytic in base under aerobic, solvent-free conditions.[9][10]
-
Troubleshooting Workflow for Low Yield
// Node Definitions start [label="Low / No Yield\nwith Hindered Ketone", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_condensation [label="Is the Knoevenagel-Cope\ncondensation intermediate\n(α,β-unsaturated nitrile) forming?\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];
// Condensation Fails Path condensation_fails [label="No / Very Little Intermediate", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; action_two_step [label="PRIMARY ACTION:\nSwitch to a Two-Step Protocol.\nIsolate the intermediate first.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_optimize_condensation [label="Optimize Condensation Step:\n1. Use stronger base (piperidine, morpholine).\n2. Remove water (Dean-Stark).\n3. Increase temperature.", fillcolor="#E8F0FE", fontcolor="#202124"];
// Condensation Succeeds Path condensation_succeeds [label="Yes, Intermediate Forms", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; check_cyclization [label="Is the final thiophene product forming\nfrom the intermediate?", fillcolor="#FBBC05", fontcolor="#202124"];
// Cyclization Fails Path cyclization_fails [label="No, Intermediate Accumulates", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; action_optimize_cyclization [label="Optimize Sulfur Addition & Cyclization:\n1. Ensure sulfur solubility (use polar solvent like DMF, Ethanol).\n2. Gently increase temperature (40-60 °C).\n3. Check base stoichiometry for cyclization.", fillcolor="#E8F0FE", fontcolor="#202124"];
// Persistent Low Yield Path persistent_low_yield [label="Persistent Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; action_alternative_energy [label="Consider Alternative Methods:\n- Microwave-Assisted Synthesis\n- Mechanochemistry (Ball Milling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_condensation; check_condensation -> condensation_fails [label=" No"]; condensation_fails -> action_two_step; action_two_step -> action_optimize_condensation [style=dashed];
check_condensation -> condensation_succeeds [label=" Yes"]; condensation_succeeds -> check_cyclization; check_cyclization -> cyclization_fails [label=" No"]; cyclization_fails -> action_optimize_cyclization;
check_cyclization -> persistent_low_yield [label=" Yes, but yield is poor"]; persistent_low_yield -> action_alternative_energy; }
Caption: Troubleshooting workflow for low product yield in Gewald synthesis.
Question 2: My reaction mixture is turning dark brown or tarry, making purification a nightmare. What's causing this and how can I prevent it?
Answer: A dark, tarry reaction mixture is typically a sign of polymerization or the formation of complex polysulfides.[3] This is often caused by excessively high reaction temperatures or prolonged reaction times, which can degrade the starting materials or the α,β-unsaturated nitrile intermediate.
-
The Cause: Sterically hindered substrates often require more energy to react. A common but often counterproductive impulse is to increase the heat significantly. While gentle heating (40-60 °C) can improve sulfur's solubility and reactivity, excessive temperatures can initiate polymerization pathways that compete with the desired cyclization.[5]
-
The Solutions:
-
Strict Temperature Control: Carefully screen and maintain the optimal temperature. A systematic approach, starting from 40 °C and gradually increasing, is recommended.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Extended heating will almost certainly lead to byproduct formation.
-
Consider Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility of elemental sulfur, potentially allowing the reaction to proceed at a lower temperature.[5]
-
Purity of Reagents: Ensure all starting materials, especially the ketone, are pure. Impurities can act as catalysts for unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most effective strategy when approaching a novel, highly hindered ketone for the first time?
A: The most robust and logical approach is to begin with a two-step procedure .[3][11] By decoupling the condensation from the cyclization, you can address the primary steric challenge head-on without compromising the conditions for the subsequent sulfur addition and ring-closing steps. This methodical approach saves time and materials in the long run by allowing for rational, stepwise optimization.
Q2: How does solvent choice specifically impact reactions with bulky ketones?
A: Solvent plays a crucial role in three ways:
-
Sulfur Solubility: Polar solvents like DMF, ethanol, and methanol are effective at dissolving elemental sulfur, which is critical for its reaction with the Knoevenagel intermediate.[6]
-
Boiling Point: Higher-boiling point solvents like DMF allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier for hindered ketones. However, this must be balanced against the risk of polymerization.[6]
-
Water Removal: Using a solvent like toluene or benzene allows for the azeotropic removal of water with a Dean-Stark apparatus, which is highly effective for driving the initial condensation to completion.[3][5] In a two-step synthesis, you could use toluene for the first step and switch to ethanol or DMF for the second.
Q3: Are there any specific modifications for aryl ketones, which are known to be sluggish?
A: Yes, aryl ketones are notoriously unreactive in the standard one-pot Gewald reaction.[9] In addition to the two-step procedure and microwave assistance, mechanochemistry (ball milling) has shown exceptional promise.[9][10] A study on the solvent-free synthesis of 2-aminothiophenes found that high-speed ball milling, especially when combined with thermal heat, significantly increases the reaction rate for aryl ketones. This method can also work with only catalytic amounts of base, offering a greener and more efficient alternative.[9]
Optimized Experimental Protocols
Protocol 1: Two-Step Gewald Synthesis for a Sterically Hindered Ketone (General Procedure)
This protocol is a self-validating system that allows for the optimization and confirmation of each distinct stage of the reaction.
Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the sterically hindered ketone (1.0 eq.), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.1 eq.), and a suitable solvent (e.g., toluene, 3-5 mL per mmol of ketone).
-
Catalyst Addition: Add the base catalyst. For a robust starting point, use piperidine (0.2 eq.) and a catalytic amount of acetic acid (0.1 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction for the removal of water in the Dean-Stark trap and follow the consumption of the ketone by TLC or GC-MS. The reaction may require several hours (4-24 h).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure α,β-unsaturated nitrile. Characterize by ¹H NMR and MS to confirm its structure before proceeding.
Step 2: Cyclization to the 2-Aminothiophene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the purified α,β-unsaturated nitrile from Step 1 (1.0 eq.), elemental sulfur (1.2 eq.), and a polar solvent (e.g., ethanol or DMF, 3-5 mL per mmol of nitrile).
-
Base Addition: Add a base such as morpholine or triethylamine (1.5 eq.).
-
Reaction: Stir the mixture and gently heat to 40-50 °C. Monitor the formation of the 2-aminothiophene product by TLC or LC-MS. The reaction is typically complete within 1-5 hours.
-
Workup and Purification: After completion, cool the reaction mixture. If the product precipitates, it can be collected by vacuum filtration and washed with cold ethanol. If it remains in solution, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic extracts. Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Gewald Reaction Mechanism and Points of Steric Inhibition
// Node Definitions reactants [label="Ketone (R1, R2 = Bulky)\n+ Activated Nitrile (X-CH2-CN)\n+ Base", fillcolor="#F1F3F4", fontcolor="#202124"]; knoevenagel [label="Knoevenagel-Cope\nCondensation", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="α,β-Unsaturated Nitrile\n(Intermediate)", fillcolor="#E8F0FE", fontcolor="#202124"]; sulfur_addition [label="Michael Addition\nof Sulfur", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Thiolate Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; cyclization [label="Intramolecular Cyclization\n(Attack on Nitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate3 [label="Cyclized Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; tautomerization [label="Tautomerization", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-Aminothiophene\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible node for annotation steric_point [shape=point, style=invis];
// Edges reactants -> knoevenagel; knoevenagel -> intermediate1; intermediate1 -> sulfur_addition; sulfur_addition -> intermediate2; intermediate2 -> cyclization; cyclization -> intermediate3; intermediate3 -> tautomerization; tautomerization -> product;
// Annotation for steric hindrance steric_point -> knoevenagel [label=" High Activation Energy due to\n Steric Hindrance from R1/R2.\n This is the primary rate-limiting step.", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=none];
// Positioning the annotation point {rank=same; reactants; steric_point;} }
Caption: The Gewald reaction mechanism highlighting the sterically hindered step.
Summary of Recommended Conditions
The optimal conditions are highly substrate-dependent. This table provides validated starting points for optimization based on ketone class.
| Ketone Class | Recommended Method | Base Catalyst | Solvent(s) | Temperature | Key Considerations |
| Bulky Dialkyl Ketones (e.g., Di-isopropyl ketone) | Two-Step Procedure | Step 1: Piperidine/AcOHStep 2: Morpholine | Step 1: TolueneStep 2: Ethanol | Step 1: RefluxStep 2: 40-60 °C | Water removal is critical in Step 1.[3][5] |
| Alkyl Aryl Ketones (e.g., Pivalophenone) | Microwave-Assisted or Two-Step | Piperidinium Borate (catalytic) or Morpholine | DMF or Ethanol/Water (9:1) | 80-120 °C (MW) or 70-100 °C (Thermal) | Aryl ketones are sluggish; higher energy input is needed.[7][9] |
| Bulky Cycloalkyl Ketones (e.g., 2,6-Dimethylcyclohexanone) | Two-Step or Microwave-Assisted | Morpholine or Piperidine | Ethanol or DMF | 50-100 °C | Ring substitution can significantly impede the initial condensation. |
| Highly Hindered Diaryl Ketones (e.g., Dimesityl ketone) | Mechanochemistry (Ball Milling) | Morpholine (catalytic) | Solvent-Free | 120-130 °C (with heating) | Often fails under standard thermal conditions. Mechanochemistry provides the necessary energy input.[9][10] |
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Perdih, A., & Solmajer, T. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
- Sabnis, R. W. (2011). The Gewald reaction in dye chemistry. Coloration Technology, 127(4), 215-236. [Link]
- Unknown Author. (2015). Gewald reaction and apply in drug synthesis.
- Rao, P. S., & Kumar, V. R. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 793-799. [Link]
- Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
- Dadwal, M., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(10), 17835-17846. [Link]
- Fuchigami, T., & Inokuchi, T. (2001). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. The Journal of Organic Chemistry, 66(25), 8473-8480. [Link]
- Unknown Author. (2021). Synthesis of polysubstituted thiophene derivatives 131.
- Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Unknown Author. (2017). Reaction optimization studies of the modified Gewald reaction.
- da Silva, A. D., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24673. [Link]
- Gabriele, B., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(8), 9464-9499. [Link]
- Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]
- Dadwal, M., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
Sources
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Technical Support Center: Optimizing the Gewald Reaction
A Senior Application Scientist's Guide to the Critical Role of Base and Solvent Selection
Welcome to the technical support center for the Gewald aminothiophene synthesis. As a cornerstone multicomponent reaction in medicinal and combinatorial chemistry, the Gewald reaction offers a direct path to highly substituted 2-aminothiophenes.[1][2][3] However, its success is profoundly sensitive to the reaction environment, particularly the choice of base and solvent.
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design optimal conditions for your specific substrates.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses the most common experimental challenges in a direct question-and-answer format, focusing on how your choice of base and solvent can be both the problem and the solution.
Issue 1: Low or No Product Yield
Q1: My Gewald reaction is giving a very low yield or failing completely. I suspect the initial condensation step is the problem. What should I do?
A1: You are right to suspect the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[4] This is often the rate-limiting step and is highly dependent on the base.
Causality & Solution:
-
Insufficient Basicity: The base must be strong enough to deprotonate the active methylene compound (e.g., ethyl cyanoacetate, malononitrile). For less reactive ketones (like acetophenones or sterically hindered ketones), a common base like triethylamine may be insufficient.[5]
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Reversibility of Condensation: The Knoevenagel condensation is a reversible equilibrium that produces water.[5] In protic solvents like ethanol, the presence of water can inhibit the reaction by shifting the equilibrium back to the starting materials.
Q2: The condensation seems to work, but I still get a low yield. Could the cyclization be failing?
A2: Yes, the second phase of the reaction—the addition of sulfur and subsequent ring closure—is also critically influenced by the reaction conditions.
Causality & Solution:
-
Poor Sulfur Solubility: Elemental sulfur (S₈) has poor solubility in many common organic solvents, especially at lower temperatures. If the sulfur is not adequately dissolved or dispersed, it cannot react effectively with the Knoevenagel intermediate.
-
Inefficient Thiolate Formation: The base also plays a role in promoting the reaction of the Knoevenagel intermediate with sulfur to form a key thiolate intermediate, which is necessary for the cyclization.
-
Actionable Advice: Secondary amines like morpholine are particularly effective as they can act as both a base and a transfer agent for sulfur.
-
Issue 2: Formation of Side Products and Impurities
Q1: My reaction mixture is turning dark brown and tarry, making purification a nightmare. What's causing this?
A1: A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides.[5] This is almost always linked to excessive heat.
Causality & Solution:
-
Thermal Polymerization: Malononitrile, a common reactant, is known to polymerize at high temperatures, especially in the presence of strong bases.[9] Other starting materials or intermediates can also degrade or polymerize if the temperature is too high.
Q2: I'm seeing a significant byproduct that appears to be a dimer of my Knoevenagel intermediate. How can I prevent this?
A2: Dimerization of the α,β-unsaturated nitrile is a common competing side reaction.[5] This occurs when one molecule of the intermediate acts as a Michael acceptor and another acts as a nucleophile.
Causality & Solution:
-
Reaction Kinetics: The rate of this intermolecular dimerization can sometimes compete with the desired intramolecular cyclization with sulfur.
-
Actionable Advice:
-
Optimize Temperature: Dimerization is often highly temperature-sensitive. Running the reaction at a lower temperature may favor the desired pathway.[5]
-
Control Reagent Addition: Slow, controlled addition of the reagents can help maintain low concentrations of the reactive intermediate, thus disfavoring the bimolecular dimerization reaction.[5]
-
Solvent Choice: The solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may be beneficial.[5]
-
-
Frequently Asked Questions (FAQs)
Q: How do I select the right base for my specific starting materials?
A: The choice of base is a balance between reactivity and control. The table below provides a starting point for selection based on the reactivity of your carbonyl compound.
| Base | Type | pKaH (approx.) | Typical Use Case | Cautions |
| Triethylamine | Tertiary Amine | 10.7 | Reactive aldehydes and ketones. | Often too weak for less reactive ketones. |
| Piperidine | Secondary Amine | 11.1 | General-purpose base for most ketones. Good balance of basicity and activity. | Can lead to side reactions if not controlled. |
| Morpholine | Secondary Amine | 8.4 | Excellent for one-pot syntheses; acts as base and sulfur transfer agent.[10] | May be slightly less basic than piperidine for stubborn substrates. |
| DBU | Amidine | 13.5 | Highly unreactive or sterically hindered substrates. | Very strong; high risk of polymerization and other side reactions. Use sparingly. |
| NaOEt / K₂CO₃ | Inorganic/Alkoxide | ~16 / ~10.3 | Used in specific protocols, particularly two-step procedures.[6] | Can be heterogeneous (K₂CO₃) or too reactive (NaOEt), leading to side products. |
Q: Should I use a protic or aprotic solvent for the Gewald reaction?
A: The choice between a polar protic solvent (like ethanol) and a polar aprotic solvent (like DMF) depends on your specific system and goals.
-
Polar Protic Solvents (e.g., Ethanol, Methanol):
-
Pros: Inexpensive, readily available, and generally good for dissolving the starting carbonyl and nitrile components. They are effective for many standard Gewald reactions.[3][7]
-
Cons: They can solvate and stabilize the anionic nucleophiles through hydrogen bonding, potentially slowing down the reaction.[11][12] As mentioned, the water produced during the Knoevenagel condensation can also inhibit the reaction in these solvents.[5]
-
-
Polar Aprotic Solvents (e.g., DMF, Dioxane):
-
Pros: They do not form strong hydrogen bonds with anions, leaving the nucleophiles more "naked" and reactive, which can accelerate the reaction.[12] They are also better at dissolving elemental sulfur.[7][8]
-
Cons: They are more expensive, have higher boiling points (making removal difficult), and require more stringent drying procedures.
-
Recommendation: Start with ethanol or methanol for simple substrates. If you encounter low yields or solubility issues, switch to DMF.
Visualizing the Process
The Gewald Reaction Mechanism
The following diagram illustrates the key steps of the Gewald reaction and highlights where the base and solvent exert their influence.
Caption: Key mechanistic steps of the Gewald reaction.
Troubleshooting Workflow for Low Yield
Use this flowchart to systematically diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yields.
References
- Puterová, Z., Sýkora, D., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. (ARKAT USA, Inc.) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE42SY5HjRQJCwSG7FbDQ0kLgnPCdsjl00HuC93ougq4npnsfi2WFSgpEse06N8KfvZTVdoq5l0H23ycvsn9tBVVT47WPSybzb_1d3E2Gcmm9k6eQxkNuIObOKLjYzOitLO3BQ=]
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Technical Support Center: Dimerization of Intermediates in 2-Aminothiophene Synthesis
Welcome to the technical support center for the synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing synthetic routes like the Gewald reaction and may be encountering challenges with side reactions, particularly the dimerization of key intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize your yields, and ensure the purity of your target 2-aminothiophene products.
Troubleshooting Guide: Unraveling and Mitigating Dimer Formation
This section addresses specific experimental issues you might encounter. Each answer provides a mechanistic explanation and actionable steps to resolve the problem.
Question 1: My reaction is producing a significant, less polar byproduct that I suspect is a dimer. How can I confirm its identity and what is its structure?
Answer:
The formation of a dimeric byproduct is a known side reaction in 2-aminothiophene syntheses, especially in the one-pot Gewald reaction. This side product arises from the self-condensation of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product) before it can react with sulfur to form the thiophene ring.
Proposed Dimer Structure and Formation Mechanism:
The most likely structure of the dimer is a substituted 2-amino-4-cyanocyclohexadiene derivative. Its formation is mechanistically described as a sequence of a Michael addition followed by an intramolecular Thorpe-Ziegler cyclization.[1][2][3]
-
Michael Addition: Under basic conditions, the α,β-unsaturated nitrile intermediate can act as both a Michael donor (after deprotonation at the α-carbon) and a Michael acceptor. One molecule adds to another to form a linear dimeric intermediate.
-
Thorpe-Ziegler Cyclization: This linear intermediate then undergoes an intramolecular cyclization, where the carbanion attacks one of the nitrile groups, leading to the formation of a six-membered ring. Tautomerization then yields the more stable enamine final product.[4][5]
Identifying the Dimer:
While specific, published spectroscopic data for every possible dimer is scarce, you can look for the following general characteristics to distinguish it from your desired 2-aminothiophene:
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is exactly double that of the α,β-unsaturated nitrile intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect more complex aliphatic signals compared to the often aromatic or simple aliphatic signals of the desired product. The presence of multiple, distinct protons in the cyclohexadiene ring will lead to a more crowded spectrum.
-
¹³C NMR: You should observe a greater number of sp³-hybridized carbon signals corresponding to the saturated portion of the six-membered ring.
-
-
Infrared (IR) Spectroscopy: Both the product and the dimer will likely show a strong nitrile (C≡N) stretch (around 2200-2260 cm⁻¹). The dimer will also have characteristic C=C and N-H stretches.
-
Thin Layer Chromatography (TLC): The dimer is typically less polar than the corresponding 2-aminothiophene and will have a higher Rf value.
To definitively confirm the structure, isolation of the byproduct followed by detailed 2D NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry is recommended.
Question 2: My yield of the desired 2-aminothiophene is consistently low, and I see a significant amount of the dimeric byproduct. What are the key reaction parameters I should adjust to minimize dimerization?
Answer:
The competition between the desired intramolecular cyclization with sulfur and the intermolecular dimerization is highly dependent on the reaction conditions.[1][6] To favor the formation of the 2-aminothiophene, you need to create conditions where the reaction of the α,β-unsaturated nitrile intermediate with sulfur is faster than its self-condensation.
Here is a table of parameters to optimize:
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Temperature | Screen for the optimal temperature, often moderate (e.g., 40-60 °C). Avoid excessively high temperatures. | Dimerization is often highly sensitive to temperature.[6] High temperatures can accelerate the rate of dimerization more than the rate of the desired cyclization. It can also lead to the formation of polysulfides and other degradation products.[7] |
| Rate of Reagent Addition | Add the base or the active methylene nitrile slowly and in a controlled manner. | Slow addition keeps the instantaneous concentration of the α,β-unsaturated nitrile intermediate low, which disfavors the bimolecular dimerization reaction and favors the pseudo-unimolecular cyclization with sulfur.[6] |
| Solvent | Experiment with different solvents. Polar solvents like ethanol, methanol, or DMF are commonly used. | The choice of solvent can influence the relative rates of the desired reaction and the dimerization by affecting the solubility of sulfur and the stability of the intermediates.[6] |
| Base Selection | The choice of base is critical. Screen bases like piperidine, morpholine, or triethylamine. | The base catalyzes both the initial Knoevenagel-Cope condensation and the subsequent steps. An inefficient base can lead to a buildup of the intermediate, providing more opportunity for dimerization. For less reactive ketones, a stronger base might be necessary.[7] |
| Stoichiometry | Ensure accurate measurement of all reagents. | Incorrect stoichiometry can lead to an excess of the intermediates that form the dimer. |
Experimental Workflow for Optimization:
Question 3: I am working with a sterically hindered ketone, and my yields are very low, with a complex mixture of byproducts. What is the best strategy in this case?
Answer:
Sterically hindered ketones are particularly challenging for the one-pot Gewald synthesis. The initial Knoevenagel-Cope condensation is often slow, and the subsequent cyclization can also be impeded. This leads to a buildup of starting materials and intermediates, increasing the likelihood of side reactions like dimerization and polymerization.
Recommended Strategy: The Two-Step Procedure
For sterically hindered substrates, a two-step procedure is often more effective.[7]
-
Step 1: Isolate the α,β-Unsaturated Nitrile.
-
Perform the Knoevenagel-Cope condensation separately. This involves reacting the sterically hindered ketone with the active methylene nitrile in the presence of a suitable base.
-
Focus on optimizing this step to drive the reaction to completion. The removal of water, for instance, using a Dean-Stark apparatus, can be beneficial.[7]
-
Purify the resulting α,β-unsaturated nitrile intermediate by chromatography or crystallization.
-
-
Step 2: Cyclization with Sulfur.
-
React the purified and characterized α,β-unsaturated nitrile with elemental sulfur and a base in a separate reaction.
-
This approach prevents the accumulation of unreacted starting materials from the first step and allows for more controlled conditions for the crucial cyclization, thereby minimizing side reactions.
-
Microwave-Assisted Synthesis:
Microwave irradiation has also been shown to improve yields and reduce reaction times, especially for challenging substrates.[7] The rapid heating can promote the desired reaction pathway over competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald 2-aminothiophene synthesis?
A1: The Gewald reaction is a multi-component reaction that typically proceeds through three key stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between a ketone (or aldehyde) and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5]
-
Sulfur Addition: The α,β-unsaturated nitrile is deprotonated by the base, and the resulting carbanion attacks elemental sulfur (S₈), leading to the formation of a polysulfide intermediate.[8]
-
Cyclization and Aromatization: This sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of sulfur atoms to yield the final, stable 2-aminothiophene ring.[8][5]
Q2: Can the dimer revert to the desired product under certain conditions?
A2: There is some evidence to suggest that under suitable reaction conditions, the dimerized intermediate can undergo a retro-reaction and re-enter the main reaction pathway to form the 2-aminothiophene.[2][3] However, this is not a reliable synthetic strategy, and it is far more effective to prevent the formation of the dimer in the first place.
Q3: My reaction mixture turns dark brown or tarry. Is this related to dimerization?
A3: While dimerization is one possible side reaction, a dark, tarry mixture is more often indicative of polymerization or the formation of complex polysulfides.[6][7] This is particularly common at elevated temperatures. To mitigate this, it is crucial to maintain careful temperature control and ensure the purity of your starting materials, as impurities can catalyze these degradation pathways.
Q4: Are there analytical methods to quantify the ratio of 2-aminothiophene to the dimeric byproduct?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.
-
Method Development: A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA), can typically separate the less polar dimer from the more polar 2-aminothiophene product.
-
Quantification: By running a calibration curve with an isolated and purified standard of your desired product, you can determine its concentration in the reaction mixture. The relative percentage of the dimer can be estimated by the area percentage of the corresponding peak in the chromatogram, assuming a similar response factor. For more accurate quantification of the dimer, it would need to be isolated and a separate calibration curve generated.
-
Monitoring: HPLC or LC-MS can also be used to monitor the progress of the reaction, observing the consumption of starting materials and the formation of the product and byproducts over time.
References
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Huang, Z., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Guchhait, S. K., et al. (2024).
- Hassanien, R., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2006-2012.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- Wikipedia. (n.d.). Gewald reaction.
- Huang, Z., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Kysil, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(48), 32571-32588.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
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Technical Support Center: Improving the Regioselectivity of the Gewald Reaction
Welcome to the Technical Support Center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3][4] Here, we will delve into the nuances of controlling the regioselectivity of the Gewald reaction, offering troubleshooting advice and in-depth scientific explanations to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is its regioselectivity a concern?
The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[3][5] Its versatility and use of readily available starting materials have made it a cornerstone in heterocyclic chemistry.[1][2]
Regioselectivity becomes a critical issue when using unsymmetrical ketones as the carbonyl starting material. The initial Knoevenagel condensation between the ketone and the active methylene nitrile can occur on either side of the carbonyl group, leading to the formation of two different regioisomeric intermediates. This, in turn, can result in a mixture of 2-aminothiophene products, complicating purification and reducing the yield of the desired isomer.
Q2: What are the primary factors that influence the regioselectivity of the Gewald reaction?
The regioselectivity of the Gewald reaction is primarily governed by the interplay between kinetic and thermodynamic control during the initial Knoevenagel condensation step.[6][7][8][9]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction favors the formation of the kinetic product, which is the isomer formed fastest.[6][7][8][10] This typically corresponds to the deprotonation of the less sterically hindered α-carbon of the unsymmetrical ketone.
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, favoring the formation of the more stable thermodynamic product.[6][7][8][10] The thermodynamic product often results from the formation of the more substituted, and thus more stable, α,β-unsaturated nitrile intermediate.
Other factors that significantly impact regioselectivity include the choice of base, solvent, and the electronic and steric properties of the substituents on the ketone.
Q3: Can you illustrate the competing reaction pathways that lead to different regioisomers?
Certainly. The diagram below illustrates the initial Knoevenagel condensation of an unsymmetrical ketone, which is the regioselectivity-determining step.
Caption: Competing pathways in the Knoevenagel condensation step.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides actionable solutions.
Issue 1: My reaction produces a mixture of regioisomers with the undesired isomer being the major product.
Q: I am obtaining a mixture of regioisomers, and the one I don't want is the main product. How can I steer the reaction towards my desired isomer?
A: This is a classic regioselectivity problem. The solution lies in carefully manipulating the reaction conditions to favor either the kinetic or thermodynamic pathway.
Protocol for Favoring the Kinetic Product (Less Substituted Thiophene):
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature, typically between 0°C and room temperature. This will favor the faster-forming kinetic product by minimizing the energy available to overcome the higher activation barrier of the thermodynamic pathway.[7][8]
-
Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting materials are consumed to prevent equilibration to the more stable thermodynamic product.[6]
-
Choice of Base: Employ a bulky, non-nucleophilic base. A sterically hindered base will preferentially abstract the less hindered α-proton, leading to the kinetic intermediate.
Protocol for Favoring the Thermodynamic Product (More Substituted Thiophene):
-
Increase the Reaction Temperature: Running the reaction at a higher temperature (e.g., refluxing in a suitable solvent) provides the necessary energy to overcome the activation barriers of both pathways, allowing the reaction to reach equilibrium and favor the more stable thermodynamic product.[7][8][10]
-
Extend the Reaction Time: Allow the reaction to proceed for a longer duration to ensure that the equilibrium between the kinetic and thermodynamic intermediates is established.
-
Choice of Base: A smaller, less sterically hindered base can facilitate the abstraction of the more hindered α-proton, leading to the thermodynamic intermediate.
Issue 2: The reaction is sluggish and gives a low yield, even when the regioselectivity is acceptable.
Q: I've managed to control the regioselectivity, but my overall yield is poor. What can I do to improve it?
A: Low yields in the Gewald reaction can often be traced back to an inefficient Knoevenagel condensation, poor solubility of sulfur, or competing side reactions.[11][12][13]
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Knoevenagel Condensation | - Screen different bases (e.g., morpholine, piperidine, triethylamine).[13] - For less reactive ketones, consider a stronger base. - Remove water formed during the condensation using a Dean-Stark apparatus or a dehydrating agent.[13] | The choice of base is critical for the initial deprotonation.[13] Water is a byproduct of the condensation and can inhibit the reaction.[13] |
| Poor Sulfur Solubility/Reactivity | - Use a more polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.[13][14] - Gently heat the reaction mixture (40-60 °C).[13] - Use finely powdered sulfur for better dispersion.[15] | Enhanced solubility and dispersion of elemental sulfur increase its reactivity in the subsequent steps of the mechanism. |
| Side Reactions (Dimerization/Polymerization) | - Optimize the reaction temperature; excessively high temperatures can lead to polymerization.[11] - Adjust the rate of reagent addition; slow addition can minimize side reactions.[12] - Modify the solvent.[11] | Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction that competes with the desired intramolecular cyclization.[11] |
Issue 3: The reaction mixture turns dark and tarry, making product isolation difficult.
Q: My reaction mixture becomes a dark, intractable tar. What is causing this and how can I prevent it?
A: The formation of a dark, tarry mixture is often a sign of polymerization or the formation of complex polysulfides, usually due to excessive heat.[11]
Mitigation Strategies:
-
Precise Temperature Control: Carefully control the reaction temperature and avoid localized overheating.
-
Purity of Starting Materials: Ensure that all reagents are pure, as impurities can catalyze polymerization.
-
Inert Atmosphere: In some cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.
Visualizing the Troubleshooting Process
The following flowchart provides a systematic approach to troubleshooting common issues in the Gewald reaction with a focus on regioselectivity.
Caption: A decision-making flowchart for troubleshooting the Gewald reaction.
References
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.).
- Gewald reaction. (n.d.). Wikipedia. [Link]
- Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Gewald multicomponent reaction. (n.d.). PubMed. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. [Link]
- The Gewald reaction in dye chemistry. (n.d.).
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI. [Link]
- Reaction optimization studies of the modified Gewald reaction a. (n.d.).
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.).
- First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. (n.d.).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. [Link]
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
- Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]
- Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. (n.d.). RSC Publishing. [Link]
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]
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- 2. arkat-usa.org [arkat-usa.org]
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Technical Support Center: Challenges in the Synthesis of 2,4-Disubstituted Thiophenes
Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we will delve into common challenges, offering troubleshooting strategies and frequently asked questions in a practical, question-and-answer format. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 2,4-disubstituted thiophenes, providing foundational knowledge for successful experimentation.
FAQ 1: What are the primary synthetic strategies for obtaining 2,4-disubstituted thiophenes, and what are their key differences?
The synthesis of 2,4-disubstituted thiophenes can be approached through several key strategies, each with its own advantages and limitations. The choice of method often depends on the desired substituents and the availability of starting materials.
-
Building the Thiophene Ring: Methods like the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis construct the thiophene ring from acyclic precursors.[1][2] The Gewald reaction is particularly useful for preparing 2-aminothiophenes, which can be further functionalized.[3][4] The Fiesselmann synthesis, on the other hand, provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2][5]
-
Functionalizing a Pre-existing Thiophene Ring: This is a very common approach, especially using modern cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between a thiophene halide (or triflate) and a boronic acid or ester.[6][7] It is known for its mild reaction conditions and high functional group tolerance.[6]
-
Stille Coupling: This reaction also utilizes a palladium catalyst to couple a thiophene halide with an organotin compound.[8] A key advantage of the Stille coupling is the stability of the organotin reagents.[8] However, the toxicity of tin compounds is a significant drawback.[8]
-
Direct C-H Activation/Functionalization: This emerging field offers a more atom-economical approach by directly functionalizing the C-H bonds of the thiophene ring.[9][10] However, achieving regioselectivity, especially at the less reactive β-positions (C3 and C4), can be challenging.[11][12]
-
FAQ 2: How does the electronic nature of substituents on the starting materials affect the regioselectivity of the synthesis?
The electronic properties of substituents play a crucial role in directing the regioselectivity of the synthesis, particularly in electrophilic substitution and metal-catalyzed reactions.
-
In Electrophilic Aromatic Substitution: The thiophene ring is more nucleophilic than benzene, and the C2 and C5 positions are generally more reactive towards electrophiles than the C3 and C4 positions.[13] An electron-donating group at the C2 position will further activate the C5 position for electrophilic attack. Conversely, an electron-withdrawing group at C2 will deactivate the ring, but substitution, if it occurs, will likely be directed to the C4 or C5 position.
-
In Metal-Catalyzed Cross-Coupling: The regioselectivity is primarily determined by the position of the leaving group (e.g., halide) on the thiophene ring. For instance, to synthesize a 2,4-disubstituted thiophene, one would typically start with a 2,4-dihalothiophene or a monohalothiophene that can be selectively functionalized at the desired positions.
FAQ 3: What are the common challenges in purifying 2,4-disubstituted thiophenes, and what are the recommended techniques?
Purification of 2,4-disubstituted thiophenes can be challenging due to the presence of closely related isomers, unreacted starting materials, and catalyst residues.
-
Isomeric Impurities: The separation of 2,4- and 2,5-disubstituted isomers can be difficult due to their similar polarities. Careful optimization of column chromatography conditions (e.g., using a less polar solvent system) is often necessary. In some cases, recrystallization can be an effective purification method.
-
Catalyst Residues: Palladium catalysts from cross-coupling reactions can contaminate the product. These can often be removed by filtration through a pad of celite or silica gel, or by using specific scavengers.
-
Organotin Byproducts: In Stille couplings, the removal of toxic organotin byproducts is a major concern.[14] This can often be achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF).[14]
-
General Purification: Standard techniques like column chromatography, preparative thin-layer chromatography (TLC), and recrystallization are commonly employed. Distillation can be used for liquid products.[15]
FAQ 4: Are there any specific safety precautions to consider when working with reagents for thiophene synthesis?
Yes, several reagents used in thiophene synthesis require special handling:
-
Organotin Compounds (for Stille Coupling): These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: While not as toxic as organotin compounds, they can be flammable and should be handled with care.
-
Lawesson's Reagent and Phosphorus Pentasulfide (for Paal-Knorr Synthesis): These reagents are used as sulfur sources and can release toxic hydrogen sulfide (H₂S) gas upon contact with moisture or acidic conditions.[16] All manipulations should be performed in a fume hood.
-
Elemental Sulfur (for Gewald Synthesis): While relatively safe, it is a flammable solid.
-
Solvents: Many organic solvents used are flammable and have varying degrees of toxicity. Always consult the Safety Data Sheet (SDS) for each reagent before use.
II. Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the synthesis of 2,4-disubstituted thiophenes.
Problem 1: Low or No Product Yield
Symptom: The reaction yields are consistently low, or no desired product is formed.
Possible Causes & Solutions:
-
Inefficient Initial Condensation (in Gewald Synthesis): The initial Knoevenagel-Cope condensation is a critical step.[17]
-
Causality: An inappropriate base or reaction temperature can lead to incomplete condensation or side reactions like dimerization of the α,β-unsaturated nitrile intermediate.[17]
-
Solution: Screen different bases (e.g., piperidine, morpholine) and optimize the reaction temperature. Slow addition of reagents can also favor the desired reaction.[17]
-
-
Catalyst Poisoning or Inactivity (in Cross-Coupling Reactions): Palladium catalysts are susceptible to poisoning, especially by sulfur-containing compounds.[18]
-
Causality: The sulfur atom in the thiophene ring can coordinate to the palladium center, blocking active sites and inhibiting the catalytic cycle.[18] Impurities in starting materials or solvents can also poison the catalyst.
-
Solution: Use high-purity reagents and solvents. Consider using ligands that are less susceptible to sulfur poisoning, such as bulky phosphine ligands. Increasing the catalyst loading may also be necessary, but this should be a last resort.
-
-
Sub-optimal Reaction Conditions:
-
Causality: The choice of solvent, base, and temperature is crucial for the success of most synthetic transformations. For example, in Suzuki coupling, the base is critical for the transmetalation step.[19]
-
Solution: A systematic optimization of reaction parameters is recommended. This can be done using a Design of Experiments (DoE) approach to efficiently screen different conditions.[19]
-
Problem 2: Poor Regioselectivity / Formation of Isomeric Impurities
Symptom: A mixture of 2,4- and 2,5-disubstituted isomers is obtained.
Possible Causes & Solutions:
-
Lack of Directing Groups:
-
Causality: In electrophilic substitution reactions on an unsubstituted thiophene, a mixture of 2- and 3-substituted products can be formed, which can lead to a mixture of disubstituted products upon further reaction.
-
Solution: Start with a thiophene derivative that has a directing group to control the regioselectivity of the first substitution.
-
-
Harsh Reaction Conditions:
-
Causality: High temperatures or strongly acidic or basic conditions can sometimes lead to isomerization of the product.
-
Solution: Use milder reaction conditions where possible. For example, modern cross-coupling reactions often proceed at lower temperatures than classical methods.
-
-
Inappropriate Choice of Synthetic Route:
-
Causality: Some synthetic routes are inherently more regioselective than others for a given substitution pattern.
-
Solution: Carefully select the synthetic strategy based on the desired product. For example, a highly regioselective route to 2-aryl-4-alkylthiophenes has been developed using β,γ-epoxycarbonyl compounds and Lawesson's reagent.[20]
-
Problem 3: Formation of Polymeric or Tarry Byproducts
Symptom: The reaction mixture becomes dark, viscous, or forms a solid mass.
Possible Causes & Solutions:
-
Excessively High Reaction Temperatures:
-
Causality: Many organic compounds, including thiophene derivatives and their precursors, can polymerize at high temperatures.[17] This is a common issue in the Gewald synthesis.[17]
-
Solution: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can minimize polymerization.
-
-
Presence of Impurities in Starting Materials:
-
Causality: Impurities can act as initiators for polymerization or catalyze other side reactions.
-
Solution: Ensure the purity of all starting materials and solvents. Purification of starting materials before use may be necessary.
-
-
Uncontrolled Polymerization:
-
Causality: In some reactions, such as those involving vinylthiophenes, polymerization can be a significant side reaction.
-
Solution: Consider adding a polymerization inhibitor to the reaction mixture if appropriate.
-
Problem 4: Difficulty in Removing Byproducts
Symptom: The final product is contaminated with persistent impurities, such as organotin compounds from Stille coupling or boronic acid derivatives from Suzuki coupling.
Possible Causes & Solutions:
-
Inadequate Work-up Procedures:
-
Causality: Simple extraction may not be sufficient to remove all byproducts.
-
Solution: For Stille coupling, a common and effective method to remove organotin byproducts is to wash the organic layer with an aqueous solution of potassium fluoride (KF).[14] For Suzuki coupling, washing with a dilute base can help remove excess boronic acid.[21]
-
-
Co-elution during Column Chromatography:
-
Causality: If the byproduct has a similar polarity to the desired product, they may co-elute during chromatography.
-
Solution: Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase. Alternatively, it may be possible to chemically modify the impurity to change its polarity before chromatography. For example, a boronic acid impurity could be converted to its boronic ester with a diol to make it less polar.[21]
-
III. Experimental Protocols
Here we provide generalized, step-by-step protocols for common reactions used in the synthesis of 2,4-disubstituted thiophenes. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize a 2-Aryl-4-alkylthiophene
This protocol describes the coupling of a 2-bromo-4-alkylthiophene with an arylboronic acid.
Materials:
-
2-bromo-4-alkylthiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromo-4-alkylthiophene (1.0 eq), arylboronic acid (1.2 eq), base (2.0-3.0 eq), and palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Cross-Coupling to Synthesize a 2,4-Diarylthiophene
This protocol outlines the coupling of a 2,4-dibromothiophene with an arylstannane.
Materials:
-
2,4-dibromothiophene
-
Arylstannane (e.g., aryl-Sn(Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2,4-dibromothiophene (1.0 eq) and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the arylstannane (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.[14]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Purification of Thiophenes from Common Impurities
This protocol provides general guidance on purifying thiophene derivatives.
-
Aqueous Work-up:
-
Column Chromatography:
-
Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to separate non-polar compounds.
-
Careful selection of the solvent system is crucial for separating isomers.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
-
Distillation:
-
For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.[15]
-
IV. Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A decision-making workflow for troubleshooting low yields.
V. References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). Retrieved from [Link]
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. BenchChem.
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1668-1679.
-
Watthey, J. W. H., & Desai, M. (1972). Application of regioselective thiophene lithiation to the synthesis of thiophene analogs of xanthones and thioxanthones. The Journal of Organic Chemistry, 37(12), 1934–1937.
-
Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–201.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA.
-
C–H Activation: Toward Sustainability and Applications. (2021). ACS Central Science.
-
Regioselective synthesis of 2,4-disubstituted thiophenes. (2010). Taylor & Francis Online.
-
Fiesselmann thiophene synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Thiophene. (n.d.). Wikipedia. Retrieved from [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole [Video]. YouTube.
-
Dong, J., et al. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 140(49), 16955-16960.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2025). Journal of the American Chemical Society.
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
-
Fiesselmann thiophene synthesis. (n.d.). ResearchGate.
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (n.d.). MDPI.
-
Fiesselmann thiophene synthesis. (2024). Filo.
-
Hartwig, J. F., & Larsen, M. A. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 281–292.
-
Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. (2005). Journal of the Brazilian Chemical Society.
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.).
-
Thiophene. (n.d.).
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. BenchChem.
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). The Journal of Organic Chemistry.
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). RSC Publishing.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules.
-
Purification method of thiophene. (n.d.). Google Patents.
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
-
significant dehalogenation in stille coupling. (2019). Reddit.
-
Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
-
How to remove excess of thiophene boronic acid from reaction mixture?. (2017). ResearchGate.
-
A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones and 4-Methoxybenzyl Mercaptan. (n.d.).
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). Catalysts.
-
Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. (n.d.). New Journal of Chemistry.
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PubMed.
-
Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. (n.d.). DSpace.
-
Stille Coupling. (n.d.). NROChemistry.
-
Synthesis of bio-based 2-thiothiophenes. (n.d.). ResearchGate.
-
Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. (n.d.). Semantic Scholar.
-
Substituted Alkyne Synthesis under Nonbasic Conditions: Copper Carboxylate-Mediated, Palladium-Catalyzed Thioalkyne−Boronic Acid Cross-Coupling. (2001). Organic Letters.
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- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
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- 19. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Gewald Synthesis
Welcome to the technical support center for the large-scale application of the Gewald three-component reaction. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this versatile synthesis of 2-aminothiophenes from the laboratory bench to pilot plant or full-scale manufacturing. The Gewald reaction, while elegant in its convergence, presents significant thermal management challenges due to its exothermic nature. Failure to adequately control the reaction's heat evolution can lead to decreased yield, product degradation, and potentially hazardous runaway conditions.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in the principles of process safety and kinetic understanding to ensure a safe, reliable, and scalable synthesis.
Part 1: Troubleshooting Guide - Navigating Exotherm-Related Challenges
This section addresses common problems encountered during the scale-up of the Gewald synthesis, with a focus on issues stemming from poor thermal control.
Scenario 1: Reaction Mixture Turns Dark Brown/Tarry with Low Yield
Question: "We initiated a 100 L batch Gewald synthesis. Upon addition of the base catalyst, the internal temperature spiked by 15 °C despite our cooling system running at full capacity. The final workup yielded a dark, tarry substance with very little of our desired 2-aminothiophene. What went wrong?"
Answer: A dark, tarry reaction mixture is a classic symptom of thermal runaway, leading to polymerization and other side reactions.[3][4] The initial temperature spike indicates that the rate of heat generation from the reaction exceeded the heat removal capacity of your reactor.
Root Cause Analysis:
-
Underestimated Exotherm: The Gewald reaction's initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile is known to be exergonic.[5] This is followed by the reaction with sulfur. The cumulative heat release can be substantial.
-
Insufficient Cooling Capacity: The surface-area-to-volume ratio decreases significantly upon scale-up. A cooling system adequate for a 1 L flask will be insufficient for a 100 L reactor without proper engineering calculations.[6]
-
Rapid Reagent Addition: Adding the base catalyst or one of the reactants too quickly can initiate the reaction at a rate that overwhelms the cooling system.[2]
Troubleshooting & Corrective Actions:
-
Perform Reaction Calorimetry: Before any large-scale synthesis, it is imperative to determine the reaction's thermal profile using a reaction calorimeter.[7][8] This will provide critical data on the total heat of reaction (ΔH), the maximum rate of heat evolution, and the adiabatic temperature rise.
-
Controlled Dosing Strategy: Switch from a batch addition of the catalyst to a semi-batch process. The base (e.g., morpholine, triethylamine) should be added subsurface via a dosing pump over a prolonged period. The addition rate should be tied to the reactor's internal temperature, creating a feedback loop that prevents temperature spikes.
-
Reactor and Cooling System Evaluation: Ensure your reactor's cooling system is appropriately sized. Key parameters to consider are the heat transfer coefficient (U), the heat transfer area (A), and the temperature differential between the reaction mass and the cooling fluid (ΔT).[9][10] If the current system is inadequate, options include using a colder coolant, increasing the coolant flow rate, or utilizing a reactor with a higher heat transfer capacity.[11]
Scenario 2: Inconsistent Yields and Presence of Dimer Byproducts
Question: "Our large-scale Gewald reaction is producing inconsistent yields. HPLC analysis of the crude product shows a significant peak corresponding to the dimer of our α,β-unsaturated nitrile intermediate. How can we minimize this?"
Answer: The formation of an α,β-unsaturated nitrile dimer is a common side reaction that competes with the desired intramolecular cyclization with sulfur.[3] This dimerization is often highly sensitive to temperature.
Root Cause Analysis:
-
Localized Hotspots: Even if the overall batch temperature appears controlled, poor mixing in a large reactor can create localized areas of high temperature. These hotspots can accelerate the dimerization side reaction.
-
Suboptimal Temperature Profile: The optimal temperature for the initial condensation may be different from the optimal temperature for the subsequent sulfur addition and cyclization. Running the entire reaction at a single, elevated temperature can favor the side reaction.
Troubleshooting & Corrective Actions:
-
Optimize Agitation: Review the design of your reactor's agitator (impeller type, speed, and placement) to ensure efficient mixing and heat distribution. This is critical to prevent localized temperature gradients.
-
Staged Temperature Profile: Based on calorimetric data, develop a staged temperature profile.
-
Step 1 (Condensation): Run the initial Knoevenagel-Cope condensation at the lowest possible temperature that allows for a reasonable reaction rate.
-
Step 2 (Sulfurization & Cyclization): After the initial condensation is complete (as confirmed by in-process monitoring), the temperature can be adjusted to optimize the sulfur addition and ring-closing steps.
-
-
Solvent Selection: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[4] Consider screening alternative solvents with different polarities and boiling points that may disfavor the dimerization pathway.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary source of the exotherm in the Gewald reaction?
A1: The Gewald reaction is a multi-step process. The initial Knoevenagel-Cope condensation of the ketone/aldehyde with the active methylene nitrile is a significant exothermic step.[5][12] Subsequent reactions involving elemental sulfur also contribute to the overall heat evolution. The cumulative effect of these steps must be considered for safe scale-up.
Q2: How can we predict the heat of reaction for our specific Gewald synthesis before going to pilot scale?
A2: The most reliable method is through reaction calorimetry .[7][13] Techniques like Heat Flow Calorimetry or Heat Balance Calorimetry, performed on a small, automated laboratory reactor, can precisely measure the heat evolved per mole of reactant under controlled conditions. This data is essential for calculating the cooling duty required for a large-scale batch.[9][10] Differential Scanning Calorimetry (DSC) can also be used as a screening tool to assess the thermal stability of reactants and products.[14]
Q3: What are the key safety considerations when handling elemental sulfur at a large scale?
A3: Elemental sulfur is a flammable solid, and its dust can form explosive mixtures with air.[2][3][15]
-
Dust Control: Use engineering controls to minimize dust generation during charging. This can include closed-transfer systems or local exhaust ventilation.
-
Ignition Sources: Eliminate all potential ignition sources, such as sparks from static electricity, open flames, and hot surfaces. Ensure all equipment is properly grounded and bonded.[2]
-
Molten Sulfur: If using molten sulfur, be aware that it can release hydrogen sulfide (H₂S), a flammable and highly toxic gas.[15]
Q4: What type of reactor cooling systems are recommended for large-scale exothermic reactions?
A4: The choice of cooling system depends on the magnitude of the exotherm and the required operating temperature. Common and effective options include:
-
Jacketed Reactors: These are standard in chemical manufacturing and involve circulating a coolant (e.g., water, glycol, or brine) through a jacket surrounding the reactor.[11]
-
Internal Cooling Coils: For reactions with very high heat loads, internal coils provide additional heat transfer area directly within the reaction mass.[11]
-
External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger and returned to the reactor for highly efficient cooling.[11]
-
Cryogenic Cooling: For reactions requiring very low temperatures or rapid heat removal, liquid nitrogen-based cooling systems can be employed, either indirectly (cooling a heat transfer fluid) or directly.[11]
Q5: My reaction is still too exothermic to control even with slow addition. What are my options?
A5: If controlled dosing and optimized cooling are insufficient, consider these process modifications:
-
Increase Solvent Volume: A larger volume of solvent acts as a heat sink, increasing the thermal mass of the system and moderating temperature changes. However, this may impact reaction kinetics and downstream processing.
-
Use a Higher Boiling Point Solvent: This can provide a larger safety margin before the reaction mixture reaches its boiling point, which could lead to a dangerous pressure buildup.
-
Continuous Flow Synthesis: For highly exothermic and fast reactions, transitioning to a continuous flow reactor can be an inherently safer approach. The small reaction volume at any given time and the high surface-area-to-volume ratio allow for near-instantaneous heat removal, preventing thermal runaway.
Part 3: Methodologies and Visualizations
Protocol: Calorimetric Study of a Gewald Synthesis
This protocol outlines the steps to determine the thermal profile of a representative Gewald reaction (e.g., cyclohexanone, ethyl cyanoacetate, and sulfur with morpholine as a base) using a reaction calorimeter.
-
System Setup:
-
Calibrate the reaction calorimeter (e.g., Mettler-Toledo RC1e) according to the manufacturer's instructions.
-
Charge the reactor with the solvent (e.g., ethanol), cyclohexanone, and ethyl cyanoacetate.
-
Establish thermal equilibrium at the desired starting temperature (e.g., 20 °C).
-
-
Sulfur Addition:
-
Add the powdered elemental sulfur to the reactor. Stir until a uniform slurry is formed.
-
Monitor the heat flow to ensure no significant thermal event occurs at this stage.
-
-
Controlled Base Addition:
-
Program the dosing pump to add a solution of morpholine in ethanol at a slow, constant rate.
-
Record the reactor temperature, jacket temperature, and heat flow throughout the addition.
-
-
Isothermal Hold:
-
After the addition is complete, hold the reaction mixture at the set temperature until the heat flow returns to the baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (Q).
-
Calculate the molar enthalpy of reaction (ΔH) by dividing Q by the number of moles of the limiting reactant.
-
Identify the maximum heat flow to determine the peak rate of heat evolution.
-
Data Presentation
| Parameter | Description | Typical Value (Example) | Importance for Scale-Up |
| ΔHrxn | Molar Enthalpy of Reaction | -100 to -200 kJ/mol | Determines the total heat load the cooling system must handle. |
| qmax | Maximum Heat Flow Rate | 50 W/L | Dictates the required instantaneous cooling capacity. |
| Tad | Adiabatic Temperature Rise | 80 - 150 °C | Predicts the maximum temperature in a cooling failure scenario. |
| TMRad | Time to Maximum Rate (Adiabatic) | Varies | Assesses the time available for corrective action in an emergency. |
Diagrams
Caption: Troubleshooting workflow for thermal runaway events.
Caption: Key exothermic steps in the Gewald synthesis pathway.
References
- Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor? Achieve Chem. [Link]
- Wikipedia. (n.d.). Reaction calorimeter.
- Copelli, S., et al. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions. [Link]
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]
- Anastas, P. T., & Warner, J. C. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
- Dixon-Jackson, K. (n.d.).
- Partington, S., & Waldram, S. (2002). Runaway Reaction During Production of an Azo Dye Intermediate.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. [Link]
- IChemE. (n.d.).
- IChemE. (n.d.). How the study of a accdent case histories can prevent runaway reaction accidents to occur again. [Link]
- Mettler Toledo. (n.d.).
- Sharma, J., & Champagne, P. A. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Sharma, J., & Champagne, P. A. (2024).
- Wikipedia. (n.d.). Gewald reaction.
- National Institute of Standards and Technology. (2022, February 15).
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]
- Mack, J. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
- Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst.
- Dömling, A. (2011, February). The Gewald multicomponent reaction. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Division of Research Safety, Illinois. (2019, September 18). Scale-up Reactions. [Link]
- Hess Corporation. (n.d.).
- ResearchGate. (n.d.). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
- McKibben, B. P., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- Willmot, J. (2020, October 2). Solving process safety and scale up.
- ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Fauske & Associates. (2021, August 4). Process Safety Hazard Identification: A Scale-Dependent Approach. [Link]
- Teck. (2022, December 15).
- ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Tertykh, V. A., & Yanishpolskii, V. V. (2021, March 1). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. NIH. [Link]
- Sharma, J., & Champagne, P. A. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- ResearchGate. (n.d.).
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
- Carvalho, E., et al. (2018, June 5). (PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions.
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- 15. hess.com [hess.com]
Technical Support Center: Alternative Catalysts for the Gewald Reaction
Welcome to the technical support center for the Gewald reaction, a cornerstone multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. These structures are pivotal in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of this reaction, particularly with the growing interest in more sustainable and efficient catalytic systems. Here, we address common challenges and frequently asked questions regarding the use of alternative catalysts, moving beyond the traditional reliance on stoichiometric amounts of amines.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter when employing alternative catalysts in the Gewald reaction.
Q1: My reaction is sluggish, and I'm observing low yields. What are the likely causes and how can I improve the conversion?
Low conversion is a frequent hurdle and can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen alternative catalyst may not be sufficiently active under your current reaction conditions.
-
Solution: Increase the catalyst loading incrementally. For instance, with L-proline, a loading of 10 mol% is often optimal.[3] For heterogeneous catalysts like nano-structured Na2CaP2O7, ensure adequate surface area and dispersion. If using an ionic liquid as a catalyst, its basicity is a key factor to consider.[4]
-
-
Suboptimal Reaction Temperature: The Gewald reaction is temperature-sensitive.
-
Poor Solubility of Reactants or Catalyst: If any of the starting materials, intermediates, or the catalyst has poor solubility in the chosen solvent, the reaction rate will be significantly hampered.
-
Deactivated Catalyst: Heterogeneous catalysts can lose activity over time due to poisoning or leaching.
-
Solution: If you are reusing a heterogeneous catalyst, consider a regeneration step as recommended by the manufacturer or literature. For instance, some silica-supported catalysts can be washed and dried to restore activity.[11]
-
Caption: A workflow for troubleshooting low yields.
Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it, and how can I prevent its formation?
The formation of dark, insoluble materials is a common issue in the Gewald reaction, often leading to difficult purification and reduced yields.
Primary Cause: This is typically due to the formation of complex polysulfides and polymerization of starting materials or intermediates, often exacerbated by high reaction temperatures.[6]
Preventative Measures:
-
Strict Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Optimize Reagent Addition: In some cases, slow, controlled addition of one of the reagents, particularly the sulfur, can minimize side reactions.
-
Use of Scavengers: While not a catalytic solution, in problematic cases, the use of a scavenger for polymeric byproducts can be explored during workup, although prevention is always the better strategy.
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde and active methylene compound, as impurities can sometimes initiate polymerization.[5]
Q3: My primary side product appears to be a dimer of the Knoevenagel intermediate. How can I favor the desired cyclization?
The dimerization of the α,β-unsaturated nitrile intermediate is a known competing side reaction in the Gewald synthesis.[6][12]
Strategies to Minimize Dimerization:
-
Catalyst Choice: The nature of the catalyst can influence the relative rates of the desired cyclization versus the intermolecular dimerization. Some catalysts may pre-organize the reactants in a way that favors the intramolecular pathway.
-
Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role. Experiment with a range of solvents to find one that disfavors the dimerization pathway.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular dimerization reaction in favor of the unimolecular cyclization.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selection and application of alternative catalysts for the Gewald reaction.
Q1: What are the main classes of alternative catalysts for the Gewald reaction, and what are their advantages?
The push for greener and more efficient chemical processes has led to the exploration of several classes of alternative catalysts.[13]
| Catalyst Class | Examples | Key Advantages |
| Heterogeneous Catalysts | Silica-supported piperazine[11], ZnO nanoparticles[14], Na2CaP2O7 | Easy separation from the reaction mixture, potential for recyclability, reduced waste generation. |
| Organocatalysts | L-proline[3], Piperidinium borate[1] | Metal-free, often low toxicity, can operate under mild conditions, readily available and inexpensive. |
| Ionic Liquids (ILs) | [bmIm]OH[4], BmimBF4 with EDDA[7][8] | Can act as both solvent and catalyst, high thermal stability, potential for recyclability, can enhance reaction rates. |
| Deep Eutectic Solvents (DES) | Choline chloride-based DES | Biodegradable, low cost, easy to prepare from readily available components, can act as both solvent and catalyst.[9][10][15] |
Q2: What is the general mechanism of the Gewald reaction with these alternative catalysts?
While the exact mechanism can vary slightly with the catalyst, the overall pathway is generally accepted to proceed through three key steps.[16]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[16]
-
Michael Addition of Sulfur: The catalyst then facilitates the addition of elemental sulfur to the intermediate. The exact nature of the active sulfur species is still a subject of some debate.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization via nucleophilic attack of the sulfur on the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[16]
Caption: Generalized mechanism of the Gewald reaction.
Q3: How do I choose the best alternative catalyst for my specific substrate?
The optimal catalyst is often substrate-dependent. Here are some general guidelines:
-
For sterically hindered ketones: A more active catalyst system, such as a basic ionic liquid or a strong heterogeneous base, might be required.
-
For sensitive functional groups: A milder organocatalyst like L-proline might be preferable to avoid side reactions.
-
For large-scale synthesis: A recyclable heterogeneous catalyst would be economically and environmentally advantageous.
-
For exploring "green" chemistry: Deep eutectic solvents and water-based systems are excellent starting points.[13]
A preliminary screen with a small set of diverse catalysts is often the most effective strategy to identify the best performer for your specific transformation.
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis
This protocol provides a representative example of a Gewald reaction using an alternative catalyst.
Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
L-proline
-
Dimethylformamide (DMF)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), elemental sulfur (10 mmol, 1.0 eq), and L-proline (1 mmol, 0.1 eq).
-
Add DMF (20 mL) to the flask.
-
Stir the reaction mixture at 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
This protocol is adapted from the work of Zeng and coworkers.[3]
References
- Hu, Y., Wei, P., Huang, H., Han, S.-Q., & Ouyang, P.-K. (2006). Synthesis of 2‐Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction.
- Wang, X.-S., Tu, S.-J., & Li, G. (2006). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate.
- Jana, S., & Tu, S.-J. (2010). KG-60-Piperazine as a New Heterogeneous Catalyst for Gewald Three-Component Reaction.
- Wang, X.-S., Tu, S.-J., & Li, G. (2010). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate.
- Hu, Y., Wei, P., Huang, H., Han, S.-Q., & Ouyang, P.-K. (2006). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction.
- Kaki, V. R., Akkinepalli, R. R., Deb, P. K., & Pichika, M. R. (2010). Basic Ionic Liquid [bmIm]OH–Mediated Gewald Reaction as Green Protocol for the Synthesis of 2-Aminothiophenes.
- Unknown. (n.d.). Proposed mechanism for the Gewald condensation reaction.
- Kumar, A., & Singh, P. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(17), 2139-2144. [Link]
- Khosravi, I., & Fatahpour, M. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
- Unknown. (n.d.). Gewald reaction towards the synthesis of 2‐aminothiophenes.
- Wikipedia. (n.d.). Gewald reaction. [Link]
- Unknown. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
- Nguyen, T. H., Le, T. H., & Vo-Thanh, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
- J&K Scientific LLC. (2025). Gewald Reaction. [Link]
- Unknown. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
- Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
- Ayvaz, M., & El-hajj, V. (2023). One-Pot Multicomponent Reactions in Deep Eutectic Solvents. Current Organic Chemistry, 27. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Unknown. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- Pena-Pereira, F., & Namieśnik, J. (2021).
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Edler, K. (n.d.). Enabling industrial deployment of deep eutectic solvents through manufacturing tools.
- Al-Shiekh, M. A., & Al-Bogami, A. S. (2025). Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. Scientific Reports, 15(1), 8820. [Link]
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
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Overcoming poor solubility of starting materials in Gewald reaction
Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes. These compounds are crucial building blocks in the development of pharmaceuticals and functional materials.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reaction, with a particular focus on overcoming the poor solubility of starting materials.
Troubleshooting Guide: Overcoming Poor Starting Material Solubility
Poor solubility of the carbonyl compound (ketone or aldehyde) or the active methylene nitrile is a frequent impediment to achieving high yields and purity in the Gewald reaction. This guide provides a systematic approach to diagnose and resolve these solubility issues.
Initial Assessment: Identifying the Insoluble Component
The first step is to determine which starting material is poorly soluble in the chosen reaction solvent. This can typically be observed by the presence of undissolved solids after initial mixing. Both the carbonyl compound and the α-cyanoester must be at least partially soluble for the initial Knoevenagel condensation to occur, which is the first mechanistic step of the Gewald reaction.[3][4][5][6]
Q1: My ketone/aldehyde and/or α-cyanoester are not dissolving in the reaction solvent. What should I do?
This is a common issue, especially with nonpolar or high molecular weight starting materials. Here is a step-by-step approach to address this:
The choice of solvent is critical and can dramatically impact the solubility of reactants.[7]
-
For Nonpolar Substrates: If your starting materials are largely hydrocarbon-based, consider less polar solvents or solvent mixtures. While highly polar solvents like ethanol and methanol are common, a mixture with toluene or THF might be beneficial.
-
For Polar Substrates: Highly polar, aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be excellent choices for dissolving a wide range of substrates.[7][8] DMF, for instance, has been shown to be effective in promoting the reaction.[8]
-
Solvent Screening: A small-scale parallel screen of different solvents is often the most efficient approach.
| Solvent | Polarity | Typical Temperature Range (°C) | Notes |
| Ethanol | Polar Protic | 25-78 | A common starting point, good for many substrates.[2] |
| Methanol | Polar Protic | 25-65 | Similar to ethanol, but more volatile.[2] |
| DMF | Polar Aprotic | 25-100 | Excellent solvating power for a wide range of compounds.[2][8] |
| THF | Moderately Polar | 25-66 | Good for less polar substrates.[2] |
| Toluene | Nonpolar | 25-110 | Can be used in mixtures or for specific nonpolar reactants. |
| Water | Highly Polar | 25-100 | Can be effective, especially with water-soluble substrates or in biphasic systems with a phase-transfer catalyst. |
Gently heating the reaction mixture can significantly improve the solubility of the starting materials and the elemental sulfur.[7]
-
Recommended Temperature Range: A typical temperature range for the Gewald reaction is 40-60 °C.[7][8]
-
Caution: Excessively high temperatures can lead to the formation of dark, tarry byproducts, likely from polymerization or complex polysulfide formation.[9] Careful temperature control is crucial.
For particularly stubborn substrates, especially sterically hindered ketones, a two-step approach can be more effective.[7][10]
-
Knoevenagel Condensation: First, perform the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form the α,β-unsaturated nitrile intermediate. This reaction can often be driven to completion with the removal of water, for example, by using a Dean-Stark apparatus.[9]
-
Thiophene Formation: In a second step, react the isolated and purified α,β-unsaturated nitrile with elemental sulfur and a base.
This approach allows for the optimization of conditions for each distinct mechanistic step.
If the above steps do not resolve the issue, several modifications to the standard Gewald protocol can be employed:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to decrease reaction times and improve yields, often by rapidly heating the reaction mixture and overcoming solubility barriers.[4][11]
-
Solid-Supported Synthesis: Attaching one of the starting materials to a solid support can sometimes facilitate the reaction, particularly in the context of combinatorial chemistry.[12][13]
-
Mechanochemistry (Ball Milling): For a solvent-free approach, high-speed ball milling can be used to effectively mix the solid reactants and promote the reaction.[11]
Caption: Troubleshooting workflow for poor starting material solubility.
Frequently Asked Questions (FAQs)
Q2: Can I use a phase-transfer catalyst (PTC) to overcome solubility issues?
Yes, a phase-transfer catalyst can be a valuable tool, particularly in biphasic systems (e.g., an organic solvent and water). A PTC, such as a quaternary ammonium salt, facilitates the transfer of an ionic reactant from the aqueous phase to the organic phase where the reaction occurs.[14][15][16] This can be especially useful if one of your starting materials or the base is only soluble in water, while your carbonyl compound is soluble in an organic solvent.
Q3: My reaction mixture has turned dark brown or black. Is this normal?
A dark coloration is often observed in Gewald reactions and can be due to the formation of polysulfides. However, an excessively dark, tarry mixture may indicate side reactions or decomposition, often caused by overheating.[9] If the reaction is not proceeding as expected, it is advisable to monitor the reaction by TLC and consider lowering the temperature.
Q4: I am working with a very hydrophobic ketone. What is the best starting point for solvent selection?
For highly nonpolar or hydrophobic ketones, a good starting point would be a less polar solvent like THF or toluene, or a mixture of ethanol and toluene. You may need to gently heat the mixture to achieve sufficient solubility. If solubility remains an issue, consider the two-step procedure outlined in the troubleshooting guide.
Q5: Does the order of addition of reagents matter when dealing with poorly soluble starting materials?
While the one-pot Gewald reaction is robust, the order of addition can sometimes influence the outcome. A common practice is to first attempt to dissolve the carbonyl compound and the active methylene nitrile in the chosen solvent, followed by the addition of elemental sulfur and then the base.[7] This ensures that the components for the initial Knoevenagel condensation are in solution before introducing the sulfur.
Experimental Protocols
General One-Pot Protocol for Gewald Reaction
This is a general guideline and may require optimization for your specific substrates.[7]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and finely powdered elemental sulfur (1.2 eq.).
-
Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[7]
References
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- Gewald reaction. Wikipedia.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis.
- Gewald Reaction. Organic Chemistry Portal.
- The Gewald multicomponent reaction. National Institutes of Health.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Omega.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- The Gewald reaction in dye chemistry. ResearchGate.
- Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Semantic Scholar.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health.
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- Phase-transfer catalyst. Wikipedia.
- Phase Transfer Catalysis. Dalal Institute.
- The Gewald multicomponent reaction. Semantic Scholar.
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Reaction optimization studies of the modified Gewald reaction. ResearchGate.
- What Is Phase Transfer Catalysis?. YouTube.
- Troubleshooting: My Reaction Failed: FAQ. University of Rochester.
- How to tackle compound solubility issue. Reddit.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
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- 10. arkat-usa.org [arkat-usa.org]
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- 16. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Strategies for Preventing Degradation of 2-Aminothiophene Products During Workup
Welcome to the technical support center for researchers working with 2-aminothiophene derivatives. These heterocycles are invaluable scaffolds in medicinal chemistry and materials science, lauded for their versatile biological and pharmacological properties[1][2][3]. However, their utility is matched by a notable sensitivity during synthetic workup and purification. The electron-rich nature of the 2-aminothiophene ring system renders it susceptible to several degradation pathways, leading to decreased yields, purification challenges, and inconsistent results.
This guide provides a troubleshooting framework and detailed protocols designed to help you navigate these challenges. By understanding the underlying causes of degradation and implementing robust handling techniques, you can ensure the integrity and maximize the yield of your target compounds.
Section 1: Understanding the Instability of 2-Aminothiophenes
The reactivity of 2-aminothiophenes stems from the high electron density of the thiophene ring, which is further enhanced by the electron-donating amino group at the C2 position. This electronic configuration, while useful for subsequent functionalization, is also the root of its instability. The primary degradation pathways encountered during workup are:
-
Oxidation: The electron-rich ring is highly susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal impurities. This often results in the formation of intensely colored, high-molecular-weight impurities.
-
Polymerization: The nucleophilic character of the amino group and the activated ring can lead to self-condensation or polymerization, particularly under acidic conditions or at elevated temperatures.[4][5] This is often observed as the formation of insoluble, tar-like materials.
-
Acid/Base Sensitivity: While generally stable under neutral conditions, 2-aminothiophenes can be sensitive to strong acids or bases.[4] Strong acids can protonate the amino group, deactivating the ring, but can also catalyze polymerization or ring-opening under harsh conditions. For instance, isolating 2-aminothiophenol with strong mineral acids can promote the formation of benzothiazole byproducts.[6]
These pathways are not mutually exclusive and often occur concurrently, complicating the isolation of pure material.
Caption: Primary degradation pathways for 2-aminothiophene products.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the workup of 2-aminothiophene syntheses, such as the Gewald reaction.[7][8]
Q1: My isolated product is a dark brown or black solid/oil, but TLC suggested a clean reaction. What went wrong?
A: This is a classic sign of oxidation . Your compound was likely stable in the reaction mixture but degraded upon exposure to air during the workup (e.g., filtration, extraction, concentration). The electron-rich thiophene ring readily reacts with atmospheric oxygen.
Solution:
-
Employ an Inert Atmosphere: The most robust solution is to perform the entire workup under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox.[9][10][11]
-
Use Degassed Solvents: Solvents for extraction and chromatography should be thoroughly degassed to remove dissolved oxygen, which is a primary oxidant.[12][13] (See Protocol 2).
-
Minimize Air Exposure: If inert atmosphere equipment is unavailable, work as quickly as possible. Keep flasks stoppered and minimize the surface area of the solution exposed to air. During filtration, consider flushing the filter funnel and receiving flask with nitrogen.
Q2: My yield dropped dramatically after an aqueous workup. Where did my product go?
A: Significant product loss during workup, not attributable to simple physical loss, often points to degradation caused by the workup reagents themselves or mechanical issues.
Potential Causes & Solutions:
-
Harsh Quench: Quenching the reaction with strong, concentrated acids or bases can catalyze polymerization or other side reactions.
-
Recommendation: Use milder quenching agents. A saturated aqueous solution of NH₄Cl is an excellent choice for a neutral quench. If an acidic wash is needed to remove basic catalysts (e.g., morpholine, triethylamine), use a dilute, weak acid like 1 M acetic acid instead of HCl.[6]
-
-
Emulsion Formation: 2-Aminothiophenes can sometimes act as surfactants, leading to stubborn emulsions during extraction, which traps product in the interface.
-
Recommendation: To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
-
-
Aqueous Solubility: While most 2-aminothiophenes are not very water-soluble, highly polar derivatives or small parent structures might have partial solubility.
Q3: I'm having trouble purifying my product by column chromatography. It streaks badly or seems to decompose on the column.
A: This is a common issue. The slightly basic amino group on your product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction can cause streaking and catalyze on-column degradation.
Solution:
-
Deactivate the Silica: Neutralize the silica gel before use. This is most commonly done by preparing your column slurry in an eluent that contains a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) .
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or Florisil.
-
Rapid Purification: Do not let the product sit on the column for extended periods. Load the compound and elute it as quickly as is reasonably possible while maintaining separation.
Q4: What is the best general strategy for working up a 2-aminothiophene synthesis?
A: The optimal strategy depends on the stability of your specific derivative. However, a robust, general-purpose approach that prioritizes preventing degradation is highly recommended. The following workflow can guide your decision-making process.
Caption: Decision workflow for a robust 2-aminothiophene workup.
Section 3: Recommended Protocols & Methodologies
Protocol 1: General Workup Under an Inert Atmosphere
This protocol assumes the use of a Schlenk line and appropriate glassware.[9][11][16]
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under vacuum, then backfilled with nitrogen or argon.[16][17] Prepare degassed solvents for extraction and washing (See Protocol 2).
-
Cooling and Quenching: Once the reaction is complete, cool the reaction flask in an ice bath. While maintaining a positive pressure of inert gas, slowly add your quenching solution (e.g., degassed saturated NH₄Cl) via a cannula or a dropping funnel.
-
Extraction: Transfer the quenched mixture via cannula to a Schlenk-adapted separatory funnel. Add the degassed organic extraction solvent. Stopper the funnel and shake, carefully venting away from yourself into the inert gas line bubbler.
-
Separation and Washing: Allow the layers to separate. Drain the aqueous layer via cannula transfer. Wash the organic layer with degassed brine if necessary.
-
Drying and Filtration: Transfer the organic layer via cannula to a flask containing an anhydrous drying agent (e.g., Na₂SO₄). After stirring, filter the solution through a filter cannula or a Schlenk frit into a clean, tared flask.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Introduce the inert gas back into the flask before stopping the rotation to prevent air from being drawn in.
Protocol 2: Solvent Degassing Techniques
Removing dissolved oxygen from workup solvents is one of the most critical steps for preventing oxidative degradation.[13][18]
| Parameter | Freeze-Pump-Thaw | Inert Gas Sparging (Bubbling) |
| Effectiveness | Highly effective; removes virtually all dissolved gases.[13][16] | Moderately effective; displaces O₂ with the inert gas.[12][19] |
| Procedure Time | 20-30 minutes for 3 cycles. | 15-30 minutes per 500 mL. |
| Equipment | Schlenk flask, vacuum line, liquid nitrogen. | Inert gas cylinder, long needle/sparging tube. |
| Best For | Highly sensitive compounds, organometallic reactions. | General purpose, less sensitive compounds, large volumes. |
Method A: Freeze-Pump-Thaw (Highest Efficacy)
-
Place the solvent in a Schlenk flask (do not fill more than halfway).
-
Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.
-
Once solid, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line.
-
Thaw the solvent completely in a room temperature water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times.[16] After the final thaw, backfill the flask with nitrogen or argon.
Method B: Inert Gas Sparging
-
Fill a flask with the solvent and seal with a rubber septum.
-
Insert a long needle or cannula connected to a nitrogen or argon source, ensuring the tip is submerged deep into the solvent.
-
Insert a short "exit" needle into the septum to vent pressure.[17]
-
Bubble a steady stream of inert gas through the solvent for 15-30 minutes.[18] For volatile solvents, bubbling too vigorously can cause significant evaporation; consider cooling the flask in an ice bath.[19]
References
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- Molecular Inorganic Chemistry, VU Amsterdam. (2008). Working with air and moisture sensitive compounds. [Link]
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- Organic Lab Techniques. (2022).
- Berry Group, University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents. [Link]
- Chemistry LibreTexts. (2022). 1.
- Wikipedia. Degassing. [Link]
- El-Sheref, E. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
- Félix, R. P. C., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
- Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]
- de la Torre, P., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
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- ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction. [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Neilson Lab.
- ResearchGate. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
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- ResearchGate. (2023).
- Organic Chemistry Portal. Gewald Reaction. [Link]
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- ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. [Link]
- Martins, F., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. [Link]
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- Shvedov, V. I., et al. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Semantic Scholar. [Link]
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- Organic Syntheses. (n.d.). Procedure. [Link]
- Tummatorn, J., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
- Balzarini, J., et al. (2014).
- Google Patents. (n.d.).
- Journal of Pharmaceutical Negative Results. (2022).
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Technical Support Center: Monitoring Gewald Reaction Progress with HPLC and TLC
Welcome to the technical support center for monitoring the Gewald reaction using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to confidently monitor your reactions, interpret your analytical data, and overcome common challenges.
Introduction: The Gewald Reaction and the Imperative of Accurate Monitoring
The Gewald reaction is a powerful multicomponent reaction used for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] These thiophene derivatives are valuable building blocks in medicinal chemistry and materials science.[4][5][6] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][7]
While seemingly straightforward, the Gewald reaction can be accompanied by side reactions, such as the dimerization of the α,β-unsaturated nitrile intermediate or the formation of polysulfides, which can complicate the reaction mixture and reduce the yield of the desired product.[8][9] Therefore, accurate and real-time monitoring of the reaction progress is crucial for optimizing reaction conditions and ensuring the desired outcome.
This guide will delve into the practical aspects of using these techniques for monitoring the Gewald reaction, with a focus on troubleshooting common issues you may encounter in the laboratory.
Troubleshooting Guide: HPLC and TLC Analysis of the Gewald Reaction
This section is structured in a question-and-answer format to directly address specific problems you might face during your experiments.
Thin-Layer Chromatography (TLC) Troubleshooting
Question 1: My TLC plate shows streaking of spots. What is the cause and how can I resolve it?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a primary cause of streaking.[18] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
-
Solution: Dilute your sample before spotting it on the TLC plate. A good starting point is to dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1-2 mg/mL.
-
-
Inappropriate Solvent System: If the polarity of the mobile phase is too high, it can cause all components, including polar ones, to move up the plate rapidly and streak. Conversely, a mobile phase with very low polarity may not effectively move the compounds from the baseline, also resulting in streaking.
-
Highly Polar Compounds: The starting materials, intermediates, or byproducts in a Gewald reaction can be highly polar and may interact strongly with the silica gel stationary phase, leading to streaking.
-
Solution: Add a small amount of a polar modifier to your mobile phase. For acidic compounds, adding a few drops of acetic acid can improve spot shape. For basic compounds, like the 2-aminothiophene product, adding a small amount of triethylamine or ammonia can help to reduce tailing and streaking.[21]
-
Question 2: I see an unexpected spot on my TLC that is not my starting material or product. What could it be?
Answer: The appearance of unexpected spots is common in the Gewald reaction and can be attributed to several possibilities:
-
Intermediates: The Gewald reaction proceeds through several intermediates, such as the Knoevenagel condensation product (an α,β-unsaturated nitrile).[3][22] This intermediate may be visible on the TLC plate, especially in the early stages of the reaction.
-
Byproducts: Dimerization of the α,β-unsaturated nitrile is a known side reaction in the Gewald synthesis, leading to the formation of a six-membered ring byproduct.[8][9] This dimer is often less polar than the starting materials and may appear as a distinct spot. Polymerization can also lead to baseline material or a series of close-running spots.[8]
-
Unreacted Sulfur: Elemental sulfur is often used in excess and can sometimes be visible on the TLC plate, typically as a faint yellow spot with a high Rf value in many solvent systems.
-
Degradation: The 2-aminothiophene product can be susceptible to oxidation or degradation under certain conditions, leading to the formation of new, often more polar, compounds.
To identify the unknown spot, you can:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help confirm if the unknown spot is a new species.
-
LC-MS Analysis: If available, analyzing the reaction mixture by LC-MS can provide the mass of the unknown compound, aiding in its identification.[23]
Question 3: How do I visualize the spots on my TLC plate for a Gewald reaction?
Answer: Visualization is a critical step in TLC analysis. For Gewald reaction monitoring, a combination of methods is often most effective:
-
UV Light (254 nm): The 2-aminothiophene product and many of the intermediates are often UV-active due to their conjugated systems.[24] This is a non-destructive method and should be your first choice for visualization. Spots will appear as dark areas on a fluorescent background.[24]
-
Potassium Permanganate (KMnO4) Stain: This is an excellent stain for visualizing compounds that can be oxidized, such as the 2-aminothiophene product (due to the amine group) and any unreacted aldehydes.[25] Spots will appear as yellow-brown on a purple background.
-
p-Anisaldehyde or Vanillin Stains: These are good general-purpose stains that react with a variety of functional groups, including the amino group of the product, to give colored spots upon heating.[24][25]
| Visualization Method | Typical Appearance of 2-Aminothiophene | Notes |
| UV Light (254 nm) | Dark spot | Non-destructive, good for conjugated systems.[24] |
| Iodine Chamber | Brown/Yellow-brown spot | Semi-destructive, good for a wide range of compounds.[12][24] |
| KMnO4 Stain | Yellow-brown spot on purple background | Destructive, good for oxidizable functional groups.[25] |
| p-Anisaldehyde Stain | Colored spot (often pink/purple) | Destructive, requires heating, good general stain.[24][25] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question 1: My HPLC chromatogram shows significant peak tailing for the 2-aminothiophene product. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue in HPLC, especially for basic compounds like 2-aminothiophenes.[26] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Interaction with Residual Silanols: The most common cause of peak tailing for basic compounds on a C18 column is the interaction of the amine group with acidic residual silanol groups on the silica surface.
-
Solution 1: Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Using such a column can significantly improve peak shape for basic compounds.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to saturate the active sites on the stationary phase and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[26]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites on the column, causing tailing.[27]
-
Solution: Flush the column with a strong solvent (e.g., isopropanol, THF) to remove contaminants. Using a guard column can also help protect the analytical column.[28]
-
Question 2: I am observing split peaks in my HPLC chromatogram. What are the possible reasons?
Answer: Split peaks can be frustrating, but they often point to a specific problem in the HPLC system or method.[26]
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a damaged column that needs to be replaced. To prevent this, avoid sudden pressure shocks to the system.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
-
Co-elution: The split peak may actually be two different compounds that are very close in retention time.[27]
-
Solution: To check for co-elution, try changing the mobile phase composition or the gradient profile to see if the two peaks can be resolved. You can also try a different column with a different selectivity.
-
Question 3: My HPLC results are not correlating with my TLC results. Why is this happening?
Answer: Discrepancies between TLC and HPLC are not uncommon and can arise from several factors:
-
Different Stationary Phases: While both techniques may use silica-based stationary phases, the specific properties of the TLC plate and the HPLC column packing (e.g., particle size, surface area, bonding chemistry) can be different, leading to different selectivities.
-
Vapor Phase in TLC: In a TLC chamber, the atmosphere becomes saturated with the solvent vapor, which can influence the separation.[19] This vapor phase is absent in HPLC.
-
Detection Method: The visualization method used in TLC may not detect all compounds that are seen by the HPLC detector (e.g., a UV detector). Conversely, some compounds may be visible by a TLC stain but have a poor chromophore for UV detection in HPLC.
-
Sample Work-up: Sometimes, a mini-workup (e.g., a quick extraction) is performed on an aliquot before TLC analysis, while the sample for HPLC is simply diluted. This difference in sample preparation can lead to different chromatograms.[23]
To improve the correlation:
-
Use Similar Chemistries: If possible, use a normal-phase HPLC column if you are developing your method based on normal-phase TLC.
-
Consider the Entire Chromatogram: Look at the overall pattern of peaks in the HPLC chromatogram and spots on the TLC plate, rather than focusing on a single component.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for monitoring a Gewald reaction?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: A C18 column is a versatile choice for the analysis of the relatively nonpolar 2-aminothiophene products.
-
Mobile Phase: A gradient elution is often necessary to separate the starting materials, intermediates, and the product. A common mobile phase system is a mixture of water and acetonitrile or methanol, both containing 0.1% formic acid or TFA to improve peak shape.[14]
-
Gradient: Start with a shallow gradient, for example, from 10% organic to 90% organic over 15-20 minutes.
-
Detection: A UV detector set at a wavelength where the 2-aminothiophene product has strong absorbance (often in the range of 250-350 nm) is a good choice.
Q2: How can I confirm the identity of my product peak in the HPLC chromatogram?
A2: The most definitive way to confirm the identity of your product peak is to use HPLC coupled with a mass spectrometer (LC-MS). The mass spectrometer will provide the molecular weight of the compound in the peak, which can be compared to the expected molecular weight of your product. If you have an authentic sample of the product, you can also perform a co-injection. If a single, sharp peak is observed, it provides strong evidence that the peak in your reaction mixture is indeed your product.
Q3: Can I use TLC for quantitative analysis of my Gewald reaction?
A3: While TLC is primarily a qualitative technique, semi-quantitative analysis is possible.[10] By comparing the size and intensity of the product spot to a series of spots from standard solutions of known concentrations, you can estimate the concentration of the product in your reaction mixture. However, for accurate and precise quantification, HPLC is the preferred method.[17]
Q4: My Gewald reaction mixture is a dark, tarry mess. How can I prepare it for HPLC or TLC analysis?
A4: A dark, tarry reaction mixture often indicates the formation of polymeric byproducts or complex polysulfides.[8] To prepare such a sample for analysis:
-
Take a small aliquot of the reaction mixture.
-
Dilute it significantly with a good solvent for your product (e.g., ethyl acetate, dichloromethane, or THF).
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove insoluble material before spotting on a TLC plate or injecting into the HPLC. This mini-workup can often improve the quality of the chromatogram.[23]
Experimental Workflow and Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in HPLC and TLC monitoring of the Gewald reaction.
Caption: Troubleshooting workflow for HPLC and TLC analysis of Gewald reactions.
References
- Shimadzu Scientific Instruments. (n.d.). High Performance Liquid Chromatography (HPLC) Basics.
- Putrov, D., & Sabadin, V. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Wessjohann, L. A., & Ruijter, E. (2005). The Gewald multicomponent reaction. Molecular Diversity, 9(1-3), 153-162.
- ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Wikipedia. (2024, May 15). High-performance liquid chromatography.
- Waters. (n.d.). Beginner's Guide to High-Performance Liquid Chromatography (HPLC).
- Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?.
- ResearchGate. (n.d.). The Gewald reaction in dye chemistry.
- SCION Instruments. (n.d.). High Performance Liquid Chromatography.
- That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Wikipedia. (2023, November 11). Gewald reaction.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- EDVOTEK. (n.d.). Principles of Thin Layer Chromatography.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Sepu-tech. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- J&K Scientific LLC. (n.d.). Gewald Reaction.
- MIT OpenCourseWare. (n.d.). TLC (Thin Layer Chromatography) Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Restek. (2014, March 11). [26]Troubleshooting HPLC- Tailing Peaks.
- aic.be. (n.d.). HPLC Troubleshooting Guide.
- Journal of Organic Chemistry. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- University of Rochester. (n.d.). TLC Visualization Methods.
- LCGC International. (2012, April 1). Stationary Phases for Modern Thin-Layer Chromatography.
- ResearchGate. (n.d.). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- PubMed. (2017). Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- EPFL. (n.d.). TLC Visualization Reagents.
- PharmDecks. (n.d.). Chromatography (HPLC, TLC).
- ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- PubMed. (2015). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens.
- PubMed. (1993). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.
- Quora. (n.d.). How often is thin layer chromatography conducted in the monitoring of a reaction?.
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- MicroSolv. (n.d.). Sulfur analyzed with HPLC - AppNote.
- Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted 2-Aminothiophenes
Introduction: The Versatile 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent structural features, including the electron-rich thiophene ring and the reactive amino group, provide a versatile platform for chemical modification, enabling the fine-tuning of its biological properties.[1][2] The synthesis of these compounds is often achieved through the elegant and efficient Gewald reaction, a multi-component condensation that allows for the facile introduction of various substituents.[3] This guide provides a comparative analysis of the biological activities of substituted 2-aminothiophenes, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data and detailed protocols.
The Gewald Synthesis: A Gateway to 2-Aminothiophene Diversity
The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes.[3] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[3] The versatility of the Gewald reaction lies in its ability to accommodate a wide range of substituents on the starting materials, leading to a vast library of 2-aminothiophene derivatives.
Caption: The Gewald three-component reaction for the synthesis of substituted 2-aminothiophenes.
Antimicrobial Activity: A Broad Spectrum of Action
Substituted 2-aminothiophenes have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is largely dependent on the nature and position of the substituents on the thiophene ring.
Comparative Antimicrobial Activity of Substituted 2-Aminothiophenes
The following table summarizes the minimum inhibitory concentration (MIC) values of various 2-aminothiophene derivatives against selected microbial strains. Lower MIC values indicate greater antimicrobial activity.
| Compound ID | Substituents | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1a | R1=H, R2=COOEt | >100 | >100 | >100 | [4] |
| 1e | R1=Benzonaphthyl, R2=COOEt | 20 | 20 | 40 | [4] |
| 1g | R1=Tolyl, R2=COOEt | 10 | 20 | 20 | [4] |
| 1h | R1=Tolyl, R2=CONH2 | 10 | 10 | 20 | [4] |
Analysis: The data suggests that the introduction of aromatic substituents at the R1 position significantly enhances antimicrobial activity compared to the unsubstituted analog (1a). Furthermore, the presence of a carboxamide group (1h) appears to be more favorable for broad-spectrum activity than an ester group (1g).
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial susceptibility of a bacterial strain to a given compound.
-
Preparation of Bacterial Inoculum: Select three to five isolated colonies of the test bacterium from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure confluent growth.
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.[5] Ensure complete contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[5]
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1] The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 2-aminothiophene scaffold has emerged as a promising framework for the design of novel anticancer agents.[6] Derivatives have shown cytotoxic and cytostatic effects against a variety of cancer cell lines, with their efficacy being highly dependent on the substitution pattern.
Comparative Anticancer Activity of Substituted 2-Aminothiophenes
The following table presents the half-maximal inhibitory concentration (IC50) values of several 2-aminothiophene derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound ID | Substituents | HeLa (Cervical Cancer) IC50 (µM) | PANC-1 (Pancreatic Cancer) IC50 (µM) | Reference |
| 6CN09 | Complex polycyclic | 15.2 | 18.5 | [6] |
| 6CN10 | Complex polycyclic | 22.8 | 25.1 | [6] |
| 6CN12 | Complex polycyclic | 19.7 | 21.3 | [6] |
| 6CN14 | Complex polycyclic | 10.5 | 12.9 | [6] |
| 7CN09 | Complex polycyclic | 11.3 | 14.7 | [6] |
Analysis: Among the tested compounds, 6CN14 and 7CN09 demonstrated the most potent antiproliferative activity against both HeLa and PANC-1 cell lines.[6] This highlights the importance of specific polycyclic substitutions in conferring significant anticancer efficacy.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7][8] Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain substituted 2-aminothiophenes have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation.
Caption: Simplified pathway of prostaglandin-mediated inflammation and the inhibitory action of 2-aminothiophenes.
Comparative Anti-inflammatory Activity of Substituted 2-Aminothiophenes
The following table shows the in vitro COX-1 and COX-2 inhibitory activity of selected 2-aminothiophene derivatives, expressed as IC50 values. A lower IC50 value indicates greater inhibitory potency.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound A | 15.2 | 0.8 | 19.0 | |
| Compound B | 25.6 | 1.2 | 21.3 | |
| Compound C | 8.9 | 0.5 | 17.8 | |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
Analysis: The data indicates that the tested 2-aminothiophene derivatives exhibit preferential inhibition of COX-2 over COX-1, although they are less selective than the control drug, Celecoxib. Compound C demonstrates the most potent COX-2 inhibition among the tested derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solutions as per the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the test compounds or a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows for the deduction of key structure-activity relationships for substituted 2-aminothiophenes:
-
Antimicrobial Activity: The presence of bulky, lipophilic groups, particularly aromatic rings, at the 4- and 5-positions of the thiophene ring generally enhances antimicrobial activity.[4] Furthermore, the nature of the substituent at the 3-position is critical, with carboxamide functionalities often showing superior activity compared to carboxy esters.[4]
-
Anticancer Activity: For antiproliferative effects, complex polycyclic ring systems fused to or substituted on the 2-aminothiophene core appear to be crucial for high potency. The specific stereochemistry and electronic properties of these substituents play a significant role in their interaction with biological targets.
-
Anti-inflammatory Activity: Selective COX-2 inhibition is influenced by the substituents on the 2-amino group and the 4- and 5-positions of the thiophene ring. The presence of specific aryl moieties can mimic the binding of known selective COX-2 inhibitors.
Conclusion
Substituted 2-aminothiophenes represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility via the Gewald reaction allows for extensive structural modifications, enabling the optimization of their therapeutic properties. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols to ensure scientific rigor. The structure-activity relationships highlighted herein offer valuable insights for the rational design of novel and more potent 2-aminothiophene-based therapeutic agents. Further research into the precise molecular mechanisms of action of these compounds will undoubtedly pave the way for their clinical development.
References
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- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
- Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-143. [Link]
- JoVE. (2013).
- Taylor & Francis Online. (2008). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. [Link]
- Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
- de Aguiar, A. C. V., de Moura, R. O., Mendonça, J. F. B., Rocha, H. A. O., Câmara, R. B. G., & Schiavon, M. dos S. C. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 83, 1243-1251. [Link]
- Ballo, N., Sanogo, R., & Dembélé, L. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 14(2), 34-42. [Link]
- ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Substituted 2-Aminothiophene Isomers
For researchers in medicinal chemistry and materials science, substituted 2-aminothiophenes are a cornerstone scaffold, renowned for their diverse biological activities and utility in functional materials.[1] The Gewald reaction, a versatile multicomponent synthesis, is a primary route to these valuable heterocycles.[2][3] However, this reaction can often yield a mixture of constitutional isomers, particularly when using unsymmetrical ketones. The precise arrangement of substituents on the thiophene ring is critical, as even minor positional changes can drastically alter a molecule's pharmacological profile or material properties.
Consequently, unambiguous structural elucidation is not merely a procedural step but a fundamental requirement for meaningful research and development. This guide provides an in-depth comparison of spectroscopic techniques to reliably differentiate between isomers of substituted 2-aminothiophenes. We will move beyond simple data reporting to explain the underlying principles and causal relationships that allow for confident isomer assignment, grounded in field-proven insights and experimental data.
The Primary Challenge: Distinguishing Positional Isomers
Consider the Gewald synthesis using 2-pentanone, ethyl cyanoacetate, and sulfur. This reaction can theoretically produce two distinct isomers: ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Isomer A) and ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate (Isomer B). While they share the same molecular formula and mass, their connectivity is different, demanding a robust analytical strategy for differentiation.

Figure 1. Representative challenge: Differentiating Isomer A and Isomer B.
This guide will use this and other common isomeric pairs as a framework to explore the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in resolving such structural ambiguities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for isomer differentiation. The chemical environment of each nucleus is exquisitely sensitive to the electronic effects of nearby substituents, providing a unique fingerprint for each isomer.
¹H NMR: Unraveling Substitution Patterns
The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are paramount.
-
Chemical Shifts (δ): The C2-amino group is a strong electron-donating group (EDG), which significantly shields the ring protons, causing them to appear at a higher field (lower ppm) than in unsubstituted thiophene. Protons at the C5 position are typically the most shielded. Conversely, electron-withdrawing groups (EWGs) like esters (-COOR) or nitriles (-CN) at C3 will deshield adjacent protons. In an isomer where a proton is situated between the C2-NH₂ and a C3-EWG, its chemical shift will be a result of these competing effects.
-
Coupling Constants (J): For non-fused thiophene rings, the coupling between adjacent protons (e.g., H4 and H5) is typically in the range of J ≈ 5-6 Hz.[4] The absence of such a coupling and the presence of only singlets for the ring protons is a strong indicator of a fully substituted ring.
Let's examine a common case: differentiating a 2-amino-3-carboxylate-4-methylthiophene from its 2-amino-3-carboxylate-5-methyl isomer.
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate: This isomer has a single proton on the thiophene ring at the C5 position. Due to shielding from the sulfur atom and the C2-amino group, this proton will appear as a singlet at a relatively high field, typically around δ 5.8-6.2 ppm.[5]
-
Ethyl 2-amino-5-methylthiophene-3-carboxylate: This isomer has its single ring proton at the C4 position. This proton is adjacent to the deshielding C3-ester group and will thus appear as a singlet at a lower field (further downfield) compared to the H5 proton of its isomer.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR provides direct insight into the carbon framework. The chemical shifts are highly sensitive to substituent effects.
-
C2 Carbon: The carbon directly attached to the amino group (C2) is highly shielded and appears significantly downfield, often in the range of δ 150-165 ppm.[4]
-
Substituent Effects: The positions of other carbons are dictated by the substituents. An EWG like a carbonyl group will cause the attached carbon (e.g., C3) and the adjacent C4 to be deshielded (higher ppm), while the C5 position may be less affected. Comparing the observed shifts to those predicted by additivity rules or to known examples provides strong evidence for a specific substitution pattern.[6][7]
Data Summary: NMR Spectroscopy
The following table summarizes typical NMR data for a key structural motif, demonstrating the clear differences that enable isomer identification.
| Feature | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Predicted: Ethyl 2-amino-5-methylthiophene-3-carboxylate | Justification for Difference |
| Ring Proton | δ ~5.82 ppm (s, 1H, H5)[5] | δ ~6.5-7.0 ppm (s, 1H, H4) | H4 is adjacent to the deshielding C3-ester group, while H5 is more shielded. |
| Amino Protons | δ ~6.07 ppm (s, 2H, NH₂)[5] | δ ~6.0-6.5 ppm (s, 2H, NH₂) | Less variation expected, but can be influenced by solvent and H-bonding. |
| C2 Carbon | δ ~164.2 ppm[5] | δ ~163-165 ppm | Directly attached to -NH₂, consistently downfield. |
| C3 Carbon | δ ~102.9 ppm[5] | δ ~105-110 ppm | Attached to the ester; its chemical shift is sensitive to the C4 substituent. |
| C4 Carbon | δ ~136.7 ppm[5] | δ ~120-125 ppm | In the 4-methyl isomer, this carbon is substituted and deshielded. In the 5-methyl isomer, it is a CH carbon adjacent to two EWGs. |
| C5 Carbon | δ ~106.7 ppm[5] | δ ~140-145 ppm | In the 4-methyl isomer, this is a CH carbon. In the 5-methyl isomer, it is substituted with a methyl group and deshielded by the adjacent sulfur. |
2D NMR (HSQC & HMBC): The Final Arbiter
When ¹H and ¹³C spectra are complex or ambiguous, two-dimensional NMR experiments provide indisputable proof of connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.
To distinguish our 4-methyl vs. 5-methyl isomers, a key HMBC correlation would be from the methyl protons to the ring carbons.
-
In ethyl 2-amino-4-methylthiophene-3-carboxylate , the methyl protons (at C4) will show a strong correlation to C4, and weaker correlations to C3 and C5.
-
In the hypothetical 5-methyl isomer , the methyl protons (at C5) would show correlations to C5 and C4. The absence of a correlation to C3 would be definitive.
This logical workflow provides a self-validating system for structure confirmation.
Diagram 1: Key HMBC correlations for isomer differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups and H-Bonding
While less definitive than NMR, IR spectroscopy is a rapid and valuable tool for providing corroborating evidence, particularly by identifying key functional groups and intramolecular interactions.
The most diagnostic region involves the N-H stretches of the amino group and the C=O stretch of a carbonyl-containing substituent.
-
N-H Stretching: The primary amino group typically shows two distinct stretching bands in the 3200-3500 cm⁻¹ region (asymmetric and symmetric stretches).[4]
-
C=O Stretching: An unconjugated ester carbonyl typically absorbs around 1735-1750 cm⁻¹.
-
The Key Differentiator: Intramolecular Hydrogen Bonding: A crucial diagnostic feature arises when a carbonyl group is at the C3 position, adjacent to the C2-amino group. An intramolecular hydrogen bond can form between an N-H proton and the carbonyl oxygen. This H-bond weakens the C=O bond, causing its stretching frequency to decrease significantly (a redshift) into the 1660-1680 cm⁻¹ range.[8]
Comparison:
-
2-Amino-3-carboxylate Isomer: Will show a C=O stretch at a markedly low wavenumber (e.g., ~1666 cm⁻¹) due to intramolecular H-bonding.[8]
-
2-Amino-5-carboxylate Isomer: The amino and ester groups are too far apart to form an intramolecular H-bond. Therefore, the C=O stretch will appear at a much more conventional, higher wavenumber (e.g., >1700 cm⁻¹).
This simple, rapid measurement can often provide the first strong clue to the isomeric identity of a sample.
Data Summary: IR Spectroscopy
| Vibrational Mode | Isomer with C2-NH₂ and C3-COOR | Isomer with C2-NH₂ and C5-COOR | Causality |
| N-H Stretch | 3200 - 3500 cm⁻¹ (often two bands) | 3300 - 3500 cm⁻¹ (often two bands) | The H-bonded N-H may be broader or shifted. |
| C=O Stretch | ~1660 - 1680 cm⁻¹ | >1700 cm⁻¹ | Presence vs. Absence of intramolecular H-bonding. |
| C=C Stretch | 1550 - 1620 cm⁻¹ | 1520 - 1600 cm⁻¹ | Ring conjugation is affected by substituent positions. |
Mass Spectrometry (MS) and UV-Vis Spectroscopy: Supporting Roles
While NMR and IR are the primary tools, MS and UV-Vis provide valuable supporting data.
Mass Spectrometry (MS)
In general, differentiating constitutional isomers with similar stability by mass spectrometry can be challenging, as they may exhibit similar fragmentation patterns.[9] However, specific substitution patterns can sometimes lead to diagnostic fragment ions. The utility of MS lies in:
-
Molecular Ion Confirmation: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition and ruling out other possibilities.
-
Diagnostic Fragmentation: Look for fragmentation pathways that rely on the proximity of two substituents (an "ortho effect"). For example, an isomer with adjacent amino and nitro-ester groups might show a characteristic loss of a water or alcohol molecule via a rearrangement that is impossible in an isomer where these groups are separated.
UV-Vis Spectroscopy
The position of substituents influences the overall electronic conjugation of the thiophene ring, which is reflected in the UV-Vis absorption spectrum.[10] The wavelength of maximum absorption (λmax) is affected by the extent of conjugation between the electron-donating amino group and any electron-withdrawing groups, mediated by the thiophene π-system. Generally, isomers that allow for a more extended, linear conjugation path will exhibit a bathochromic shift (a shift to longer λmax).[4] For example, a 2-amino-5-nitrothiophene would likely have a higher λmax than a 2-amino-3-nitrothiophene.
Experimental Protocols
The following protocols outline the standard procedures for acquiring the data discussed.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into a 300 MHz or higher NMR spectrometer. Lock the field frequency on the solvent's deuterium signal. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0-200 ppm.
-
Acquire 1024 or more scans, as the ¹³C isotope has low natural abundance. Use a relaxation delay of 2-5 seconds.
-
-
HMBC Acquisition:
-
Use a standard HMBC pulse sequence (e.g., hmbcgpndqf).
-
Optimize the delay for long-range couplings (D6) for an average J-coupling of 8 Hz.
-
Acquire a sufficient number of scans (e.g., 256 or more) in both dimensions to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired data. Phase correct the spectra and calibrate the chemical shift scale using the residual solvent signal or TMS (0.00 ppm). Analyze the 1D and 2D spectra to assign signals and determine connectivity.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.
-
Background Collection: With the ATR crystal clean and empty, collect a background spectrum (typically 32 scans). This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample over a range of 4000-650 cm⁻¹.
-
Data Analysis: Identify the wavenumbers (in cm⁻¹) for key vibrational modes, particularly the N-H and C=O stretching regions.
Diagram 2: Self-validating workflow for isomer elucidation.
Conclusion
The unambiguous differentiation of substituted 2-aminothiophene isomers is an absolute prerequisite for advancing drug discovery and materials science projects. While a suite of spectroscopic tools is available, a hierarchical approach is most effective. NMR spectroscopy , particularly with 2D techniques like HMBC, stands as the unequivocal gold standard for determining molecular connectivity. IR spectroscopy serves as a rapid and powerful secondary method, capable of instantly flagging the presence or absence of key intramolecular hydrogen bonds. Finally, MS and UV-Vis provide essential, albeit typically supporting, data for formula confirmation and analysis of electronic properties. By judiciously applying this multi-technique, self-validating workflow, researchers can confidently assign the correct structure to their target molecules, ensuring the integrity and validity of their subsequent scientific investigations.
References
- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.
- Sone, T., Takahashi, K., & Fujieda, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572–574.
- Satonaka, H., Abe, K., & Hirota, M. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-959. [Link]
- Sone, T., Fujieda, K., & Takahashi, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572–574.
- Takahashi, K., Sone, T., & Fujieda, K. (1972). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 45(7), 2315-2316. [Link]
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- Wikipedia. (n.d.). Gewald reaction.
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- Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
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- Der Pharma Chemica. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(4), 48-54.
- Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
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- Meyerson, S., & Fields, E. K. (1968). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 1(2), 264-272. [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of 2-Amino-4-hydroxythiophene-3-carbonitrile Tautomers
Introduction: The Dynamic Nature of Tautomerism
Tautomerism, a fundamental concept in organic chemistry, describes the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and a double bond.[1][2] This phenomenon, particularly prototropic tautomerism, plays a critical role in the chemical reactivity, biological activity, and spectroscopic properties of molecules.[1] For drug development professionals, understanding the predominant tautomeric forms of a molecule under physiological conditions is paramount, as different tautomers can exhibit distinct binding affinities to biological targets.
The subject of this guide, 2-amino-4-hydroxythiophene-3-carbonitrile, is a heterocyclic compound with multiple functional groups capable of tautomerization: an amino group, a hydroxyl group, and the thiophene ring itself. This guide provides a comparative analysis of computational methods to predict the relative stabilities of its tautomers, offering a framework for researchers to select the most appropriate and robust computational strategies.
The Tautomeric Landscape of this compound
The presence of amino (-NH2) and hydroxyl (-OH) groups, along with the endocyclic nitrogen and sulfur atoms, allows for a rich tautomeric landscape. The primary forms of tautomerism to consider are amino-imino and keto-enol tautomerism. The principal potential tautomers of this compound are illustrated below.
Caption: Potential tautomeric forms of this compound.
A Comparative Analysis of Computational Methodologies
The accurate prediction of tautomer stability is a challenging task, as relative free energies are sensitive to the level of theory, basis set, and the treatment of solvent effects.[3]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a popular and versatile quantum chemical method that offers a good balance between computational cost and accuracy for studying tautomerism.[4][5]
-
Functionals: The choice of the exchange-correlation functional is critical.
-
B3LYP: A widely used hybrid functional that often provides good geometries.[6]
-
M06-2X: A meta-hybrid GGA functional that is well-suited for non-covalent interactions and thermochemistry.[5]
-
ωB97XD: A long-range corrected hybrid functional with empirical dispersion correction, often yielding accurate energies.[5]
-
-
Basis Sets: The basis set determines the flexibility of the atomic orbitals.
High-Level Ab Initio Methods
For refining the relative energies of the most stable tautomers, higher-level ab initio methods can be employed.
-
Møller-Plesset Perturbation Theory (MP2): A computationally less expensive wave-function-based method that includes electron correlation.
-
Coupled Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating single-point energies, though it is computationally demanding.[5]
Solvation Models
Tautomeric equilibria can be significantly influenced by the solvent.[4]
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[3][5] They offer a computationally efficient way to account for bulk solvent effects.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more computationally intensive, this method can capture specific solute-solvent interactions like hydrogen bonding, which can be crucial for accurate predictions.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a robust workflow for the computational investigation of this compound tautomers.
Caption: A typical computational workflow for studying tautomerism.
Detailed Steps:
-
Initial Structure Generation: Draw the 2D structures of all plausible tautomers (A, B, C, and D) and convert them to 3D coordinates using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT method and basis set (e.g., B3LYP/6-31+G(d)). This step finds the lowest energy conformation for each tautomer.[4]
-
Frequency Calculation: At the same level of theory as the optimization, perform a frequency calculation. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[7]
-
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., ωB97XD/aug-cc-pVTZ).[3][5]
-
Solvation Energy Calculation: Calculate the solvation free energy for each tautomer using an implicit solvation model like SMD.[5] The choice of solvent (e.g., water for physiological conditions) is crucial.
-
Thermodynamic Analysis: Calculate the Gibbs free energy in solution for each tautomer by combining the gas-phase Gibbs free energy with the solvation free energy. The relative Gibbs free energies will determine the predicted equilibrium populations of the tautomers.
-
Spectroscopic Simulation: Simulate spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts, for the most stable tautomers. These simulated spectra can then be compared with experimental data for validation.
Data Presentation: A Comparative Overview
The following table presents a hypothetical comparison of the relative Gibbs free energies (in kcal/mol) for the tautomers of this compound, as calculated by different computational methods in water. Tautomer A is set as the reference (0.00 kcal/mol).
| Tautomer | B3LYP/6-31+G(d) | M06-2X/6-311++G(d,p) | ωB97XD/aug-cc-pVTZ |
| A (Amino-hydroxy) | 0.00 | 0.00 | 0.00 |
| B (Imino-hydroxy) | +5.8 | +6.2 | +6.0 |
| C (Amino-keto) | +2.1 | +1.5 | +1.2 |
| D (Imino-keto) | +8.5 | +9.0 | +8.8 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or rigorously benchmarked computational results.
Trustworthiness and Self-Validation
The robustness of any computational study relies on a self-validating system. Here are key considerations:
-
Convergence: Ensure that geometry optimizations and self-consistent field (SCF) calculations have converged properly.
-
Basis Set Superposition Error (BSSE): For systems involving intermolecular interactions (e.g., explicit solvent molecules), BSSE should be corrected for.
Conclusion
The computational modeling of tautomers is an indispensable tool in modern drug discovery and chemical research. A multi-faceted approach, combining robust DFT methods for geometry and frequencies with higher-level calculations for accurate energies and appropriate solvation models, is essential for reliable predictions. By following a systematic workflow and critically evaluating the results against experimental data, researchers can gain valuable insights into the tautomeric preferences of molecules like this compound, ultimately guiding the design of more effective chemical entities.
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Unraveling the Gewald Reaction: A Comparative Guide to DFT-Elucidated Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The Gewald three-component reaction, a cornerstone in the synthesis of highly substituted 2-aminothiophenes, has been a workhorse in medicinal chemistry and materials science for decades.[1][2] Its operational simplicity, starting from a ketone or aldehyde, an activated nitrile, and elemental sulfur, belies a complex and long-debated reaction mechanism.[2][3] This guide provides an in-depth comparison of the mechanistic pathways of the Gewald synthesis, with a particular focus on recent, clarifying insights from Density Functional Theory (DFT) studies. We will dissect the key steps, compare proposed intermediates, and present the energetic landscapes that govern this versatile transformation.
The Classical View vs. Modern Computational Insights
For years, the mechanism of the Gewald reaction was broadly understood to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization.[3] However, the precise nature of the sulfur addition and the subsequent cyclization remained a "black box," with several plausible intermediates and pathways.
Recent comprehensive DFT studies, particularly the work of Sharma and Champagne (2024), have illuminated this intricate process, providing a more nuanced and energetically substantiated picture.[4][5][6][7] This guide will use this recent, detailed computational analysis as a benchmark to compare against the classical understanding and other proposed mechanistic variants.
A Tale of Two Pathways: A Comparative Analysis of DFT-Proposed Mechanisms
The power of DFT lies in its ability to map out the potential energy surface of a reaction, revealing the relative stabilities of intermediates and the energy barriers (transition states) that must be overcome. A pivotal study by Sharma and Champagne, utilizing the M06-2X and ωB97X-D functionals, has provided a detailed roadmap of the Gewald reaction.[4][6][8]
The Initiating Step: Knoevenagel-Cope Condensation
All proposed mechanisms, both classical and DFT-based, concur on the initial step: a Knoevenagel-Cope condensation between the carbonyl compound and the activated acetonitrile.[3][4][8] This base-catalyzed reaction forms a stable α,β-unsaturated nitrile intermediate, which is the substrate for the subsequent sulfur addition.
Caption: Formation and decomposition of polysulfide intermediates.
Energetic Landscape and Thermodynamic Driving Force
One of the most striking revelations from the DFT studies is the thermodynamic landscape of the Gewald reaction. The formation and interconversion of polysulfide intermediates do not provide a significant thermodynamic advantage. [4][7]The reaction is essentially funneled towards the final product by a single, thermodynamically favorable step: the cyclization of the monosulfide intermediate followed by aromatization to form the stable 2-aminothiophene ring. [4][7]This final step acts as the thermodynamic sink, driving the entire reaction sequence forward.
| Reaction Step | DFT Functional | Calculated Free Energy Barrier (kcal/mol) | Thermodynamic Driving Force (kcal/mol) |
| Polysulfide Decomposition (Protonated) | M06-2X | Kinetically favorable | No significant thermodynamic benefit |
| Monosulfide Cyclization & Aromatization | M06-2X | Low | Highly favorable |
Note: The table presents a qualitative summary of the findings from the Sharma and Champagne (2024) study. For precise energy values, refer to the original publication.
Comparison with Alternative Mechanistic Proposals
While the polysulfide pathway is now the most computationally supported mechanism, it's instructive to compare it with other hypotheses that have been considered.
-
Direct Sulfur Addition: A simpler, often-postulated mechanism involves the direct addition of a single sulfur atom to the α,β-unsaturated nitrile. However, DFT calculations suggest this is a less likely pathway compared to the formation of polysulfide intermediates.
-
Role of the Base: While the base is crucial for the initial condensation, its role in the sulfur addition and cyclization steps is less direct. The DFT studies indicate that protonation, rather than direct base catalysis, is key in the later stages. [4]Some experimental work has explored the use of different bases, with morpholine often giving high yields. [9]
Experimental Support and Future Directions
The predictions from DFT studies, particularly the existence of a complex mixture of polysulfide intermediates, present an opportunity for experimental validation. Advanced spectroscopic techniques could potentially be used to detect these transient species. Furthermore, the understanding of the protonation-induced decomposition of polysulfides could inform the optimization of reaction conditions, such as the choice of solvent and the use of co-catalysts.
The influence of substituents on the electronic properties of the reactants and intermediates can also be further explored using computational methods to predict reaction outcomes and design novel Gewald-type reactions. [10]
Conclusion
DFT studies have profoundly reshaped our understanding of the Gewald reaction mechanism. The narrative has evolved from a simple sequence of steps to a complex interplay of equilibria involving polysulfide intermediates. The key takeaways for researchers are:
-
The reaction is initiated by a Knoevenagel-Cope condensation.
-
The addition of sulfur proceeds through the formation of a complex mixture of polysulfide intermediates.
-
Protonation of these polysulfides is crucial for their decomposition to the key monosulfide intermediate.
-
The final, irreversible step of cyclization and aromatization provides the thermodynamic driving force for the entire reaction.
This refined mechanistic understanding, grounded in robust computational evidence, provides a powerful framework for optimizing existing synthetic protocols and for the rational design of new transformations based on the versatile Gewald reaction.
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- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - New Jersey Institute of Technology. (2024).
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A Senior Application Scientist's Guide to Thiophene Synthesis: Comparing the Gewald Reaction to Classical Alternatives
For researchers, scientists, and professionals in drug development, the thiophene nucleus is a privileged scaffold, appearing in a multitude of blockbuster drugs and promising clinical candidates. The selection of a synthetic route to this vital heterocycle is a critical decision, profoundly impacting yield, functional group tolerance, and overall efficiency. This guide provides an in-depth comparison of the Gewald reaction with three classical methods for thiophene synthesis: the Paal-Knorr, Fiesselmann, and Hinsberg syntheses. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide actionable experimental protocols to inform your synthetic strategy.
The Gewald Reaction: A Modern Workhorse for 2-Aminothiophenes
First reported by Karl Gewald in the 1960s, the Gewald reaction has become a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This multicomponent reaction (MCR) offers significant advantages in terms of efficiency and convergence, allowing for the rapid assembly of complex molecules from simple starting materials.[4][5][6]
Mechanistic Rationale and Causality
The Gewald reaction proceeds through a domino sequence, typically involving a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8] The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile. This step is crucial as it forms the C4-C5 bond of the future thiophene ring and introduces the substituents at these positions. The choice of base (often a secondary amine like morpholine or piperidine) is critical to facilitate this initial condensation without promoting unwanted side reactions.[6]
-
Sulfur Addition: Elemental sulfur (S₈) is then added to the α-carbon of the newly formed α,β-unsaturated nitrile. The exact mechanism of this step is still a subject of some debate, but it is believed to involve the nucleophilic attack of the enolate on the sulfur ring.
-
Ring Closure and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur onto the nitrile group. Subsequent tautomerization of the resulting imine leads to the aromatic 2-aminothiophene product.[4]
Scope and Limitations
The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (cyclic, acyclic, and aryl-alkyl) and aldehydes can be employed.[6][9] Similarly, various activated nitriles, including malononitrile, ethyl cyanoacetate, and cyanoacetamide, are suitable reaction partners, allowing for diverse functionalization at the 3-position of the thiophene ring.
However, the reaction is not without its limitations. Sterically hindered ketones may react sluggishly or not at all. While many functional groups are tolerated, strongly acidic or basic groups can interfere with the reaction. The use of elemental sulfur can sometimes lead to the formation of polysulfides and other byproducts, complicating purification.
Classical Alternatives to the Gewald Reaction
While the Gewald reaction is a powerful tool, several classical methods for thiophene synthesis have been relied upon for decades and remain relevant for the synthesis of specific substitution patterns.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, first reported in 1884, is a straightforward method for preparing thiophenes from 1,4-dicarbonyl compounds.[10][11]
-
Mechanism: The reaction involves the condensation of a 1,4-diketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[12][13] The sulfurizing agent converts the carbonyl groups into thiocarbonyls, which then undergo an intramolecular condensation and dehydration to form the aromatic thiophene ring.[14][15][16]
-
Advantages: The Paal-Knorr synthesis is conceptually simple and can provide good yields of symmetrically substituted thiophenes.
-
Disadvantages: The primary limitation is the availability of the 1,4-dicarbonyl starting materials, which often require multi-step synthesis themselves.[10] The reaction conditions can be harsh, often requiring high temperatures, which may not be suitable for sensitive substrates.[10] Additionally, the use of P₄S₁₀ or Lawesson's reagent generates toxic hydrogen sulfide gas as a byproduct.[17]
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A Comparative Guide to Structure-Activity Relationships of 2-Aminothiophene-Based Inhibitors
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility arises from its synthetic accessibility, primarily through the Gewald reaction, and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene-based inhibitors, with a focus on their application as anticancer agents, particularly as kinase inhibitors. We will delve into the causal relationships behind experimental choices in their design and evaluation, supported by experimental data and detailed protocols.
The 2-Aminothiophene Scaffold: A Foundation for Diverse Biological Activity
The 2-aminothiophene core is a five-membered heterocyclic ring containing a sulfur atom and an amino group at the C2 position. This arrangement provides a unique electronic and steric environment that allows for interactions with a wide range of biological targets.[1] The amino group can act as a hydrogen bond donor, while the thiophene ring can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions. Furthermore, the C3, C4, and C5 positions of the thiophene ring are amenable to substitution, providing a platform for modulating potency, selectivity, and pharmacokinetic properties.[4][5]
Comparative Analysis of 2-Aminothiophene-Based Inhibitors
The primary focus of this guide is on the anticancer properties of 2-aminothiophene derivatives, a field where they have shown significant promise.[4][5] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[6]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[7][8] Several 2-aminothiophene-based compounds have been developed as potent inhibitors of these kinases.
A notable example is a series of thieno[2,3-d]pyrimidine and acetamide derivatives designed as dual EGFR/HER2 inhibitors. One of the most potent compounds in this series, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide , exhibited an IC50 value of 12.5 nM against the H1299 lung cancer cell line and remarkable inhibitory activity against EGFR (IC50 = 0.47 nM) and HER2 (IC50 = 0.14 nM).[9] The SAR studies for this class of compounds revealed that the acetamide linker and the pyrazolopyridine moiety were crucial for potent activity.
In the context of VEGFR-2 inhibition, novel thiophene-3-carboxamide derivatives have been identified as promising anti-angiogenic agents. For instance, one such derivative demonstrated a VEGFR-2 inhibitory IC50 of 191.1 nM and potent anti-proliferative activity against a panel of cancer cell lines.[10] The SAR for these compounds highlighted the importance of the carboxamide linkage and the nature of the substituents on the thiophene ring for achieving high potency.
Here is a table summarizing the activity of representative 2-aminothiophene-based kinase inhibitors:
| Compound ID | Target(s) | Cancer Cell Line | IC50 (nM) - Cell Line | IC50 (nM) - Kinase | Reference |
| Compound 21a | EGFR, HER2 | H1299 | 12.5 | 0.47 (EGFR), 0.14 (HER2) | [9] |
| Thieno[2,3-d]pyrimidine 8 | EGFR | - | - | 38 | [9] |
| Thiophene-based derivative 9 | EGFR | - | - | 30.8 | [9] |
| Thiophene-3-carboxamide 14d | VEGFR-2 | HCT116, MCF7, PC3, A549 | Potent | 191.1 | [10] |
| Fused Thiophene 4c | VEGFR-2, AKT | HepG2, PC-3 | 3.023 (HepG2), 3.12 (PC-3) | 75 (VEGFR-2), 4600 (AKT) | [11] |
| Fused Thiophene 3b | VEGFR-2, AKT | HepG2, PC-3 | 3.105 (HepG2), 2.15 (PC-3) | 126 (VEGFR-2), 6960 (AKT) | [11] |
Causality Behind Experimental Choices: The selection of EGFR and VEGFR-2 as targets is driven by their validated roles in cancer progression. The design of dual inhibitors, such as those targeting both EGFR and HER2, is a strategic approach to overcome potential resistance mechanisms and achieve a broader therapeutic effect. The use of various cancer cell lines in screening allows for the assessment of the compounds' activity across different cancer types, providing insights into their potential clinical applications.
Antiproliferative Activity and Structure-Activity Relationship
Beyond specific kinase inhibition, many 2-aminothiophene derivatives exhibit broad antiproliferative activity against various cancer cell lines.[12][13] The SAR in this context is often complex, with small structural modifications leading to significant changes in potency.
For example, a study on 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives as antimitotic agents found that the position of substituents on the benzo[b]thiophene ring was critical for activity. A methyl group at the C-6 position of the 2-aminobenzo[b]thiophene series generally led to a modest increase in antiproliferative activity compared to a methoxy group at the same position.[14]
The following diagram illustrates a generalized SAR trend for antiproliferative 2-aminothiophene derivatives:
Caption: Generalized SAR for 2-aminothiophene anticancer agents.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis: The Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes.[2][3] It is a multi-component reaction that offers a straightforward route to this important scaffold.
Step-by-Step Protocol for Gewald Synthesis:
-
Reactant Preparation: To a suitable reaction vessel, add a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.
-
Solvent and Catalyst: The reactants are typically dissolved in a polar solvent such as ethanol, methanol, or dimethylformamide. A basic catalyst, commonly a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is added to facilitate the reaction.[15]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific substrates.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization to yield the desired 2-aminothiophene derivative.
The following diagram illustrates the workflow of the Gewald synthesis:
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard method for screening the cytotoxic potential of anticancer agents.[16][17]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives. A vehicle control (e.g., DMSO) and an untreated control are included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours.[18] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as isopropanol or DMSO, is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay is performed.
Step-by-Step Protocol for a Luminescence-Based Kinase Assay:
-
Compound Preparation: A serial dilution of the 2-aminothiophene inhibitor is prepared in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, the kinase, a specific peptide substrate, and the inhibitor at various concentrations are combined in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
ADP Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.[19]
-
Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Determination: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Signaling Pathway Inhibition
Many of the anticancer 2-aminothiophene derivatives function by inhibiting key signaling pathways that are crucial for cancer cell survival and proliferation. The MAPK/ERK pathway is a prime example of such a pathway targeted by kinase inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway by 2-aminothiophene-based kinase inhibitors.
Conclusion
The 2-aminothiophene scaffold continues to be a highly valuable platform in the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful and rational modification of this core structure can lead to potent and selective inhibitors of key biological targets, particularly protein kinases involved in cancer. The detailed experimental protocols provided serve as a foundation for the reproducible synthesis and evaluation of these promising compounds. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in more complex in vivo models, with the ultimate goal of translating these scientific findings into effective clinical treatments.
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Benchmarking the efficacy of different catalysts for 2-aminothiophene synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-aminothiophenes represents a critical gateway to a vast array of biologically active molecules. The Gewald three-component reaction stands as the most prominent and versatile method for constructing this privileged heterocyclic scaffold. However, the efficacy of this reaction is intrinsically linked to the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for 2-aminothiophene synthesis, offering experimental data, mechanistic insights, and practical protocols to inform your selection and experimental design.
The Enduring Relevance of the Gewald Reaction
First reported in 1961, the Gewald reaction is a one-pot synthesis that combines a carbonyl compound (an aldehyde or ketone), an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a basic catalyst to yield a polysubstituted 2-aminothiophene.[1] Its continued prevalence is a testament to its efficiency, atom economy, and the ready availability of starting materials.[1] The resulting 2-aminothiophene core is a key pharmacophore found in a wide range of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[2][3]
Mechanistic Underpinnings of the Gewald Reaction
A thorough understanding of the reaction mechanism is paramount to optimizing reaction conditions and selecting an appropriate catalyst. The Gewald reaction is generally accepted to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2][4] The catalyst's role here is to facilitate the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon.
-
Michael Addition of Sulfur: The resulting α,β-unsaturated nitrile then undergoes a Michael-type addition of sulfur.[4] Elemental sulfur (S8) is opened by a nucleophile, often the intermediate from the Knoevenagel condensation, to form a polysulfide chain.[5][6]
-
Thiiranium Intermediate and Cyclization: The sulfurated intermediate then cyclizes, likely through a thiiranium intermediate, to form the thiophene ring.[2]
-
Tautomerization and Aromatization: The final step involves tautomerization to yield the stable aromatic 2-aminothiophene product.[2]
The choice of catalyst can significantly influence the rates of these individual steps, thereby affecting the overall reaction efficiency and product yield.
Caption: Generalized mechanism of the Gewald reaction for 2-aminothiophene synthesis.
A Comparative Analysis of Catalytic Systems
The evolution of the Gewald reaction has led to the exploration of a diverse array of catalysts, each with its own set of advantages and limitations. These can be broadly categorized into homogeneous and heterogeneous systems.
Heterogeneous Catalysts: The Drive for Sustainability
Heterogeneous catalysts are in a different phase from the reactants, which typically simplifies their removal from the reaction mixture, enabling easy recovery and recycling.[2] This aligns with the principles of green chemistry by reducing waste and improving process efficiency.[2]
| Catalyst | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Ketones/Aldehydes + Malononitrile | - | 100 | 6 h | 37-86 | [2] |
| NaAlO₂ | Ketones + Nitriles | Ethanol | Reflux | 10 h | 26-94 | [2] |
| ZnO/nanoclinoptilolite | Ketones/Aldehydes + Malononitrile | - | 100 | 4 h | 30-76 | [2] |
| MgO–CeO₂ nanocomposite | Ketones + Cyanoacetamide | Ethanol | Reflux | 10 h | 76-89 | [2] |
| ZnFe₂O₄ nanoparticles | Not specified | Not specified | Not specified | Not specified | High | [2] |
| Na₂CaP₂O₇ | Cyclohexanone + Ethyl Cyanoacetate | Water | Reflux | < 6 h | >80 | |
| Cs-, Mg-, Zn-zeolites | Cyclic Ketones + Malononitrile | Not specified | Not specified | Not specified | Effective | [7] |
The data indicates that heterogeneous catalysts, particularly metal oxides and zeolites, are effective in promoting the Gewald reaction.[2][7] Nano-sized catalysts, such as nano-ZnO, often exhibit higher catalytic activity due to their large surface area.[2] The use of water as a solvent with catalysts like Na₂CaP₂O₇ is a significant step towards a more environmentally benign synthesis.
Homogeneous Catalysts: Efficiency in Solution
Homogeneous catalysts operate in the same phase as the reactants, often leading to higher reaction rates and milder reaction conditions. However, their separation from the product can be challenging.
| Catalyst | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| L-Proline | Ketones + Malononitrile | DMF | 60 | Not specified | up to 84 | [8] |
| Piperidinium Borate | Cyclohexanone + Malononitrile | EtOH/H₂O | 100 | 20 min | 96 | [3] |
| Triethylamine | Ketones + Nitriles | Water | RT | Not specified | 75-98 | [2] |
Organocatalysts like L-proline have emerged as attractive, environmentally friendly options.[8] The use of a conjugate acid-base pair catalyst, such as piperidinium borate, has been shown to be highly efficient, leading to short reaction times and excellent yields.[3] Traditional organic bases like triethylamine also remain effective, particularly in aqueous media.[2]
Catalyst-Free and Unconventional Methods
In the quest for greener and more efficient synthetic routes, several catalyst-free and unconventional methods have been developed.
| Method | Substrate Example | Conditions | Time | Yield (%) | Reference |
| Ultrasound | Ketones + Malononitrile | Water, 70 °C, 40 kHz | 0.5-1 h | 42-90 | [2][9] |
| Ball-milling | Ethyl acetoacetate + Malononitrile | Solvent-free, 750 rpm | 30 min | up to 97 | [10] |
Ultrasound irradiation can significantly accelerate the reaction in water without the need for a catalyst.[2][9] Mechanical activation through ball-milling offers a solvent-free and highly efficient alternative, with very short reaction times and excellent yields.[10]
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A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel 2-Aminothiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, often acting as inhibitors or modulators of key biological targets like protein kinases.[1][3][4] This guide provides a comprehensive framework for the in-vitro evaluation of novel 2-aminothiophene derivatives, designed to build a robust data package for hit-to-lead optimization and candidate selection. Our approach emphasizes a logical, tiered screening cascade, from broad cytotoxicity profiling to specific mechanism of action and drug-like property assessment.
Phase 1: The Foundational Screen - Cytotoxicity and Antiproliferative Activity
The initial and most critical step in evaluating any novel compound library is to determine its effect on cell viability and proliferation.[5][6] This primary screen acts as a gatekeeper, identifying compounds with potential therapeutic efficacy (e.g., in cancer cell lines) while also flagging general toxicity. The choice of assay is crucial; we will compare two industry-standard colorimetric methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[4][5]
Causality Behind Experimental Choices:
-
Why start with cytotoxicity? It is a cost-effective, high-throughput method to quickly triage large numbers of derivatives. It establishes a baseline of biological activity and provides the half-maximal inhibitory concentration (IC50), a key metric for potency and compound ranking.[7]
-
Why use multiple cell lines? Screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) is essential.[8] This approach not only identifies the spectrum of anticancer activity but also provides an early indication of selectivity. A favorable compound will show high potency against cancer cells and low potency against normal cells, suggesting a wider therapeutic window.
Experimental Workflow: General Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial screening of novel 2-aminothiophene derivatives to determine their IC50 values.
Caption: Kinase inhibition disrupting survival signaling.
Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 2-aminothiophene derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, then wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Phase 3: Antimicrobial Activity Screening
For derivatives designed with potential antimicrobial properties, a different set of initial screens is required. [9][10]The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11]
Protocol: Broth Microdilution for MIC Determination
This is a standard method for testing the susceptibility of bacteria to antimicrobial agents. [9]
-
Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2-aminothiophene derivative in the broth.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation: Comparative MIC Values
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Derivative 2AT-03 | 8 | 16 |
| Derivative 2AT-04 | > 128 | > 128 |
| Gentamicin (Control) | 1 | 2 |
Phase 4: In-Vitro DMPK and ADME Profiling
A potent compound is of little therapeutic value if it has poor drug-like properties. Early in-vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for identifying liabilities that could terminate development. [12]This phase is about ensuring the compound has a chance to reach its target in a living system.
Causality Behind Experimental Choices:
-
Metabolic Stability: Assays using liver microsomes or hepatocytes predict how quickly a compound will be metabolized in the body (hepatic clearance). A compound that is metabolized too rapidly will have a short half-life, limiting its efficacy.
-
CYP450 Inhibition: The Cytochrome P450 (CYP) enzymes are major players in drug metabolism. A compound that strongly inhibits key CYP isoforms (e.g., CYP3A4, CYP2D6) can cause dangerous drug-drug interactions. [13]* Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target. High PPB can limit the effective concentration of the compound. [14]
Workflow: Key In-Vitro ADME Assays
Caption: Core assays for an early ADME/DMPK profile.
Data Presentation: Summary of ADME Properties
| Compound | Microsomal Stability (% remaining after 30 min) | CYP3A4 Inhibition (IC50, µM) | Plasma Protein Binding (%) |
| Derivative 2AT-01 | 85% | > 50 | 92% |
| Derivative 2AT-02 | 21% | 5.2 | 99.5% |
| Verapamil (Control) | 45% | 2.5 | 90% |
This structured, multi-phase approach ensures that novel 2-aminothiophene derivatives are evaluated comprehensively. By integrating broad screening with detailed mechanistic and drug property studies, researchers can efficiently identify and validate promising lead candidates for further preclinical development.
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A Comparative Analysis of the Electronic Properties of Thiophene and Benzothiophene: A Guide for Researchers
This guide provides a detailed comparative analysis of the electronic properties of thiophene and its benzo-fused analogue, benzothiophene. As foundational building blocks in organic electronics and medicinal chemistry, a nuanced understanding of their electronic landscapes is critical for the rational design of novel materials and therapeutics.[1] This document moves beyond a simple recitation of facts to explain the underlying principles governing their electronic behavior, supported by experimental and computational evidence.
Fundamental Electronic Structure: A Tale of Two Aromatic Systems
Both thiophene and benzothiophene are π-electron-rich heterocyclic aromatic compounds, a characteristic that underpins their utility in a variety of applications.[2] However, the fusion of a benzene ring onto the thiophene core in benzothiophene introduces significant perturbations to its electronic structure and reactivity.
Thiophene (C₄H₄S) is a five-membered aromatic heterocycle containing a sulfur atom.[1] The sulfur atom's lone pair of electrons participates in the π-electron system, contributing to the ring's aromaticity.[2] Thiophene's aromaticity is intermediate between that of benzene and furan.[2] This delocalization of electrons is fundamental to the electronic properties that govern its performance in various applications.
Benzothiophene (C₈H₆S) , also known as thianaphthene, consists of a thiophene ring fused to a benzene ring.[3] This fusion extends the π-conjugated system, creating a planar, 10π-electron aromatic system.[3] The presence of the benzene ring not only increases the molecular size and planarity but also profoundly influences the electron distribution and reactivity of the heterocyclic portion of the molecule.
Diagram 1: Molecular Structures of Thiophene and Benzothiophene
A visual comparison of the chemical structures of thiophene and benzothiophene.
A Comparative Look at Electronic Properties
The electronic properties of these molecules can be quantified through several key parameters, including their frontier molecular orbital (HOMO and LUMO) energies, ionization potential, electron affinity, and electrochemical and optical band gaps.
| Property | Thiophene | Benzothiophene |
| HOMO Energy | -0.243 a.u. | -0.225 a.u. |
| LUMO Energy | -0.019 a.u. | -0.033 a.u. |
| HOMO-LUMO Gap | 0.224 a.u. | 0.192 a.u. |
| Ionization Potential | ~8.86 eV | ~8.1 eV |
| Electron Affinity | ~-0.4 eV | ~-0.1 eV |
| Optical Band Gap | ~5.23 eV | ~4.2 eV |
Note: The HOMO and LUMO energies are from theoretical calculations at the B3LYP/6-311++G* level of theory. Ionization potential, electron affinity, and optical band gap values are approximate and can vary with the experimental method.*
The fusion of the benzene ring in benzothiophene leads to a raising of the HOMO level and a lowering of the LUMO level compared to thiophene. This results in a smaller HOMO-LUMO gap for benzothiophene, which is consistent with the observed red-shift in its UV-Vis absorption spectrum. The lower ionization potential of benzothiophene suggests it is more easily oxidized than thiophene.
Reactivity: A Shift in Electrophilic Attack
The differing electronic landscapes of thiophene and benzothiophene directly impact their chemical reactivity, particularly in electrophilic substitution reactions.
-
Thiophene favors electrophilic substitution at the α-positions (C2 and C5).[2] This is due to the greater stability of the carbocation intermediate formed when the electrophile attacks at these positions, where the positive charge can be more effectively delocalized with the participation of the sulfur atom.
-
Benzothiophene , in contrast, undergoes electrophilic attack preferentially at the β-position (C3) of the thiophene ring.[2] The fused benzene ring stabilizes the intermediate formed upon attack at the C3 position, making this pathway more favorable than attack at the C2 position.[2]
Diagram 2: Preferred Sites of Electrophilic Attack
A diagram illustrating the preferred positions for electrophilic substitution.
Charge Transport Properties: Implications for Organic Electronics
Both thiophene and benzothiophene are integral components of organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge transport characteristics of materials derived from these building blocks are intimately linked to their electronic structure and molecular packing.
Polymers and oligomers based on thiophene , such as poly(3-hexylthiophene) (P3HT), have been extensively studied and are known to exhibit good hole mobilities. The planarity of the thiophene unit and its ability to form well-ordered, π-stacked structures are key to efficient charge transport.[4]
Benzothiophene-based materials, particularly derivatives of[1]benzothieno[3,2-b][1]benzothiophene (BTBT), have demonstrated some of the highest charge carrier mobilities for organic semiconductors.[5] The extended π-system and increased intermolecular interactions due to the larger, more rigid benzothiophene core contribute to enhanced charge transport. While a direct comparison of the charge carrier mobility of pristine thiophene and benzothiophene is not straightforward, the trend in their derivatives suggests that the larger, more polarizable benzothiophene core can lead to materials with superior charge transport properties when appropriately designed and processed.
Experimental and Computational Protocols for Characterization
A combination of experimental techniques and computational modeling is employed to elucidate and compare the electronic properties of thiophene and benzothiophene.
Experimental Protocols
A. Cyclic Voltammetry (CV) for HOMO/LUMO Level Estimation
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Step-by-Step Methodology:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Dissolve the compound of interest (thiophene or benzothiophene derivative) in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition:
-
Set the initial and vertex potentials to scan a range where the oxidation and/or reduction of the compound is expected.
-
Apply a scan rate, typically between 20 and 100 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ = 0.38 V vs. Ag/AgCl in acetonitrile):
-
HOMO (eV) = -[Eoxonset - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E₁/₂(Fc/Fc⁺) + 4.8]
-
-
Diagram 3: Workflow for Determining HOMO/LUMO Levels via Cyclic Voltammetry
A schematic of the experimental workflow for cyclic voltammetry.
B. UV-Vis Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which can be used to determine the optical band gap.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the compound in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane) to a concentration that gives an absorbance reading between 0.5 and 1.5 at the absorption maximum.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Spectrum Acquisition: Place the sample solution in the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline.
-
Calculate the optical band gap (Egopt) using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Computational Protocol
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.
Step-by-Step Methodology:
-
Structure Optimization:
-
Build the 3D structures of thiophene and benzothiophene using a molecular modeling program.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Perform a single-point energy calculation on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
-
Property Calculation:
-
From the output of the single-point energy calculation, extract the HOMO and LUMO energies.
-
The ionization potential can be approximated by the negative of the HOMO energy (Koopmans' theorem), and the electron affinity by the negative of the LUMO energy.
-
The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.
-
Conclusion
The fusion of a benzene ring to the thiophene core in benzothiophene results in a distinct set of electronic properties. Benzothiophene exhibits a smaller HOMO-LUMO gap, a lower ionization potential, and a different regioselectivity in electrophilic substitution reactions compared to thiophene. These fundamental differences have significant implications for their application in organic electronics, with benzothiophene-based materials often demonstrating superior charge transport characteristics. A thorough understanding of these comparative electronic properties, elucidated through a combination of experimental and computational methods, is essential for the continued development of advanced organic materials and pharmaceuticals.
References
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A Comparative Guide to the Synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile: A Validation of a Novel Green Chemistry Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth, objective comparison of synthetic routes for the valuable heterocyclic building block, 2-Amino-4-hydroxythiophene-3-carbonitrile. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but a comprehensive validation of a novel, environmentally conscious synthetic methodology against a traditional, established protocol. Our focus is to elucidate the causal factors behind experimental choices and to provide a robust, data-driven comparison to inform your synthetic strategies.
The Significance of this compound
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The specific derivative, this compound, with its strategically placed amino, hydroxyl, and cyano functionalities, serves as a versatile precursor for the synthesis of more complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which are analogues of purines and exhibit a broad spectrum of pharmacological activities. Given its importance, the development of efficient, sustainable, and high-yielding synthetic routes to this compound is of paramount interest.
The Established Route: The Gewald Reaction
For decades, the Gewald reaction has been the most prevalent and reliable method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This one-pot, three-component reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Mechanistic Insights into the Gewald Reaction
The generally accepted mechanism of the Gewald reaction proceeds through several key stages:[4][5]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur (S₈) is then added to this intermediate. The mechanism of this step is complex and can involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.
The driving force of the reaction is the formation of the thermodynamically stable aromatic thiophene ring.[4]
A Novel Approach: Solvent-Free Mechanochemical Synthesis via Ball-Milling
In recent years, the principles of green chemistry have spurred the development of more sustainable synthetic methodologies. One such innovation is the use of mechanochemistry, specifically ball-milling, to drive chemical reactions in the absence of bulk solvents.[6] This approach has been successfully applied to the Gewald reaction, offering a compelling alternative to traditional solvent-based methods.[7][8]
The Rationale for a Mechanochemical Approach
The solvent-free, ball-milling approach offers several key advantages rooted in the principles of green chemistry:
-
Reduced Environmental Impact: By eliminating the need for organic solvents, this method significantly reduces the generation of hazardous waste.[9]
-
Enhanced Reaction Efficiency: The high-energy impacts within the ball mill can lead to increased reaction rates and, in some cases, higher yields compared to conventional heating.[10]
-
Improved Safety: The absence of flammable organic solvents enhances the overall safety of the procedure.
-
Access to Novel Reactivity: Mechanochemistry can sometimes enable reactions with substrates that have poor solubility in common organic solvents.[9]
Comparative Analysis: Traditional Gewald vs. Ball-Milling Synthesis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of 2-aminothiophene derivatives via a traditional Gewald reaction and a novel ball-milling approach. While specific data for this compound is not available in a single comparative study, the data presented is based on analogous transformations and serves as a representative comparison.
| Parameter | Traditional Gewald Reaction | Novel Ball-Milling Synthesis |
| Starting Materials | Carbonyl Compound, Active Methylene Nitrile, Elemental Sulfur | Carbonyl Compound, Active Methylene Nitrile, Elemental Sulfur |
| Key Reagents | Organic Solvent (e.g., Ethanol, DMF), Base (e.g., Morpholine, Triethylamine) | None (Solvent-Free), Optional: Catalytic amount of base |
| Reaction Time | 2 - 24 hours | 30 minutes - 2 hours |
| Temperature | 50 - 80 °C (Reflux) | Room Temperature (or with minimal heating) |
| Reported Yield (%) | 60 - 85% | 85 - 97% |
| Purity (%) | >95% (after recrystallization) | >95% (after simple work-up) |
| Advantages | Well-established, reliable, versatile for a wide range of substrates. | High atom economy, significantly reduced reaction times, environmentally friendly (solvent-free), high yields, simplified work-up.[7][8] |
| Disadvantages | Use of potentially hazardous and flammable organic solvents, longer reaction times, requires heating, generation of solvent waste. | Requires specialized ball-milling equipment. |
Visualizing the Synthetic Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both the traditional and the novel synthetic routes.
Caption: Experimental workflow for the traditional solvent-based Gewald synthesis.
Caption: Streamlined experimental workflow for the solvent-free ball-milling synthesis.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aminothiophene derivatives, representing both the traditional and the novel approaches.
Protocol 1: Traditional Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol is a representative example of a conventional, solvent-based Gewald reaction.
Materials:
-
Carbonyl compound (e.g., cyclohexanone) (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (10 mmol)
-
Morpholine (2 mmol)
-
Ethanol (30 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add morpholine (2 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-aminothiophene derivative.
Protocol 2: Novel Solvent-Free Ball-Milling Synthesis of a 2-Aminothiophene Derivative
This protocol details the environmentally friendly, mechanochemical approach.[7]
Materials:
-
Carbonyl compound (e.g., ethyl acetoacetate) (20 mmol)
-
Malononitrile (20 mmol)
-
Elemental sulfur (20 mmol)
Procedure:
-
Place the ethyl acetoacetate (20 mmol), malononitrile (20 mmol), and elemental sulfur (20 mmol) into a stainless-steel milling vessel containing stainless-steel balls.
-
Secure the vessel in a planetary ball mill.
-
Mill the mixture at a rotational speed of 750 rpm for 30 minutes.
-
After milling, open the vessel in a well-ventilated fume hood and carefully remove the solid product.
-
The crude product can be purified by recrystallization from a minimal amount of a suitable solvent, such as ethyl acetate, if necessary.
Mechanistic Representation of the Novel Synthetic Route
The underlying mechanism of the Gewald reaction in a ball-milling environment is believed to follow a similar pathway to the solution-phase reaction, with the mechanical energy facilitating the necessary bond formations and rearrangements.
Caption: Proposed mechanistic pathway for the solvent-free Gewald reaction under ball-milling conditions.
Conclusion and Future Outlook
This comparative guide validates the novel, solvent-free ball-milling approach as a superior alternative to the traditional Gewald reaction for the synthesis of 2-aminothiophenes, including the valuable precursor this compound. The mechanochemical method not only aligns with the principles of green chemistry by eliminating the use of hazardous solvents but also offers significant improvements in reaction efficiency, with dramatically reduced reaction times and excellent product yields.
For researchers and professionals in drug development and materials science, the adoption of such green and efficient synthetic methodologies is not only environmentally responsible but also economically advantageous. The simplification of the reaction work-up and the potential for higher throughput make the ball-milling approach a highly attractive option for the sustainable production of this important class of heterocyclic compounds. Further exploration of this technique for a wider range of substrates is warranted and is expected to pave the way for more environmentally benign chemical manufacturing processes.
References
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds.
- Sharma, J., & Champagne, P. (2024).
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Aminothiophene-Based Compounds
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 2-aminothiophene motif is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] This versatility has led to its incorporation into numerous drug candidates targeting kinases, G protein-coupled receptors (GPCRs), and other enzyme classes for indications ranging from oncology to inflammatory and neurological diseases.[2][3][4][5]
However, this same chemical promiscuity presents a significant challenge: the potential for unintended off-target interactions. A compound designed for a specific kinase may inadvertently inhibit other kinases or bind to unrelated receptors, leading to unexpected side effects or toxicity.[6][7] Therefore, a rigorous and intelligently designed cross-reactivity profiling strategy is not merely a regulatory checkbox but a fundamental component of derisking 2-aminothiophene-based drug candidates early in the discovery pipeline.[8] This guide provides a comparative analysis of key profiling methodologies, supported by detailed experimental protocols, to empower researchers to build a comprehensive and predictive safety profile for their compounds.
Deconstructing the Challenge: Common Off-Target Liabilities
While the potential off-target space is vast, compounds based on the 2-aminothiophene scaffold often exhibit cross-reactivity with several key protein families due to the nature of their intended targets and conserved structural motifs.
-
The Kinome Landscape : With over 500 members, the human kinome is a primary source of off-target interactions for any compound targeting a conserved ATP-binding pocket.[6][7] Given that many 2-aminothiophene derivatives are designed as ATP-competitive kinase inhibitors, comprehensive kinome-wide screening is essential to understand their selectivity profile and mitigate potential adverse effects driven by inhibition of critical signaling kinases like VEGFR2 (hypertension) or Src family kinases.[6][9][10]
-
GPCRs, Ion Channels, and Transporters : Standard safety pharmacology panels routinely assess a compound's activity against a broad range of targets linked to known adverse drug reactions.[8][11] This includes major families like GPCRs, ion channels (e.g., hERG), and transporters, which represent a significant portion of the "druggable genome."[6][] Unintended interactions here can lead to cardiovascular, central nervous system (CNS), or gastrointestinal side effects.
-
General Cellular Toxicity : Beyond specific protein interactions, it is crucial to assess a compound's general cytotoxicity.[13][14] This provides a baseline understanding of its potential to interfere with fundamental cellular processes, which could stem from mitochondrial dysfunction, membrane disruption, or other non-specific mechanisms.[15][16]
A Comparative Guide to Profiling Methodologies
Selecting the right assay depends on the stage of the project, the questions being asked, and the resources available. A multi-tiered approach combining broad biochemical screens with more physiologically relevant cell-based assays provides the most robust data package.
| Assay Type | Principle | Primary Output | Throughput | Physiological Relevance | Key Advantage | Limitation |
| Biochemical Kinase Profiling (e.g., KINOMEscan) | In vitro competitive binding between a test compound and an immobilized ligand for the kinase's ATP site. | Dissociation constant (Kd) or Percent of Control (%Ctrl). | High | Low | Quantifies direct, potent interactions across the kinome.[17][18] | Lacks cellular context (membranes, metabolism, endogenous ATP). |
| GPCR Radioligand Binding | Competition between a test compound and a radiolabeled ligand for a specific receptor. | Inhibition constant (Ki) or IC50. | Medium-High | Medium | Gold standard for quantifying receptor affinity. | Requires specific radioligands; safety and disposal considerations. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation in intact cells or lysates.[19] | Thermal shift (ΔTm) or Isothermal Dose-Response. | Low-Medium | High | Confirms direct target engagement in a physiological environment.[20][21][22] | Lower throughput; requires a specific antibody for detection. |
| Cytotoxicity Assays (e.g., LDH, CellTiter-Glo) | Measures markers of cell death, such as membrane integrity (LDH release) or metabolic activity (ATP levels).[14][15] | CC50 (Cytotoxic Concentration 50%). | High | High | Provides a general assessment of a compound's impact on cell health.[16][23] | Non-mechanistic; does not identify the specific off-target. |
Experimental Workflows & Protocols
Trustworthy data is built on meticulously executed and validated protocols. The following sections provide detailed, step-by-step methodologies for key cross-reactivity assays.
Workflow 1: Tiered Kinase Selectivity Profiling
This workflow illustrates a logical progression from broad screening to focused validation, conserving resources while maximizing insight.
Caption: A tiered workflow for kinase inhibitor cross-reactivity assessment.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established methods to verify that a compound binds its intended (or unintended) target in a complex cellular environment.[20][22][24]
Objective: To determine if a 2-aminothiophene compound alters the thermal stability of a target protein in intact cells, indicating direct binding.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the protein of interest
-
Thermocycler with a gradient function
-
Standard Western blotting or ELISA equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and grow to ~80% confluency. Treat cells with the desired concentrations of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: After incubation, wash the cells with PBS. Resuspend the cell pellets in 50 µL of PBS with inhibitors. Transfer aliquots to PCR tubes.
-
Thermal Denaturation: Place the PCR tubes in a thermocycler. Apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[24] This step is critical for denaturing unbound proteins.[22]
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath). This releases the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
-
Detection: Analyze the amount of the specific target protein remaining in the supernatant using Western blot or ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A stabilizing compound will shift the melting curve to the right (a higher melting temperature, Tm).
Protocol 2: Competitive Binding Assay for a GPCR Target
This protocol describes a classic method to determine a compound's affinity for a receptor by measuring its ability to displace a known, labeled ligand.[25][26]
Objective: To determine the inhibitory constant (Ki) of a 2-aminothiophene compound for a specific GPCR.
Materials:
-
Cell membranes or whole cells expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the GPCR
-
Test compound serial dilutions
-
Assay buffer (e.g., HBSS with 0.2% BSA, pH 7.4)[26]
-
96-well filter plates
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Cell membranes (at a pre-determined optimal concentration).
-
Radiolabeled ligand (at a concentration near its Kd).
-
Either assay buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a serial dilution of the 2-aminothiophene test compound.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Transfer the contents of the wells to a filter plate and wash rapidly with ice-cold assay buffer using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Synthesizing the Data: From Hits to Hazards
The ultimate goal is to integrate data from multiple assays to build a holistic view of a compound's selectivity and potential liabilities.
Caption: Decision-making framework based on integrated profiling data.
A successful profiling campaign moves beyond simple hit identification. Key considerations include:
-
The Therapeutic Window: A critical assessment is the ratio between on-target potency and off-target activity. A window of at least 100-fold is often desired for unrelated targets.[11]
-
The Nature of the Off-Target: An off-target hit is not just a number; its biological function matters. Inhibition of a kinase with a well-documented role in cardiotoxicity is a major red flag, whereas inhibition of a poorly characterized kinase might be a lower priority.[6]
-
On-Target vs. Off-Target Phenotypes: Correlating data from target-based assays (biochemical screens) with phenotypic outcomes (cytotoxicity, functional assays) is crucial. If a compound shows cellular toxicity at concentrations where it only engages its intended target (confirmed by CETSA), the toxicity might be an on-target effect. Conversely, if toxicity appears at concentrations that align with off-target engagement, this points to a clear liability to be addressed through medicinal chemistry.
Conclusion
The 2-aminothiophene scaffold will undoubtedly continue to yield promising therapeutic candidates. However, navigating the path to the clinic requires a proactive and comprehensive understanding of a compound's potential for cross-reactivity. By implementing a tiered, multi-assay strategy that combines broad biochemical profiling with targeted, cell-based validation of target engagement, drug development teams can make more informed decisions. This approach allows for the early identification and mitigation of safety liabilities, ultimately reducing clinical attrition and focusing resources on compounds with the highest probability of success.
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- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry. [Link]
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- Monash University. Reaction pathways to 2-aminothiophenes and thiophene-3-carbonitriles. Monash University Research. [Link]
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- 26. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
A Head-to-Head Comparison of Biological Activity: A Guide to Evaluating Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming the treatment paradigms for numerous malignancies.[1][2][3] The efficacy of these small molecules hinges on their ability to selectively block the activity of specific kinases that drive oncogenic signaling pathways.[4] However, with a growing armamentarium of kinase inhibitors, researchers and drug developers face the critical challenge of selecting the most potent and specific compounds for further investigation. This guide provides a comprehensive framework for the head-to-head comparison of the biological activity of known kinase inhibitors, grounded in scientific integrity and practical, field-proven insights.
This guide will not be a rigid recitation of protocols. Instead, it will serve as an in-depth technical resource, explaining the "why" behind the "how" of experimental design and data interpretation. We will delve into the critical aspects of comparing kinase inhibitors, using two well-characterized molecules as illustrative examples: Gefitinib , a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), and Vemurafenib , a potent inhibitor of the V600E mutant BRAF kinase.
Understanding the Players: Kinase Inhibitor Classification
Before diving into experimental comparisons, it is crucial to understand that not all kinase inhibitors are created equal. They can be broadly classified based on their mechanism of action, which dictates their interaction with the target kinase.[5][]
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.[5][7]
-
Type II inhibitors also bind to the ATP-binding pocket but stabilize the inactive (DFG-out) conformation of the kinase.[5][7]
-
Allosteric inhibitors (Type III and IV) bind to sites distinct from the ATP pocket, offering a higher degree of selectivity.[5][7]
-
Covalent inhibitors form an irreversible bond with the kinase, typically with a cysteine residue near the active site.[]
Gefitinib and Vemurafenib are both classified as Type I inhibitors, competing with ATP for binding to the active form of their respective target kinases.
At a Glance: Gefitinib vs. Vemurafenib
A direct comparison of key biological activity parameters provides a high-level overview of these two inhibitors.
| Feature | Gefitinib | Vemurafenib |
| Primary Target | EGFR (Epidermal Growth Factor Receptor) | BRAF V600E |
| Mechanism of Action | Type I, ATP-Competitive, Reversible | Type I, ATP-Competitive, Reversible |
| Indications | Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations | Metastatic Melanoma with BRAF V600E mutation |
| Reported IC50 (Biochemical) | ~2-37 nM for EGFR | ~31 nM for BRAF V600E |
| Key Signaling Pathway | RAS-RAF-MEK-ERK (MAPK) Pathway, PI3K/AKT Pathway | RAS-RAF-MEK-ERK (MAPK) Pathway |
| Common Resistance Mechanisms | T790M "gatekeeper" mutation in EGFR, MET amplification | Upregulation of receptor tyrosine kinases (RTKs), NRAS mutations |
The Experimental Gauntlet: A Step-by-Step Guide to Comparative Analysis
A robust comparison of kinase inhibitors requires a multi-pronged experimental approach, moving from in vitro biochemical assays to more physiologically relevant cell-based models. This tiered approach provides a comprehensive picture of an inhibitor's potency, selectivity, and cellular efficacy.
Tier 1: Biochemical Assays - Assessing Direct Target Engagement and Potency
Biochemical assays are the foundational step, providing a clean, direct measure of an inhibitor's ability to engage its purified kinase target.[8][9]
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., recombinant human EGFR or BRAF V600E) in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.
-
Prepare serial dilutions of the kinase inhibitors (Gefitinib and Vemurafenib) in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the inhibitor dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[10]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Km is crucial for accurately assessing the potency of ATP-competitive inhibitors like Gefitinib and Vemurafenib. At very high ATP concentrations, the apparent potency of the inhibitor will be lower.
-
Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the enzyme activity.
-
Incubation Time: The reaction time should be optimized to ensure sufficient product formation for detection without significant substrate depletion.
Tier 2: Cell-Based Assays - Evaluating Cellular Potency and Pathway Inhibition
While biochemical assays are essential, they do not recapitulate the complex cellular environment.[11] Cell-based assays are critical for determining if an inhibitor can effectively engage its target within a living cell and modulate downstream signaling.[8][12]
Western blotting is a widely used technique to assess the phosphorylation status of key proteins in a signaling pathway, providing a direct readout of kinase inhibition in a cellular context.[13]
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target protein and its phosphorylated form.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines with the relevant genetic background (e.g., A431 cells for EGFR, A375 cells for BRAF V600E).
-
Treat the cells with a range of concentrations of Gefitinib or Vemurafenib for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream effector (e.g., phospho-ERK for the MAPK pathway) and the total form of the protein as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal to account for any differences in protein loading.
-
Determine the concentration at which the inhibitor reduces the phosphorylation of the downstream target by 50% (IC50).
Causality Behind Experimental Choices:
-
Cell Line Selection: Choosing cell lines with a known dependence on the target kinase pathway is critical for observing a clear inhibitory effect.
-
Antibody Specificity: Using highly specific and validated antibodies is paramount for obtaining reliable and interpretable results.
-
Loading Controls: Including a loading control (e.g., total ERK, GAPDH, or beta-actin) is essential to ensure that equal amounts of protein were loaded for each sample.
Visualizing the Battleground: Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors operate is crucial. The following diagrams illustrate the targeted signaling pathways and the experimental workflow for their comparison.
Caption: Simplified signaling pathways targeted by Gefitinib (EGFR) and Vemurafenib (BRAF V600E).
Sources
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Unraveling the Gewald Reaction: A Comparative Guide to Mechanistic Investigation Using Isotopic Labeling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone of heterocyclic chemistry since its discovery, provides a robust multicomponent pathway to synthesize highly substituted 2-aminothiophenes.[1][2] These structures are pivotal building blocks in medicinal chemistry and materials science. Despite its extensive use, the precise reaction mechanism remains a subject of discussion, with several proposed pathways.[3] This guide offers an in-depth comparison of experimental approaches for elucidating the Gewald reaction mechanism, with a primary focus on the power and precision of isotopic labeling studies. While direct and extensive isotopic labeling studies on the Gewald reaction are not widely reported in peer-reviewed literature, this guide will present a robust framework for how such studies can be designed and executed, and compare this powerful technique with other investigational methods.
The Mechanistic Puzzle of the Gewald Reaction
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation of an active methylene nitrile with a ketone or aldehyde.[3][4] This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring. However, the exact sequence of events, particularly the role and incorporation of sulfur, remains an area of active investigation, with computational studies suggesting the formation of polysulfide intermediates.[5][6][7]
To rigorously validate a proposed mechanism, experimental evidence is paramount. Isotopic labeling, a technique that involves replacing an atom in a reactant with its heavier, stable isotope, offers a powerful tool to trace the fate of atoms throughout a chemical transformation.
Isotopic Labeling: A Hypothetical Experimental Design
This section outlines a series of hypothetical isotopic labeling experiments designed to probe the key steps of the Gewald reaction mechanism. These experiments, if performed, would provide definitive evidence for the proposed reaction pathways.
Experiment 1: Tracing the Nitrile Carbon and Nitrogen with ¹³C and ¹⁵N Labeling
Objective: To confirm the incorporation of the nitrile carbon and nitrogen into the thiophene ring and to investigate the timing of the cyclization step.
Experimental Protocol:
-
Synthesis of Labeled Reactant: Synthesize cyanoacetamide with a ¹³C-labeled nitrile carbon and a ¹⁵N-labeled nitrogen atom (¹³C≡¹⁵N).
-
Gewald Reaction: Perform the Gewald reaction using the labeled cyanoacetamide, a ketone (e.g., cyclohexanone), elemental sulfur, and a base (e.g., morpholine) under standard reaction conditions.
-
Product Isolation and Purification: Isolate and purify the resulting 2-aminothiophene product.
-
Spectroscopic Analysis:
-
¹³C NMR Spectroscopy: Analyze the product to confirm the position of the ¹³C label. The signal corresponding to the nitrile-derived carbon in the thiophene ring should show a significant enhancement.
-
¹⁵N NMR Spectroscopy: Analyze the product to confirm the position of the ¹⁵N label within the amino group of the thiophene.
-
Mass Spectrometry (MS): Compare the mass spectrum of the labeled product with that of an unlabeled standard. The molecular ion peak of the labeled product should be shifted by +2 m/z units, confirming the incorporation of both isotopes.
-
Expected Outcome and Interpretation:
The successful incorporation of both ¹³C and ¹⁵N into the final 2-aminothiophene product would provide direct evidence for the proposed reaction pathway where the nitrile group is directly involved in the formation of the heterocyclic ring.
Experiment 2: Probing the Knoevenagel Condensation with Deuterium Labeling
Objective: To investigate the kinetic isotope effect (KIE) of the initial C-H bond cleavage in the Knoevenagel condensation step.[8][9][10][11]
Experimental Protocol:
-
Synthesis of Labeled Reactant: Synthesize a deuterated version of the active methylene nitrile, for example, malononitrile-d₂.
-
Parallel Reactions: Set up two parallel Gewald reactions under identical conditions. One reaction will use the standard (protiated) malononitrile, and the other will use malononitrile-d₂.
-
Kinetic Monitoring: Monitor the reaction progress for both reactions by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., GC-MS or HPLC) to determine the rate of product formation.
-
KIE Calculation: Calculate the kinetic isotope effect by taking the ratio of the rate constant for the protiated reaction (kH) to the rate constant for the deuterated reaction (kD).
Expected Outcome and Interpretation:
A primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H bond cleavage at the active methylene position is involved in the rate-determining step of the reaction, providing strong support for the Knoevenagel condensation being a crucial and potentially rate-limiting part of the overall mechanism.
Comparison of Mechanistic Investigation Methods
| Method | Description | Advantages | Limitations |
| Isotopic Labeling | Involves the use of isotopically labeled reactants to trace the fate of atoms throughout the reaction. | Provides direct, unambiguous evidence of bond formation and cleavage. Allows for the determination of kinetic isotope effects to identify rate-determining steps. | Synthesis of labeled compounds can be complex and expensive. Analysis requires specialized spectroscopic techniques (NMR, MS). |
| Computational Studies (DFT) | Uses quantum mechanical calculations to model the reaction pathway, transition states, and intermediates.[5][6][7] | Can provide detailed energetic profiles of the entire reaction. Allows for the investigation of transient and unstable intermediates that are difficult to observe experimentally. | The accuracy of the results is highly dependent on the level of theory and the chosen model. Does not provide direct experimental proof. |
| Kinetic Studies | Involves measuring the rate of the reaction under various conditions (e.g., changing reactant concentrations, temperature). | Can provide information about the reaction order and the activation energy. | Provides indirect evidence about the mechanism and often cannot distinguish between several plausible pathways. |
| Intermediate Trapping | Involves adding a trapping agent to the reaction mixture to capture and identify reactive intermediates. | Can provide direct evidence for the existence of specific intermediates. | The trapping agent can sometimes alter the course of the reaction. Not all intermediates are amenable to trapping. |
Visualizing the Mechanistic Investigation Workflow
The following diagram illustrates a typical workflow for investigating the Gewald reaction mechanism using isotopic labeling.
Caption: Workflow for a Gewald reaction isotopic labeling study.
The Gewald Reaction Mechanism: Insights from Proposed Studies
Based on the outcomes of the proposed isotopic labeling experiments, a more refined mechanism for the Gewald reaction can be constructed. The following diagram illustrates the key steps that would be validated through these studies.
Caption: Key steps of the Gewald reaction mechanism.
Conclusion
While computational studies have provided valuable insights, isotopic labeling remains the gold standard for the experimental validation of reaction mechanisms. The hypothetical studies outlined in this guide provide a clear roadmap for researchers to definitively answer the lingering questions surrounding the Gewald reaction. By employing a combination of ¹³C, ¹⁵N, and deuterium labeling, the scientific community can achieve a more complete and experimentally grounded understanding of this versatile and important reaction. This knowledge will not only satisfy academic curiosity but also empower chemists to further optimize and expand the applications of the Gewald reaction in drug discovery and materials science.
References
- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Amino-thiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Wikipedia contributors. (2023, November 28). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33.
- Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(5), 8-16.
- Chemistry LibreTexts. (2020, May 30). The E2 Reaction and the Deuterium Isotope Effect.
- Chemistry For Everyone. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube.
- Park, G. S., & Park, J. H. (2022). Green methodologies for the synthesis of 2-aminothiophene. Journal of the Serbian Chemical Society, 87(10), 1145-1165.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Sharma, J., & Champagne, P. A. (2024).
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Cambridge: Cambridge Open Engage.
- Kavitha, S., et al. (2019). L-proline as an efficient organocatalyst for the four-component synthesis of 2-aminothiophenes.
- Abaee, M. S., & Cheraghi, S. (2014). A facile and efficient synthesis of 2-aminothiophenes in water. Tetrahedron Letters, 55(2), 409-411.
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Safety Operating Guide
2-Amino-4-hydroxythiophene-3-carbonitrile proper disposal procedures
As a Senior Application Scientist, it is imperative that the handling and disposal of any chemical compound are approached with meticulous planning and an unwavering commitment to safety and regulatory compliance. The following guide provides a comprehensive operational plan for the proper disposal of 2-Amino-4-hydroxythiophene-3-carbonitrile, ensuring the protection of laboratory personnel, the integrity of your research, and the surrounding environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to make informed safety decisions.
Hazard Assessment and Waste Identification
The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound must be treated as a hazardous substance. Its hazard profile, derived from its Safety Data Sheet (SDS), dictates the necessary precautions for handling and disposal.[1]
The primary hazards are summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Causality Behind Hazard Profile: The presence of the nitrile group (-CN) and the amino group (-NH2) on the thiophene ring contributes to its toxicity profile. Nitriles can be toxic, and the aromatic amine structure can cause skin and respiratory irritation. Therefore, all waste streams containing this compound—including pure substance, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[2][3]
Regulatory Framework: EPA and OSHA Compliance
In the United States, the disposal of hazardous laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous materials and emergency preparedness.[5][6][7][8]
Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with these federal regulations, as well as any specific state and local rules.[9] The procedures outlined here are designed to meet these standards, but always consult your EHS department for site-specific protocols.
Pre-Disposal Procedures: In-Lab Handling & Segregation
Proper disposal begins at the point of generation. Mishandling waste in the laboratory can lead to dangerous chemical reactions, personnel exposure, and regulatory violations.
Step 1: Designate a Satellite Accumulation Area (SAA) The EPA allows for the accumulation of hazardous waste in an SAA, which is the laboratory area where the waste is generated.[10] This area must be under the control of the laboratory personnel.
Step 2: Waste Segregation Never mix incompatible waste streams. This is the most critical step for preventing dangerous reactions. For this compound waste, the following segregation is mandatory:
-
Keep Away from Acids: Nitriles can react with strong acids to produce highly toxic hydrogen cyanide gas. Therefore, nitrile-containing waste must never be mixed with acidic waste.[11]
-
Separate from Oxidizers: Avoid mixing with strong oxidizing agents.
-
Segregate Halogenated and Non-Halogenated Solvents: If solvents are used, maintain separate waste streams for halogenated and non-halogenated solvents unless your facility's EHS office specifies otherwise.[12]
Waste Containerization and Labeling
Proper containerization and labeling are legally required and essential for safe transport and disposal.
Container Selection:
-
Compatibility: Wastes must be stored in containers made of a compatible material. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate.[12]
-
Integrity: Containers must be in good condition, with no leaks, and must have a securely fitting cap.[12] Keep containers closed at all times except when adding waste.[12]
Labeling Requirements: The EPA requires that each waste container be clearly labeled.[10] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name(s) of the contents (e.g., "Waste this compound").
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (this is the date the first drop of waste is added to the container).
Step-by-Step Disposal Protocol
This protocol details the handling of different waste streams generated during work with this compound.
Protocol 5.1: Unused or Expired Solid Chemical
-
Do Not Attempt to Neutralize: Chemical treatment of this compound in the lab is not recommended without a validated and EHS-approved procedure.
-
Containerize: Place the original container, if intact, into a larger, sealable container (overpack). If the original container is compromised, transfer the solid waste in a fume hood to a new, appropriate hazardous waste container.
-
Label: Label the container as "Hazardous Waste" with the full chemical name.
-
Store: Store in your designated SAA.
Protocol 5.2: Contaminated Solid Waste (Labware, Silica Gel, etc.)
-
Collect: Place all contaminated solid items such as weigh boats, spatulas, pipette tips, and contaminated silica gel into a dedicated, lined hazardous waste container.
-
Label: Label the container as "Hazardous Waste" and list the contents (e.g., "Solid waste contaminated with this compound").
-
Store: Store the sealed container in the SAA.
Protocol 5.3: Contaminated Liquid Waste (Solutions, Rinsates)
-
Collect: Pour liquid waste into a dedicated, compatible hazardous waste container (e.g., an HDPE carboy).
-
Segregate: Do not mix with other waste streams, especially acids.[11]
-
Label: Label the container as "Hazardous Waste," listing the full chemical name and any solvents present.
-
Store: Keep the container sealed and stored in the SAA, preferably within secondary containment to prevent spills.[13]
Protocol 5.4: Contaminated Personal Protective Equipment (PPE)
-
Doffing: Carefully remove gloves, disposable lab coats, and other contaminated PPE to avoid skin contact.
-
Collect: Place all contaminated PPE into a designated hazardous waste bag or container.
-
Label: Label the container as "Hazardous Waste - Contaminated PPE."
-
Store: Store the sealed container in the SAA.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent entry. If the spill is large or involves a highly volatile solvent, evacuate the entire lab and contact your institution's EHS emergency line.
-
Protect: Don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. If the material is a dry powder, respiratory protection may be necessary.
-
Contain: For solid spills, carefully sweep or vacuum (with a HEPA filter) the material and place it in a labeled hazardous waste container. For liquid spills, cover with an inert absorbent material like vermiculite or sand.[2]
-
Clean: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[2] Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, regardless of the size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for handling and disposing of waste.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding the principles of scientific integrity and laboratory safety.
References
- Managing Hazardous Chemical Waste in the Lab.
- Regulation of Laboratory Waste - American Chemical Society.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
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A Senior Application Scientist's Guide to Handling 2-Amino-4-hydroxythiophene-3-carbonitrile
As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, field-proven safety protocols for handling 2-Amino-4-hydroxythiophene-3-carbonitrile. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's potential hazards.
Hazard Assessment: Understanding the Risks
This compound is a substituted thiophene, a class of heterocyclic compounds widely used in medicinal chemistry. Its structure, featuring amino, hydroxyl, and nitrile functional groups, dictates its reactivity and toxicological profile. A comprehensive review of its Safety Data Sheet (SDS) reveals several key hazards that must be mitigated.[1]
The compound is classified as harmful if swallowed, inhaled, or comes into contact with skin.[1] It is a known skin and serious eye irritant and may cause respiratory irritation.[1] The causality behind these classifications lies in the compound's potential to react with biological macromolecules, leading to irritation, and its ability to be absorbed systemically, causing harm. Therefore, our primary safety objective is to prevent all direct contact and inhalation.
Quantitative Hazard Summary
For immediate reference, the Globally Harmonized System (GHS) classification for this compound is summarized below. This data forms the logical basis for the specific PPE and handling protocols that follow.
| Hazard Classification | GHS Hazard Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
| Data sourced from the 2-Amino-4-hydroxy-3-thiophenecarbonitrile Safety Data Sheet.[1] |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a matter of simple compliance but a direct response to the specific hazards identified. The following PPE ensemble is mandatory for all procedures involving this compound.
-
Respiratory Protection : The primary engineering control is a certified chemical fume hood.[2] All handling of this compound, especially as a powder, must occur within a fume hood to prevent the inhalation of airborne particles, addressing the H332 and H335 hazards.[1][3] The sash should be kept as low as possible during manipulations.[2]
-
Eye and Face Protection : Due to its classification as a serious eye irritant (H319), chemical splash goggles are required at all times.[1][4] For procedures with a heightened risk of splashing, such as transfers or reaction quenching, a full-face shield must be worn over the safety goggles to protect the entire face.[2][5]
-
Hand Protection : Double-gloving with nitrile gloves is the standard protocol.[2] Nitrile provides good resistance to a variety of chemicals for incidental contact.[5][6] The outer glove should be removed and disposed of immediately upon known or suspected contact. The practice of double-gloving minimizes the risk of exposure during glove removal and provides a critical layer of protection should the outer glove be compromised. Contaminated gloves must be disposed of as hazardous waste.[7]
-
Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened.[2] For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against dermal exposure (H312, H315).[2][8] Full-length pants and closed-toe shoes are a baseline requirement for all laboratory work.[9]
Operational and Disposal Plan
A safe experiment is a well-planned experiment. The following workflow provides a step-by-step methodology designed to minimize exposure and ensure containment from start to finish.
Handling and Experimental Workflow Diagram
The following diagram illustrates the critical stages of a safe handling protocol for this compound.
Caption: Workflow for safe handling of this compound.
Step-by-Step Experimental Protocol
1. Preparation and Engineering Controls:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.[3]
-
Don the complete, mandatory PPE as described in Section 2.
-
Designate a specific area within the fume hood for the experiment. Cover the work surface with plastic-backed absorbent bench paper to contain any minor spills.[10]
-
Ensure an appropriate chemical spill kit and emergency eyewash/shower stations are accessible.[4]
2. Weighing and Transfer (Inside Fume Hood):
-
Weigh the solid this compound in a tared, contained vessel (e.g., a vial or beaker) within the fume hood to minimize the risk of inhaling dust.[2]
-
When transferring the compound to a reaction vessel, use appropriate tools (e.g., spatula) and perform the action slowly and deliberately to prevent aerosolization.
-
Keep the sash of the fume hood at the lowest possible height during all manipulations.[2]
3. Post-Experiment Decontamination:
-
Following the procedure, decontaminate all surfaces and equipment that came into contact with the chemical. Use an appropriate solvent and absorbent materials.
-
All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.[2]
4. Disposal Plan:
-
Waste Segregation is Critical : Do not mix waste streams unless compatibility is confirmed.[2]
-
Solid Waste : All solid waste contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, labeled hazardous waste container for liquids.[2]
-
Disposal : All waste must be disposed of through an approved facility in accordance with all applicable local, state, and federal regulations.[1]
Emergency Response Protocols
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact : Immediately remove all contaminated clothing.[11] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label.[1][11]
By adhering to these scientifically grounded protocols, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene.
- BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
